5-Bromo-2-isopropoxyaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBJGAIDWQCWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-isopropoxyaniline physical and chemical properties
An In-Depth Technical Guide to 5-Bromo-2-isopropoxyaniline: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document moves beyond a simple data sheet to offer insights into the compound's structural features, reactivity, and strategic applications. We will explore the causality behind its chemical behavior and its utility as a versatile building block for complex molecular architectures.
Molecular Identity and Structural Characteristics
This compound (CAS No. 1019442-22-8) is a substituted aniline derivative featuring a bromine atom and an isopropoxy group on the benzene ring.[] These substitutions create a unique electronic and steric environment that dictates its reactivity and utility.
The fundamental structure is visualized below. The ortho-isopropoxy and para-bromo substituents relative to the amine group are key to its chemical personality.
Caption: Chemical structure of this compound.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1019442-22-8 | [] |
| Molecular Formula | C₉H₁₂BrNO | [][2] |
| Molecular Weight | 230.10 g/mol | [] |
| IUPAC Name | 5-bromo-2-(propan-2-yloxy)aniline | [] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N | [][2] |
| InChI | InChI=1S/C9H12BrNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | [][2] |
| InChIKey | ZLBJGAIDWQCWTD-UHFFFAOYSA-N |[][2] |
Physicochemical Properties
The physical properties of this compound are a direct consequence of its molecular structure. The presence of the amine and ether groups allows for hydrogen bonding, while the overall structure contributes to a moderate degree of lipophilicity, a critical parameter in drug design.
Table 2: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 296.3 ± 20.0 °C at 760 mmHg | [] |
| Density | 1.4 ± 0.1 g/cm³ | [] |
| Predicted pKa | 4.48 ± 0.11 | [3] |
| Predicted XlogP | 2.7 |[2] |
-
Solubility & Storage: While specific solubility data is limited, its structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. Due to the aniline moiety's sensitivity to oxidation and light, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[3]
Spectroscopic Profile: A Structural Verification Protocol
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. The following sections describe the expected spectral characteristics, providing a self-validating system for researchers.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The three aromatic protons will appear as multiplets or doublets in the aromatic region (approx. 6.5-7.5 ppm). The methine proton (-CH) of the isopropoxy group would present as a septet around 4.5 ppm, while the six equivalent methyl protons (-CH₃) would appear as a doublet further upfield, near 1.3 ppm. The amine (-NH₂) protons typically appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons will resonate in the 110-150 ppm range, with the carbon attached to the oxygen appearing most downfield. The methine and methyl carbons of the isopropoxy group will have characteristic shifts around 70 ppm and 22 ppm, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[4]
-
N-H Stretching: Symmetrical and asymmetrical stretching of the primary amine will result in two characteristic bands in the 3300-3500 cm⁻¹ region.[5]
-
C-H Stretching: Aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.
-
C-O-C Stretching: A strong, characteristic band for the alkyl aryl ether linkage is expected around 1200-1250 cm⁻¹.
-
C-Br Stretching: A band in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak [M]⁺. Crucially, due to the presence of bromine, there will be a distinctive isotopic pattern with two peaks of nearly equal intensity at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.
Plausible Synthetic Workflow
A common strategy for synthesizing substituted anilines involves a multi-step process starting from commercially available precursors. One logical pathway involves the protection of an aminophenol, followed by etherification, bromination, and deprotection, or a sequence of nitration, bromination, etherification, and reduction.[6]
Caption: A plausible synthetic route to this compound.
Experimental Protocol Insight (Williamson Ether Synthesis):
-
Rationale: The synthesis leverages the nucleophilic character of the phenoxide ion, formed by deprotonating 2-Amino-4-bromophenol with a mild base like potassium carbonate (K₂CO₃). The choice of a non-nucleophilic base is critical to avoid side reactions with the electrophile.
-
Execution: The aminophenol is dissolved in a polar aprotic solvent (e.g., acetone or DMF). K₂CO₃ is added to generate the phenoxide in situ.
-
Reaction: 2-bromopropane is added, and the mixture is heated to reflux. The phenoxide displaces the bromide in an Sₙ2 reaction to form the isopropoxy ether linkage.
-
Workup: After the reaction is complete, an aqueous workup removes inorganic salts, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Core Chemical Reactivity
The reactivity of the aromatic ring is governed by the interplay of its three substituents. The amino and isopropoxy groups are potent electron-donating groups that activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. The bromine atom, while deactivating due to its inductive effect, also acts as an ortho-, para-director.
This electronic profile makes the molecule a versatile substrate for further functionalization, particularly in metal-catalyzed cross-coupling reactions.
Caption: Common cross-coupling reactions utilizing the C-Br bond.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not merely a chemical curiosity; it is a strategically designed building block for pharmaceutical development.
-
Scaffold for Bioactive Molecules: Substituted anilines are privileged structures found in a vast array of approved drugs.[7] This molecule provides a pre-functionalized core, saving synthetic steps and allowing for rapid diversification.
-
Handle for Library Synthesis: The bromine atom serves as a crucial attachment point for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination. This enables medicinal chemists to systematically introduce a wide variety of substituents at this position, creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, derivatives of bromo-substituted phenylpyrimidines have been investigated as novel ULK1 inhibitors for cancer therapy, demonstrating the utility of this chemical motif.[8]
-
Modulation of Physicochemical Properties: The isopropoxy group is often introduced to enhance metabolic stability by blocking potential sites of oxidation. It also increases lipophilicity (as indicated by the XlogP of 2.7), which can improve cell permeability and target engagement, a key consideration for molecules designed to act on intracellular targets.[2][9]
Safety and Handling: A Trustworthy Protocol
As with all aniline derivatives, this compound should be handled with care in a well-ventilated area or chemical fume hood.[10] While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds suggest the following hazards and precautions.[11][12][13]
-
GHS Hazard Statements: Likely to be classified as harmful if swallowed, toxic in contact with skin, and causing skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10][14]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light and oxidizing agents.[12][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in the strategic placement of its functional groups. The interplay between the nucleophilic amine, the sterically and electronically influential isopropoxy group, and the synthetically versatile bromine atom makes it an invaluable tool for researchers in drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity, provide a reliable platform for the synthesis of novel, complex molecules with therapeutic potential.
References
- Smolecule. (2024-01-05). 5-Bromo-3-fluoro-2-isopropoxyaniline.
- BOC Sciences. CAS 1019442-22-8 this compound.
- PubChemLite. This compound (C9H12BrNO).
- Thermo Fisher Scientific. (2021-12-25). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024-09-08). SAFETY DATA SHEET.
- PubChem. 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline.
- TCI Chemicals. SAFETY DATA SHEET.
- Dalal, S., et al. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
- opnMe.com. Beyond the Rule of Five: Scouting for Novel Formulation Approaches.
- Spectrum Chemical. (2016-09-09). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- ChemicalBook. This compound CAS#: 1019442-22-8.
- PubChem. 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline.
- BLD Pharm. 1251863-44-1|3-Bromo-5-isopropoxyaniline.
- Matrix Scientific. 1369896-20-7 Cas No. | 2-Bromo-5-isopropoxyaniline.
- University of Pardubice. Table of Characteristic IR Absorptions.
- PubChemLite. 5-bromo-2-(prop-2-en-1-yloxy)aniline (C9H10BrNO).
- ChemScene. 1251863-44-1 | 3-Bromo-5-isopropoxyaniline.
- Dayaram, A. (n.d.). The Chemical Properties and Applications of N-Acetyl-2-Bromo-5-Methoxyaniline.
- National Institute of Standards and Technology. Aniline - the NIST WebBook.
- Meenakumari, M., & Girija, R. (2022-07-29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results, 13(S2), 163-170.
- Ramirez-Contreras, R., et al. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2022(2), M1367.
- Sigma-Aldrich. 3-Isopropoxyaniline 97%.
- Wang, Y., et al. (2020-12-15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.
- ChemicalBook. 2-Bromoaniline(615-36-1) IR Spectrum.
Sources
- 2. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 3. This compound CAS#: 1019442-22-8 [chemicalbook.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Aniline [webbook.nist.gov]
- 6. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com [drug-dev.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 5-Bromo-2-isopropoxyaniline (CAS 1019442-22-8)
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identity and Overview
5-Bromo-2-isopropoxyaniline is a substituted aniline derivative that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, an isopropoxy group, and an amino group on the benzene ring, provides multiple reactive sites for the construction of more complex molecules. This makes it a compound of interest for researchers in medicinal chemistry and materials science, particularly in the synthesis of novel pharmaceutical intermediates and other functionalized aromatic compounds.
| Identifier | Value |
| CAS Number | 1019442-22-8 |
| IUPAC Name | 5-bromo-2-(propan-2-yloxy)aniline[] |
| Molecular Formula | C₉H₁₂BrNO[] |
| Molecular Weight | 230.10 g/mol [] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N[] |
| InChI Key | ZLBJGAIDWQCWTD-UHFFFAOYSA-N[] |
digraph "5_Bromo_2_isopropoxyaniline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,0!"]; C2 [label="C", pos="1.8,1.2!"]; C3 [label="C", pos="1.2,2.4!"]; C4 [label="C", pos="0,2.4!"]; C5 [label="C", pos="-0.6,1.2!"]; Br1 [label="Br", pos="2.4,3.6!"]; O1 [label="O", pos="-1.8,1.2!"]; C6 [label="C", pos="-2.7,0.3!"]; C7 [label="C", pos="-2.4,-1.2!"]; C8 [label="C", pos="-4.2,0.3!"]; H_N1 [label="H", pos="-0.5,-0.8!"]; H_N2 [label="H", pos="0.5,-0.8!"]; H_C1 [label="H", pos="1.7,-0.8!"]; H_C2 [label="H", pos="2.8,1.2!"]; H_C4 [label="H", pos="-0.5,3.2!"]; H_C6 [label="H", pos="-2.4,1.1!"]; H_C7_1 [label="H", pos="-1.8,-1.5!"]; H_C7_2 [label="H", pos="-2.9,-1.9!"]; H_C7_3 [label="H", pos="-3.2,-0.9!"]; H_C8_1 [label="H", pos="-4.5,1.1!"]; H_C8_2 [label="H", pos="-4.5,-0.5!"]; H_C8_3 [label="H", pos="-4.9,0.1!"];
// Aromatic ring bonds C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C1 [style=double];
// Substituent bonds C1 -- N1; C5 -- O1; C3 -- Br1; O1 -- C6; C6 -- C7; C6 -- C8;
// Hydrogen bonds N1 -- H_N1; N1 -- H_N2; C1 -- H_C1; C2 -- H_C2; C4 -- H_C4; C6 -- H_C6; C7 -- H_C7_1; C7 -- H_C7_2; C7 -- H_C7_3; C8 -- H_C8_1; C8 -- H_C8_2; C8 -- H_C8_3; }
Section 2: Physicochemical Properties
The physicochemical properties of this compound are influenced by the interplay of its functional groups. The isopropoxy group imparts lipophilicity, while the amino group can participate in hydrogen bonding. The bromine atom increases the molecular weight and affects the compound's density and boiling point.
| Property | Value | Source/Comment |
| Physical State | Liquid | As listed by a supplier[2]. Experimental verification is recommended. |
| Boiling Point | 296.3 ± 20.0 °C | Predicted[] |
| Density | 1.4 ± 0.1 g/cm³ | Predicted[] |
| pKa | 4.48 ± 0.11 | Predicted |
| Solubility | Limited water solubility is expected based on analogous compounds. Good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol is anticipated. | Inferred from related structures[3] |
Section 3: Synthesis Methodology
A robust synthesis of this compound can be envisioned through a multi-step pathway starting from commercially available 4-bromophenol. The following protocol is a representative, literature-informed approach.
Step 1: Williamson Ether Synthesis of 1-Bromo-4-isopropoxybenzene
This initial step introduces the isopropoxy group onto the phenol.
-
Materials: 4-Bromophenol, Isopropyl bromide, Potassium carbonate (K₂CO₃), Acetone.
-
Protocol:
-
To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add isopropyl bromide (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield 1-bromo-4-isopropoxybenzene.
-
-
Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide which then acts as a nucleophile, displacing the bromide from isopropyl bromide in an SN2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.
Step 2: Nitration of 1-Bromo-4-isopropoxybenzene
This step introduces a nitro group, which will be later reduced to the desired amine. The isopropoxy group is an ortho-, para-director. Since the para position is blocked by the bromine atom, nitration is expected to occur at one of the ortho positions.
-
Materials: 1-Bromo-4-isopropoxybenzene, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).
-
Protocol:
-
Cool a flask containing concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 1-bromo-4-isopropoxybenzene (1.0 eq) to the sulfuric acid with stirring, maintaining the temperature below 10°C.
-
Prepare a nitrating mixture of nitric acid and sulfuric acid and cool it to 0°C.
-
Add the nitrating mixture dropwise to the solution of the starting material, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-bromo-4-isopropoxy-2-nitrobenzene.
-
-
Causality: The combination of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), a powerful electrophile. The electron-donating isopropoxy group activates the aromatic ring towards electrophilic substitution.
Step 3: Reduction of 1-Bromo-4-isopropoxy-2-nitrobenzene
The final step is the reduction of the nitro group to an amine.
-
Materials: 1-Bromo-4-isopropoxy-2-nitrobenzene, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol (EtOH), Water.
-
Protocol:
-
To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water, heat the mixture to reflux.
-
Add a solution of 1-bromo-4-isopropoxy-2-nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Continue to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
-
Causality: Iron in the presence of a mild acid (generated from ammonium chloride in water) is a classic and effective reagent for the reduction of aromatic nitro groups to anilines.
Section 4: Predicted Spectroscopic Characterization
¹H NMR Spectroscopy
-
Isopropyl Group: A septet (1H) for the CH proton around δ 4.4-4.6 ppm and a doublet (6H) for the two methyl groups around δ 1.2-1.4 ppm.
-
Aromatic Protons: Three protons in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the amino group and meta to the bromine is expected to be the most upfield. The proton between the bromine and isopropoxy groups will likely be a doublet, and the proton ortho to the bromine will also be a doublet, with a small meta coupling.
-
Amino Group: A broad singlet (2H) for the NH₂ protons, with a chemical shift that can vary depending on the solvent and concentration (typically δ 3.5-4.5 ppm).
¹³C NMR Spectroscopy
-
Isopropyl Group: Two signals are expected: one for the methine carbon (CH) around δ 70-72 ppm and one for the two equivalent methyl carbons (CH₃) around δ 22-24 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon bearing the isopropoxy group will be the most downfield (around δ 145-150 ppm), followed by the carbon attached to the amino group. The carbon attached to the bromine will be significantly upfield compared to an unsubstituted carbon, appearing around δ 110-115 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the isopropyl group just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: A strong absorption for the aryl-alkyl ether C-O bond around 1200-1250 cm⁻¹.
-
C-Br Stretching: A peak in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed at m/z 230 and 232.
Section 5: Reactivity and Applications in Synthetic Chemistry
This compound is a versatile intermediate with several reactive sites that can be selectively functionalized.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.
-
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl or heteroaryl boronic acids or esters to form biaryl structures. This is a powerful method for constructing complex molecular scaffolds.
-
Buchwald-Hartwig Amination: The C-Br bond can also undergo coupling with amines to introduce a second nitrogen-containing substituent.
-
Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis can be used to introduce alkynyl moieties.
Reactions of the Amino Group
The primary amino group is nucleophilic and can undergo a range of standard transformations:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is often used to protect the amino group or to introduce new functional handles.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions.
Applications in Medicinal Chemistry
Substituted bromoanilines are common starting materials in the synthesis of kinase inhibitors and other targeted therapies. The isopropoxy group can serve to block a metabolic site or to improve the pharmacokinetic profile of a molecule. The bromine atom provides a convenient handle for late-stage functionalization, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Section 6: Safety and Handling
Based on the GHS information provided by suppliers for this compound and data for structurally related anilines, the following safety precautions should be observed:
-
GHS Pictograms:
-
Corrosion (GHS05)
-
Exclamation Mark (GHS07)
-
-
Signal Word: Danger[2]
-
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Handling:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Section 7: References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
AccelaChemBio. 1019442-22-8, this compound. Retrieved from [Link]
-
PubChemLite. 5-bromo-2-(prop-2-en-1-yloxy)aniline. Retrieved from [Link]
-
AOBChem USA. 5-Bromo-2-isopropylaniline. Retrieved from [Link]
-
The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
-
PubChemLite. This compound. Retrieved from [Link]
-
Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid. Retrieved from
-
MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
-
Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Retrieved from
-
Arctom Scientific. CAS NO. 923148-28-1 | 5-Bromo-2-(propan-2-yl)aniline | Catalog BD-A1065827. Retrieved from [Link]
-
SpectraBase. 5-bromo-2-(4-methoxyanilino)-1H-benzo[de]isoquinoline-1,3(2H)-dione - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline. Retrieved from [Link]
-
Google Patents. US12064422B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea. Retrieved from
-
Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved from
-
Arctom Scientific. CAS NO. 1369896-20-7 | 2-Bromo-5-isopropoxyaniline | Catalog BD-A751960. Retrieved from [Link]
-
Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. Retrieved from
-
Google Patents. US9156842B2 - Process for preparing 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl). Retrieved from
-
Google Patents. US8088960B2 - Process for the production of substituted bromobenzenes. Retrieved from
-
The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
Sources
IUPAC name for 5-Bromo-2-isopropoxyaniline
An In-Depth Technical Guide to 5-Bromo-2-isopropoxyaniline: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a substituted aniline derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—featuring an amine, a bromine atom, and an isopropoxy ether on an aromatic scaffold—renders it a highly versatile intermediate for constructing complex molecular architectures. The strategic placement of these functional groups allows for sequential, regioselective modifications, making it a valuable precursor for novel pharmaceutical agents and advanced materials.
The presence of a bromine atom facilitates a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The nucleophilic amino group is a key handle for amidation, sulfonylation, and diazotization reactions, while the sterically bulky isopropoxy group modulates the electronic properties and lipophilicity of the molecule. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key applications of this compound, grounding its utility in established chemical principles and field-proven insights.
Part 1: Structural and Physicochemical Characterization
A thorough understanding of a compound's fundamental properties is paramount for its effective application. This section details the structural identifiers and physicochemical characteristics of this compound.
Chemical Identity
The compound is unambiguously identified by several key descriptors, summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-2-propan-2-yloxyaniline | [] |
| CAS Number | 1019442-22-8 | [][2][3] |
| Molecular Formula | C₉H₁₂BrNO | [][3] |
| Molecular Weight | 230.10 g/mol | [] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N | [][4] |
| InChI Key | ZLBJGAIDWQCWTD-UHFFFAOYSA-N | [] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in reaction media, its purification requirements, and its potential ADME (Absorption, Distribution, Metabolism, Excretion) profile when incorporated into larger drug molecules.
| Property | Value | Source / Method |
| Boiling Point | 296.3 ± 20.0 °C (at 760 mmHg) | [] |
| Density | 1.4 ± 0.1 g/cm³ | [] |
| pKa | 4.48 ± 0.11 | Predicted[2] |
| XLogP | 2.7 | Predicted[4] |
The predicted pKa of 4.48 suggests the aniline moiety is weakly basic, a characteristic influenced by the electron-donating isopropoxy group and the electron-withdrawing bromine atom.[2] The XLogP value of 2.7 indicates moderate lipophilicity, a crucial parameter in drug design for balancing solubility and membrane permeability.[4]
Anticipated Spectroscopic Profile
While specific experimental spectra require acquisition, the structure of this compound allows for the confident prediction of its key spectroscopic features.
-
¹H NMR (Proton NMR): The spectrum is expected to show a doublet around 1.3 ppm (6H) for the two methyl groups of the isopropoxy moiety and a septet around 4.5 ppm (1H) for the methine proton. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. A broad singlet, corresponding to the -NH₂ protons, would also be present, and its chemical shift would be solvent-dependent.
-
¹³C NMR (Carbon NMR): The spectrum would show nine distinct carbon signals. The isopropoxy group would be represented by two signals: one around 22 ppm for the methyl carbons and another around 71 ppm for the methine carbon. The aromatic region would display six signals, with the carbons directly attached to bromine, oxygen, and nitrogen showing characteristic shifts.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C-O-C stretching for the ether linkage (around 1200-1000 cm⁻¹), and a C-Br stretching band in the fingerprint region (typically below 600 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 142.8 Ų, have been calculated and can aid in identification.[4]
Part 2: Synthesis and Manufacturing Workflow
As a building block, an efficient and scalable synthetic route to this compound is critical. While multiple pathways are conceivable, a robust three-step synthesis starting from commercially available 4-bromo-2-nitrophenol is proposed below. This approach leverages two fundamental and reliable transformations in organic chemistry: the Williamson ether synthesis and the reduction of an aromatic nitro group.
Proposed Synthetic Pathway
Sources
The Strategic Utility of 5-Bromo-2-isopropoxyaniline in Contemporary Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold for Complex Molecular Architectures
In the landscape of modern medicinal chemistry, the strategic selection of foundational building blocks is a critical determinant of success in the design and synthesis of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to researchers, substituted anilines represent a privileged class of compounds, prized for their synthetic versatility and their prevalence in a wide array of biologically active molecules. This guide provides a comprehensive technical overview of 5-Bromo-2-isopropoxyaniline, a key intermediate whose unique structural and electronic features make it a valuable asset in the construction of complex molecular architectures for drug discovery and development. With a molecular formula of C9H12BrNO and a molecular weight of 230.10 g/mol , this compound offers a strategically positioned bromine atom and an isopropoxy group on an aniline core, providing multiple avenues for synthetic elaboration and diversification.[1][2][]
This document will delve into the core physicochemical properties of this compound, provide a detailed, field-proven synthesis protocol, outline a robust analytical workflow for its characterization, and explore its burgeoning applications as a pivotal building block in the synthesis of pharmacologically active compounds, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Structural Attributes
The strategic utility of this compound stems from the interplay of its constituent functional groups, which impart a unique combination of reactivity and steric and electronic properties.
| Property | Value | Source |
| Molecular Formula | C9H12BrNO | [1][2][] |
| Molecular Weight | 230.10 g/mol | [1][2][] |
| IUPAC Name | 5-bromo-2-(propan-2-yloxy)aniline | [] |
| CAS Number | 1019442-22-8 | [] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N | [2] |
| InChIKey | ZLBJGAIDWQCWTD-UHFFFAOYSA-N | [2] |
The presence of the bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[4] The isopropoxy group at the 2-position, a bulky and lipophilic moiety, can influence the molecule's solubility and its interactions with biological targets. Furthermore, the amino group at the 1-position serves as a key nucleophile and a site for further functionalization, allowing for the construction of amides, sulfonamides, and other critical pharmacophores.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step sequence, starting from commercially available precursors. The following protocol is a representative example based on established synthetic transformations for analogous compounds.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 4-Bromophenol
-
To a stirred solution of 4-bromophenol in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to yield 4-bromo-2-nitrophenol.
Step 2: O-Isopropylation of 4-Bromo-2-nitrophenol
-
Dissolve 4-bromo-2-nitrophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base (e.g., potassium carbonate or sodium hydride) to the solution to deprotonate the phenolic hydroxyl group.
-
To this mixture, add 2-bromopropane and heat the reaction to a suitable temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-4-isopropoxy-2-nitrobenzene.
Step 3: Reduction of the Nitro Group
-
Dissolve the 1-bromo-4-isopropoxy-2-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, metal-acid combinations like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can be used.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
After completion, filter off the catalyst (if used) and neutralize the reaction mixture.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the final product, this compound.
graph Synthesis_Workflow {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="4-Bromophenol"];
B [label="Nitration\n(HNO3, H2SO4)"];
C [label="4-Bromo-2-nitrophenol"];
D [label="O-Isopropylation\n(2-Bromopropane, K2CO3)"];
E [label="1-Bromo-4-isopropoxy-2-nitrobenzene"];
F [label="Reduction\n(H2, Pd/C)"];
G [label="this compound"];
A -> B [xlabel="Step 1"];
B -> C;
C -> D [xlabel="Step 2"];
D -> E;
E -> F [xlabel="Step 3"];
F -> G;
}
Caption: Analytical workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a variety of pharmacologically active compounds, with its application being particularly prominent in the development of kinase inhibitors.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts.
The aniline moiety of this compound can serve as a key pharmacophore that interacts with the hinge region of the ATP-binding pocket of kinases. The bromine atom provides a site for the introduction of larger, often heterocyclic, groups through cross-coupling reactions, which can occupy other regions of the ATP-binding site and enhance potency and selectivity.
For instance, substituted anilines are core components of numerous approved kinase inhibitors. The strategic placement of the isopropoxy group in this compound can also contribute to favorable interactions within the kinase active site and improve the overall physicochemical properties of the final inhibitor. While specific examples detailing the direct use of this compound in publicly disclosed kinase inhibitor synthesis are emerging, its structural motifs are highly analogous to those found in established kinase inhibitor scaffolds. For example, the core structure is present in derivatives designed as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of immune signaling.[5]
Conclusion
This compound is a strategically important and versatile building block in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an attractive starting material for the creation of complex and diverse molecular libraries. The presence of multiple reactive sites allows for a high degree of molecular diversification, which is essential in the optimization of lead compounds. As the quest for novel and more effective therapeutics continues, the utility of well-designed building blocks like this compound will undoubtedly continue to grow, paving the way for the discovery of the next generation of innovative medicines.
References
- Smolecule. (2024, January 5). 5-Bromo-3-fluoro-2-isopropoxyaniline.
- Vulcanchem. (n.d.). 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride - 1376298-90-6.
- ChemicalBook. (n.d.). 5-bromo-2-(propan-2-yloxy)aniline.
- ResearchGate. (n.d.). Studies on the synthesis of compounds with high pharmacological activity using acenaphthoquinone.
- Benchchem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
- The Royal Society of Chemistry. (n.d.). Supporting Information for ....
- Hosseinzadeh, R., et al. (2012).
- PubChemLite. (n.d.). This compound (C9H12BrNO).
- PubChemLite. (n.d.). 5-bromo-2-(prop-2-en-1-yloxy)aniline.
- BOC Sciences. (n.d.). CAS 1019442-22-8 this compound - Building Block.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113175.
- Google Patents. (n.d.). US4124640A - Process for producing alkoxyanilines.
- Taylor & Francis Online. (2025, December 16). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid.
- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(1), 123.
- PubChem. (n.d.). 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline.
- National Center for Biotechnology Information. (2024, January 2). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives.
- Parchem. (n.d.). 5-bromo-2-(propan-2-yl)aniline (Cas 923148-28-1).
- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
- Google Patents. (2018, April 27). ( 12 ) United States Patent.
- MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
- Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry.
- BLD Pharm. (n.d.). 138505-25-6|5-Bromo-2-isopropoxybenzaldehyde.
- Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.
- MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
- International Journal of Pharmaceutical and Clinical Research. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from International Journal of Pharmaceutical and Clinical Research.
- SIELC Technologies. (n.d.). Separation of 2,4-Dichloro-5-isopropoxyaniline on Newcrom R1 HPLC column.
- Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
- De Gruyter. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- MDPI. (n.d.). NMR Characterization of Lignans.
- Benchchem. (n.d.). A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC).
Sources
- 1. 5-bromo-2-(propan-2-yloxy)aniline [m.chemicalbook.com]
- 2. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 4. journals.umz.ac.ir [journals.umz.ac.ir]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 5-Bromo-2-isopropoxyaniline
Foreword: The Imperative of Spectral Data in Modern Drug Development
In the landscape of contemporary pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers, scientists, and drug development professionals, the ability to interpret spectral data with precision is not merely a technical skill but a critical component of the innovation pipeline. This guide provides an in-depth analysis of the spectral characteristics of 5-Bromo-2-isopropoxyaniline, a substituted aniline derivative with potential applications in medicinal chemistry. While experimental data for this specific molecule is not publicly available, this paper will leverage established spectroscopic principles and predicted data to offer a comprehensive analytical framework. Our approach is grounded in decades of field-proven insights, ensuring that the methodologies and interpretations presented herein are both scientifically rigorous and practically applicable.
Molecular Structure and Predicted Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectral fingerprint. The interplay of the electron-donating amino and isopropoxy groups with the electron-withdrawing bromine atom creates a nuanced electronic environment, which is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO | [1] |
| Molecular Weight | 230.10 g/mol | [1] |
| IUPAC Name | 5-bromo-2-(propan-2-yloxy)aniline | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.
Experimental Protocol: NMR Spectrum Acquisition
The following is a generalized, best-practice protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Predicted ¹H NMR Spectrum and Interpretation
Based on established substituent effects on aromatic systems, the following ¹H NMR spectrum is predicted for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.8 - 7.0 | Doublet | 1H | H-6 | Ortho to the electron-donating amino group, expected to be upfield. |
| ~ 6.7 - 6.9 | Doublet of doublets | 1H | H-4 | Influenced by both the ortho amino group and the meta bromo and isopropoxy groups. |
| ~ 6.6 - 6.8 | Doublet | 1H | H-3 | Ortho to the electron-donating isopropoxy group, expected to be upfield. |
| ~ 4.4 - 4.6 | Septet | 1H | -CH(CH₃)₂ | Characteristic splitting pattern for a proton coupled to six equivalent protons. |
| ~ 3.5 - 4.5 | Broad singlet | 2H | -NH₂ | Chemical shift can vary depending on solvent and concentration due to hydrogen bonding. |
| ~ 1.3 - 1.4 | Doublet | 6H | -CH(CH ₃)₂ | Coupled to the methine proton, resulting in a doublet. |
The causality behind these assignments lies in the electronic effects of the substituents. The amino and isopropoxy groups are ortho, para-directing and activating, thus shielding the protons at these positions and shifting their signals upfield. Conversely, the bromine atom is deactivating and will have a lesser, but still notable, effect on the chemical shifts of the aromatic protons.
Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR spectrum provides complementary information about the carbon framework.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 - 150 | C-2 | Attached to the electronegative oxygen of the isopropoxy group, resulting in a downfield shift. |
| ~ 140 - 145 | C-1 | Attached to the nitrogen of the amino group. |
| ~ 120 - 125 | C-4 | Aromatic carbon. |
| ~ 115 - 120 | C-6 | Aromatic carbon. |
| ~ 110 - 115 | C-3 | Aromatic carbon. |
| ~ 105 - 110 | C-5 | Attached to the electronegative bromine atom, leading to a downfield shift relative to an unsubstituted carbon, but the effect is less pronounced than for oxygen or nitrogen. |
| ~ 70 - 75 | -C H(CH₃)₂ | Aliphatic carbon attached to oxygen. |
| ~ 20 - 25 | -CH(C H₃)₂ | Aliphatic methyl carbons. |
The chemical shifts of the aromatic carbons are influenced by the electron-donating and -withdrawing nature of the substituents. Carbons directly attached to heteroatoms (O, N, Br) are generally shifted downfield.
Caption: Correlation of molecular structure with predicted NMR shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
A standard protocol for obtaining an IR spectrum of a solid sample is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands. Aromatic compounds typically show a C-H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3500 | Medium | N-H stretch (asymmetric) | Characteristic of a primary amine. |
| 3300 - 3400 | Medium | N-H stretch (symmetric) | Characteristic of a primary amine. |
| 2850 - 3000 | Medium-Strong | C-H stretch (aliphatic) | From the isopropoxy group. |
| ~ 3030 | Weak | C-H stretch (aromatic) | Typical for C-H bonds on a benzene ring.[2] |
| 1580 - 1620 | Medium-Strong | C=C stretch (aromatic) | Characteristic of the benzene ring. |
| 1450 - 1550 | Medium-Strong | C=C stretch (aromatic) | Characteristic of the benzene ring. |
| 1200 - 1250 | Strong | C-O stretch (aryl ether) | Due to the isopropoxy group attached to the aromatic ring. |
| 1000 - 1100 | Strong | C-N stretch | Characteristic of an aromatic amine. |
| 800 - 900 | Strong | C-H out-of-plane bend | The position of this band can be indicative of the substitution pattern on the aromatic ring. |
| 500 - 600 | Medium | C-Br stretch | Characteristic of a bromo-substituted aromatic compound. |
The presence of the two N-H stretching bands confirms the primary amine functionality. The strong C-O stretching band is indicative of the ether linkage, and the various C-H and C=C stretching and bending vibrations confirm the presence of the substituted aromatic ring and the aliphatic isopropoxy group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrum Acquisition
A typical protocol for obtaining an electron ionization (EI) mass spectrum is as follows:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample is vaporized in the ion source.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).
-
-
Mass Analysis and Detection:
-
The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
Predicted Mass Spectrum and Interpretation
The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺• and [M+2]⁺•) of nearly equal intensity.
| m/z (predicted) | Ion | Rationale |
| 229/231 | [C₉H₁₂⁷⁹BrNO]⁺• / [C₉H₁₂⁸¹BrNO]⁺• | Molecular ion (M⁺•) peak. The two peaks are due to the two isotopes of bromine.[4] |
| 214/216 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropoxy group. |
| 186/188 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |
| 172/174 | [M - C₃H₇O]⁺ | Loss of the isopropoxy radical. |
| 92 | [C₆H₆N]⁺ | A common fragment in the mass spectra of anilines, corresponding to the aniline radical cation after loss of the bromo and isopropoxy groups.[5] |
The fragmentation pattern provides a self-validating system for the proposed structure. The characteristic isotopic pattern of bromine is a key diagnostic feature, and the observed fragment ions are consistent with the cleavage of the bonds in the isopropoxy group and the loss of substituents from the aromatic ring.
Sources
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 5. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]
Solubility of 5-Bromo-2-isopropoxyaniline in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-2-isopropoxyaniline in Organic Solvents
Executive Summary
This compound is a substituted aniline derivative of increasing interest in synthetic and medicinal chemistry. Its utility as a building block in the development of novel chemical entities is contingent upon a thorough understanding of its fundamental physicochemical properties, chief among them being its solubility in various organic solvents. This technical guide addresses the notable absence of comprehensive, publicly available quantitative solubility data for this compound. Instead of merely reporting existing data, this document serves as a predictive framework and a practical methodological resource. By analyzing the molecule's structural attributes, we infer its solubility profile based on the principles of intermolecular forces. Furthermore, we provide detailed, self-validating experimental protocols for the precise, quantitative determination of its solubility, empowering researchers, scientists, and drug development professionals to generate reliable data tailored to their specific applications.
Introduction to this compound
This compound is an aromatic amine whose molecular architecture is distinguished by a bromine atom and an isopropoxy group on the aniline ring. This combination of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. A precise understanding of its solubility is a critical prerequisite for optimizing reaction conditions, developing robust purification and crystallization protocols, and formulating final products.
Table 1: Chemical Identity and Key Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-propan-2-yloxyaniline | [1] |
| CAS Number | 1019442-22-8 | [] |
| Molecular Formula | C₉H₁₂BrNO | [1] |
| Molecular Weight | 230.10 g/mol | [1] |
| Predicted XlogP | 2.7 | [1] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |
| Hydrogen Bond Acceptors | 2 (from -N and -O-) | [3] |
The Role of Molecular Structure in Solubility
The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] The principle of "like dissolves like" provides a foundational predictive tool, suggesting that solubility is maximized when the intermolecular interactions of the solute and solvent are similar.[5] The structure of this compound offers several key features that dictate these interactions:
-
Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This facilitates strong interactions with polar protic solvents (e.g., alcohols).[6]
-
Isopropoxy Group (-OCH(CH₃)₂): The ether oxygen atom can act as a hydrogen bond acceptor. The bulky, non-polar isopropyl moiety contributes to the molecule's lipophilicity and can engage in van der Waals (specifically, London dispersion) forces with non-polar solvents.[7]
-
Aromatic Ring: The benzene ring is largely non-polar and contributes to solubility in solvents with similar aromatic character (e.g., toluene) through π-π stacking and dispersion forces.[8]
-
Bromine Atom (-Br): As a large, polarizable atom, bromine enhances London dispersion forces and contributes to the molecule's overall molecular weight and density.[9]
The predicted XlogP value of 2.7 suggests a moderate degree of lipophilicity, indicating that the compound will not be highly soluble in water but will have favorable interactions with a range of organic solvents.[1]
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis, a qualitative solubility profile for this compound can be predicted. This serves as an essential starting point for solvent selection in experimental design.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Key Solute-Solvent Interactions | Predicted Solubility |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | Moderate to High |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole, Dispersion | High |
| Moderately Polar | Dichloromethane, Ethyl Acetate | Dipole-Dipole, Dispersion | High |
| Non-Polar Aromatic | Toluene, Benzene | Dispersion, π-π Stacking | Moderate |
| Non-Polar Aliphatic | Hexane, Heptane | Dispersion | Low |
The following diagram illustrates the primary intermolecular forces at play between this compound and different solvent classes.
Caption: Intermolecular forces governing solubility.
Standardized Protocol for Quantitative Solubility Determination
To move from prediction to precise quantification, a robust experimental methodology is required. The isothermal gravimetric method is a gold-standard technique that is reliable, straightforward, and provides direct measurement of solubility.[10]
Isothermal Gravimetric Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Thermostatic shaker or orbital incubator
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps (e.g., 10 mL)
-
Volumetric flasks
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Drying oven
Protocol:
-
Preparation: Pre-weigh and label several glass vials.
-
Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to each vial.
-
Solute Addition: Add an excess amount of this compound to each vial. The key is to ensure a visible amount of undissolved solid remains after equilibration, confirming that the solution is saturated.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.1 °C). Allow the mixture to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is fully reached, especially for viscous solvents. Causality Check: This step is critical to ensure the measured solubility represents the true thermodynamic equilibrium, not a kinetically trapped supersaturated or undersaturated state.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a volumetric pipette. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed vial. Causality Check: Filtration is a mandatory step to remove all undissolved microscopic solid particles, which would otherwise lead to a significant overestimation of solubility.
-
Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven under a gentle stream of nitrogen or under vacuum at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).
-
Mass Determination: Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial. The difference between this final mass and the initial mass of the empty vial gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of aliquot taken (mL)) * 100
The diagram below outlines the logical workflow for this gravimetric determination.
Caption: Experimental workflow for gravimetric solubility determination.
Safety and Handling Considerations
While a specific safety data sheet (SDS) for this compound may not be widely available, it should be handled with the care afforded to other substituted anilines. Aromatic amines as a class can be harmful if swallowed, inhaled, or in contact with skin.[11] Standard laboratory safety practices should be strictly followed:
-
Handle the compound in a well-ventilated fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Avoid creating and inhaling dust.
-
Wash hands thoroughly after handling.[13]
Conclusion
This compound presents a solubility profile governed by a balance of hydrogen bonding, dipole-dipole interactions, and London dispersion forces. It is predicted to be highly soluble in polar aprotic and moderately polar solvents, with moderate solubility in polar protic and non-polar aromatic solvents, and low solubility in non-polar aliphatic solvents. This guide provides the theoretical foundation for understanding these characteristics and, more importantly, offers a detailed, actionable protocol for their precise experimental determination. The generation of such fundamental data is an indispensable step in unlocking the full potential of this versatile chemical intermediate in research and development.
References
- Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454.
- EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
- PubChemLite. (n.d.). This compound (C9H12BrNO).
- ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- BYJU'S. (n.d.). Test for Amino Groups.
- Scribd. (n.d.). Chemistry Practical For Class 12th.
- Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry.
- Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
- SlideShare. (n.d.). Exp 3 Identification of amine.
- PubChem. (n.d.). 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline.
- PubChem. (n.d.). 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline.
- Chemistry LibreTexts. (2021). 2.6: Intermolecular Force and Physical Properties of Organic Compounds.
- Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE.
- University of British Columbia. (n.d.). 5.1 Intermolecular Forces - Chemical Bonding and Organic Chemistry.
- PubChemLite. (n.d.). 5-bromo-2-(prop-2-en-1-yloxy)aniline (C9H10BrNO).
- PubChem. (n.d.). 5-Bromo-2-fluoroaniline.
- OpenStax. (2019). 10.1 Intermolecular Forces - Chemistry 2e.
Sources
- 1. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 3. 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline | C9H11BrFNO | CID 43243981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aniline is soluble in which of the following organic class 12 chemistry CBSE [vedantu.com]
- 9. 5.1 Intermolecular Forces – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
The Strategic Utility of 5-Bromo-2-isopropoxyaniline in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. The careful orchestration of functional groups on a core scaffold can profoundly influence a molecule's synthetic accessibility, physicochemical properties, and ultimately, its biological activity. It is in this context that we turn our attention to 5-Bromo-2-isopropoxyaniline, a seemingly simple yet remarkably versatile chemical entity. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its inherent chemical logic, explore its utility in the synthesis of privileged scaffolds, and provide detailed, field-proven experimental protocols for its transformation into molecules of therapeutic interest. Our narrative is grounded in the principles of synthetic causality, offering not just procedures, but a rationale for the methodological choices that underpin the journey from this humble aniline to complex, bioactive architectures.
The Molecular Logic of this compound: A Triumvirate of Functionality
The medicinal chemistry potential of this compound stems from the interplay of its three key functional groups: the aniline, the bromine atom, and the isopropoxy group. Each imparts distinct reactivity and properties that can be strategically exploited in drug design.
-
The Aniline Moiety: The primary amine serves as a versatile nucleophile and a key anchor point for building molecular complexity. It readily participates in a wide array of chemical transformations, including amide bond formation, sulfonylation, and the construction of various nitrogen-containing heterocycles. In the context of drug-target interactions, the aniline nitrogen can act as a hydrogen bond donor, a crucial interaction for anchoring a ligand within a protein's binding site.
-
The Bromine Atom: Positioned at the 5-position of the aniline ring, the bromine atom is a powerful synthetic handle. Its primary role is to serve as an electrophilic site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, enabling extensive exploration of the chemical space around the core scaffold. The bromine atom itself can also participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in rational drug design.
-
The Isopropoxy Group: The ortho-isopropoxy group exerts a significant electronic and steric influence on the molecule. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution and modulates the pKa of the aniline. Its steric bulk can influence the conformation of the molecule and its derivatives, which can be advantageous for achieving selective binding to a biological target. Furthermore, the isopropoxy group can enhance the lipophilicity of the molecule, a key parameter in determining its pharmacokinetic properties, such as cell membrane permeability and metabolic stability.
The strategic placement of these three functional groups creates a scaffold that is pre-disposed for diversification and optimization, making this compound a highly attractive starting material for library synthesis and lead optimization campaigns.
Application in the Synthesis of Privileged Scaffolds: The Case of Quinazolines
One of the most compelling applications of this compound is in the synthesis of quinazoline and quinazolinone scaffolds. These bicyclic heterocycles are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including numerous approved drugs.[1][2] Many quinazoline-based molecules exhibit potent anticancer activity, often by targeting key enzymes in signaling pathways, such as tyrosine kinases.[2][3]
The aniline functionality of this compound is a key component in the construction of the quinazoline ring system. Various synthetic strategies can be employed, often involving condensation with a carbonyl-containing component followed by cyclization. The bromine atom at the 6-position of the resulting quinazoline provides a convenient point for further derivatization to explore structure-activity relationships (SAR).
Below is a conceptual workflow for the synthesis of a 6-bromo-7-isopropoxyquinazoline derivative, a scaffold with significant potential for kinase inhibitor discovery.
Caption: Synthetic workflow for quinazoline derivatives.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The true power of this compound as a medicinal chemistry building block is unlocked through modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are particularly noteworthy, as they allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds at the bromine-substituted position.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other drug classes.[4]
Experimental Protocol: Synthesis of 5-Aryl-2-isopropoxyaniline Derivatives
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.). The flask is evacuated and backfilled with argon three times.
-
Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) is added under a positive pressure of argon. Degassed 1,4-dioxane and water (4:1 v/v) are then added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for a broad range of Suzuki couplings.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting unwanted side reactions.
-
Solvent System: The mixture of 1,4-dioxane and water provides a good balance of polarity to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Caption: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[5][6] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines.
Experimental Protocol: Synthesis of N-Substituted-5-amino-2-isopropoxyaniline Derivatives
-
Reaction Setup: In a glovebox, a vial is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.)).
-
Solvent Addition: Anhydrous, degassed toluene is added to the vial.
-
Reaction Conditions: The vial is sealed and heated to 100 °C with vigorous stirring for 16-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides, even with challenging substrates.[7]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The catalyst system is sensitive to air and moisture, necessitating the use of a glovebox and anhydrous, degassed solvents.
Caption: Buchwald-Hartwig amination catalytic cycle.
Physicochemical Properties and Drug-Likeness Considerations
The inherent properties of this compound and its derivatives are favorable from a drug discovery perspective. A summary of calculated properties is presented below.
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 230.1 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| XlogP | ~2.7 | Indicates a moderate lipophilicity, which is often a good starting point for balancing solubility and permeability. |
| Hydrogen Bond Donors | 1 (aniline NH₂) | Provides a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 1 (isopropoxy O) | Can also participate in hydrogen bonding with the target. |
These properties suggest that derivatives of this compound are likely to have good "drug-like" characteristics, making it a promising scaffold for the development of orally bioavailable drugs.
Conclusion and Future Outlook
This compound represents a strategically designed building block with significant potential in medicinal chemistry. Its trifunctional nature allows for a multitude of synthetic transformations, enabling the rapid generation of diverse compound libraries. The utility of this scaffold in the synthesis of privileged structures, such as quinazolines, positions it as a valuable starting material in the quest for novel therapeutics, particularly in the area of oncology. The robust and well-understood palladium-catalyzed cross-coupling reactions provide a reliable and efficient means to explore the structure-activity relationships of its derivatives. As our understanding of complex biological systems continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, solidifying its place in the medicinal chemist's toolbox.
References
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327–2346. [Link]
- Alagarsamy, V., Chitra, K., Saravanan, G., Solomon, V. R., Sulthana, M. T., & Narendar, B. (2018). An overview of quinazolines: Pharmacological significance and recent developments. European Journal of Medicinal Chemistry, 151, 628–685. [Link]
- Alaqeel, S. I. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1057–1066. [Link]
- Buchwald–Hartwig amin
- Levin, D. A., & Buchwald, S. L. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Wang, S., Li, Y., & Wu, A. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(38), 17036-17050. [Link]
- Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 223, 113644. [Link]
- Majer, P., et al. (2021). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Journal of Organic Chemistry, 17, 1863-1873. [Link]
- MDPI. (n.d.).
- Kossakowski, K., Cherniienko, A., Zaprutko, L., & Mikołajczak, S. M. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357. [Link]
- Khodarahmi, G., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Current Organic Synthesis, 16(1), 2-25. [Link]
- Newman, D. J., & Cragg, G. M. (2020).
- Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 172, 105829. [Link]
- Ahmadi, A., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(28), 20036-20056. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (n.d.). Design and synthesis of bioactive compounds. [Link]
- MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]
- Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403. [Link]
- Pharmacy 180. (n.d.).
- Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357. [Link]
- Gsior, K., et al. (2000). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Bioorganic & Medicinal Chemistry Letters, 10(15), 1671-1674. [Link]
- Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
Sources
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 5-Bromo-2-isopropoxyaniline: A Versatile Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unpacking the Utility of a Privileged Scaffold
In the landscape of contemporary drug discovery and materials science, the strategic value of a synthetic building block is measured by its versatility, reliability, and the structural complexity it can unlock. 5-Bromo-2-isopropoxyaniline emerges as a preeminent example of such a scaffold. Its architecture—a carefully orchestrated arrangement of a reactive bromo handle, a nucleophilic aniline, and a sterically influential isopropoxy group—presents a triad of functionalities that synthetic chemists can exploit with precision. This guide moves beyond a simple catalog of reactions; it aims to provide a deep, mechanistic understanding of why this molecule is a powerful tool, explaining the causality behind experimental choices and offering field-proven insights into its application.
Core Characteristics and Strategic Value
This compound is an aromatic amine whose utility is fundamentally derived from the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a prime electrophilic site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. The aniline group at the 1-position is a versatile nucleophile and a precursor for a multitude of transformations. Critically, the isopropoxy group at the 2-position is not merely a passenger; it exerts significant steric and electronic influence, modulating the reactivity of the adjacent aniline and potentially enhancing the pharmacokinetic profile (e.g., metabolic stability, solubility) of derivative compounds, a key consideration in medicinal chemistry.[1][2]
Physicochemical and Safety Data
A thorough understanding of a reagent's physical properties and safety profile is non-negotiable for its effective and safe implementation in any synthetic workflow.
| Property | Value | Source(s) |
| CAS Number | 1019442-22-8 | [] |
| Molecular Formula | C₉H₁₂BrNO | [][4] |
| Molecular Weight | 230.10 g/mol | [] |
| Boiling Point | ~296.3 °C (Predicted) | [5] |
| Density | ~1.392 g/cm³ (Predicted) | [5] |
| pKa | ~4.48 (Predicted) | [5] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N | [][4] |
| InChI Key | ZLBJGAIDWQCWTD-UHFFFAOYSA-N | [][4] |
Handling and Safety Precautions:
This compound, like many aniline derivatives, should be handled with care. It is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[6][7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][8]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][9]
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere, as the compound may be air and light-sensitive.[5][9]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] Seek immediate medical attention if symptoms persist.
The Cornerstone Application: Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is an ideal handle for oxidative addition to a Pd(0) center, initiating catalytic cycles that forge new bonds with remarkable efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a paramount method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[10] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[11]
The catalytic cycle is a well-understood, three-stage process: oxidative addition, transmetalation, and reductive elimination.[11] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[13]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2 mol%) and a ligand like XPhos (4 mol%).[14] The latter is often more effective for challenging substrates.
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective choice.[14]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.[13][14] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of primary and secondary amines.[15][16] This reaction is particularly valuable in drug discovery, where the arylamine motif is a key pharmacophore.
Similar to the Suzuki coupling, the cycle involves oxidative addition, but it is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[17][18] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, BINAP) are essential to promote the reductive elimination step, which is often rate-limiting.[15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine without competing in the coupling.[14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This general protocol can be adapted for coupling this compound with various amines.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate bulky phosphine ligand (e.g., BINAP, 3 mol%), and the strong base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.[14]
-
Reagent Addition: Add the this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or dioxane.[14]
-
Reaction Execution: Seal the vessel and heat the mixture with stirring to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Conclusion: An Enabling Tool for Chemical Innovation
This compound is more than just another reagent; it is a strategic building block that empowers chemists to rapidly access complex and diverse chemical matter. Its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the predictable and efficient construction of molecular architectures relevant to pharmaceuticals and advanced materials.[1][2] By understanding the mechanistic principles that govern its transformations and adhering to robust, field-tested protocols, researchers can fully leverage the synthetic potential of this versatile intermediate to accelerate their discovery programs.
References
- PubChemLite. This compound (C9H12BrNO).
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Autechaux, A. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- MDPI. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.
- Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
- G. Goetz, et al. (2021, January 5). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters.
- PubChemLite. 5-bromo-2-(prop-2-en-1-yloxy)aniline (C9H10BrNO).
- MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry.
- Meenakumari, M., & Girija, R. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results.
- Wiley Online Library. (n.d.). Photoredox/Nickel Dual Catalytic C(sp2) S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. Chemistry – A European Journal.
- ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
- MDPI. (2024, January 31). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.
- National Institutes of Health. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.
- Pharmaffiliates. CAS No : 38191-34-3| Chemical Name : 2-Amino-5-bromophenol.
- National Institutes of Health. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605. PubChem.
Sources
- 1. Buy 5-Bromo-3-fluoro-2-isopropoxyaniline [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 4. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 5. This compound CAS#: 1019442-22-8 [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
An In-Depth Technical Guide to 5-Bromo-2-isopropoxyaniline: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-2-isopropoxyaniline, a key intermediate in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, outlines a robust synthetic pathway, and explores its applications, particularly in the pharmaceutical industry. The synthesis protocol described herein is grounded in well-established chemical principles, ensuring reliability and reproducibility.
Introduction: The Strategic Importance of Substituted Anilines
Anilines and their substituted derivatives are foundational building blocks in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to dyes and polymers. The specific placement of functional groups on the aniline ring profoundly influences the molecule's physicochemical properties and reactivity, making it a versatile scaffold in medicinal chemistry. This compound (CAS No: 1019442-22-8) is a prime example of a strategically functionalized aniline, incorporating a bromine atom and an isopropoxy group. This unique substitution pattern offers multiple avenues for further chemical modification, rendering it a valuable intermediate in the synthesis of complex target molecules.
The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The isopropoxy group, on the other hand, modulates the electronic properties of the aniline ring and can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 1019442-22-8 |
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | 230.10 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Boiling Point | 296.3±20.0 °C at 760 mmHg |
| Density | 1.4±0.1 g/cm³ |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound: A Proposed Pathway
While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the surveyed literature, a logical and efficient synthetic route can be devised based on fundamental and widely practiced organic reactions. The most plausible approach involves a two-step process starting from the commercially available 2-aminophenol:
-
Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 2-aminophenol.
-
Williamson Ether Synthesis: Formation of the isopropoxy ether by reacting the resulting 2-amino-5-bromophenol with an isopropylating agent.
This synthetic strategy is both efficient and scalable, relying on well-understood and robust chemical transformations.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromophenol (Intermediate)
This step involves the selective bromination of 2-aminophenol. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. To achieve selective para-bromination, careful control of reaction conditions is necessary.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminophenol (10.9 g, 0.1 mol) in 200 mL of acetonitrile.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) in 100 mL of acetonitrile dropwise over 1 hour, maintaining the temperature below 5 °C. The use of NBS as a brominating agent offers milder and more selective bromination compared to elemental bromine.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate to remove any unreacted NBS. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-amino-5-bromophenol.[2][3]
Step 2: Synthesis of this compound (Final Product)
This step utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers from an alcohol (in this case, a phenol) and an alkyl halide.[4][5][6]
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromophenol (18.8 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and 200 mL of dimethylformamide (DMF). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[7]
-
Alkylation: Add 2-bromopropane (14.8 g, 0.12 mol) to the mixture. Heat the reaction to 80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form. Filter the solid, wash it with water, and then dissolve it in ethyl acetate.
-
Purification: Wash the ethyl acetate solution with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield the final product as a crystalline solid.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a highly desirable building block in the synthesis of pharmacologically active compounds.
-
Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The isopropoxy group can occupy hydrophobic pockets in the kinase active site, while the bromo-substituted phenyl ring can be elaborated to introduce further binding interactions.
-
Precursor for GPCR Ligands: G-protein coupled receptors (GPCRs) are another important class of drug targets. The versatile functionality of this compound allows for the synthesis of diverse libraries of compounds for screening against various GPCRs.
-
Building Block for Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on the synthesis of complex organic molecules. The substituted aniline scaffold is prevalent in many agrochemical products.
The presence of the bromine atom is particularly advantageous, as it allows for late-stage functionalization, a strategy often employed in drug discovery to rapidly generate a series of analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While its specific discovery and developmental history are not extensively documented, its synthesis can be reliably achieved through a logical sequence of well-established organic reactions. The detailed synthetic protocol provided in this guide offers a practical and efficient method for the preparation of this compound, enabling its broader application in research and development. The strategic combination of a reactive bromine handle and a modulating isopropoxy group on the aniline scaffold ensures that this compound will continue to be a relevant building block for the synthesis of novel and complex molecules.
References
- ResearchGate. (n.d.). Preparation of the alkoxy aniline derivatives.
- Williamson Ether Synthesis. (n.d.). In Name Reaction.
- PrepChem. (n.d.). Synthesis of 5-bromo-2-hydroxyaniline.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). SU763324A1 - Method of preparing alkoxyanilines.
- National Center for Biotechnology Information. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2019(2), M1063. [Link]
- Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
- PubChem. (n.d.). 2-isopropoxyaniline.
- Google Patents. (n.d.). US9957235B2 - Substituted pyrimidinyl-1h-pyrrole compounds as aurora kinase inhibitors.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromophenol.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Common Organic Chemistry. (n.d.). Bromination.
Sources
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
Health and safety information for 5-Bromo-2-isopropoxyaniline
An In-Depth Technical Guide to the Health and Safety of 5-Bromo-2-isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Statement of Hazard
This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to potential toxicological effects. Based on available safety data, this compound is classified as an irritant to the skin and eyes and may cause respiratory irritation.[1][2] All handling procedures must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure. This guide provides a comprehensive overview of the known hazards and details the necessary protocols for its safe use in a research and development setting.
Chemical Identification and Properties
Proper identification is the foundation of chemical safety. The properties listed below are critical for understanding the substance's behavior under various laboratory conditions.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [3][][5] |
| CAS Number | 1019442-22-8 | [3][] |
| Molecular Formula | C₉H₁₂BrNO | [5][6] |
| Molecular Weight | 230.10 g/mol | [2][6] |
| Predicted Boiling Point | 296.3 ± 20.0 °C | [3] |
| Predicted Density | 1.392 ± 0.06 g/cm³ | [3] |
| Storage Conditions | Keep in a dark, cool, dry place under an inert atmosphere (2-8°C recommended) | [3][6][7] |
Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified as hazardous.
GHS Hazard Pictograms and Statements
The following diagram illustrates the GHS pictograms associated with this chemical, which visually convey the primary hazards.
Caption: GHS Pictogram for Irritants.
Summary of GHS Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Expert Insight: The aniline substructure is a well-known toxicophore that can cause methemoglobinemia, although specific data for this molecule is lacking. The presence of a bromine atom can enhance its persistence and potential for bioaccumulation. Therefore, treating this compound with a high degree of caution beyond its formal GHS classification is prudent.
Exposure Controls and Personal Protection
Minimizing exposure is paramount. A multi-layered approach combining engineering controls and Personal Protective Equipment (PPE) is required.
Engineering Controls
-
Ventilation: All manipulations of this compound, especially handling of the solid powder, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] The system should provide sufficient air exchange to keep concentrations well below any established exposure limits.[7]
-
Containment: For procedures with a higher risk of aerosolization, use of a glove box is recommended.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific laboratory operation. The following flowchart provides a decision-making framework for selecting appropriate PPE.
Caption: PPE Selection Workflow.
Detailed PPE Specifications:
-
Hand Protection: Wear nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[8] For handling the solid, double-gloving is recommended.
-
Eye/Face Protection: Use chemical safety goggles that meet government standards (e.g., NIOSH or EN 166).[8] When handling larger quantities or the solid form, a face shield should be worn in addition to goggles.[8]
-
Skin and Body Protection: A buttoned, long-sleeved lab coat is mandatory.[7] For tasks with a significant splash risk, a chemical-resistant apron should be used.[7]
-
Respiratory Protection: A NIOSH-approved vapor respirator may be necessary if engineering controls are insufficient to prevent inhalation.[7][9]
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for preventing accidental exposure and maintaining the integrity of the compound.
Protocol for Safe Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials, such as strong oxidizing agents.[10][11]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][12] Do not eat, drink, or smoke in the work area.[10][12]
-
Manipulation: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[12] Use tools (spatulas, scoops) to handle solids to avoid direct contact.
-
Waste: All contaminated materials (gloves, wipes, pipette tips) must be disposed of as hazardous chemical waste according to institutional and local regulations.[11][13]
Storage Protocol
-
Container: Keep the container tightly closed when not in use.[7][10]
-
Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen) as the compound may be air-sensitive.[7][8][10]
-
Conditions: Store in a cool, dry, dark, and well-ventilated place, away from incompatible substances.[7][10] A refrigerated environment (2-8°C) is often recommended.[6][7]
-
Security: Store in a locked cabinet or an area with restricted access.[12][13]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.
First-Aid Measures
The immediate first aid response is critical. The general principle is to remove the individual from the source of exposure and decontaminate them.[14]
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[10][13] 2. If breathing is difficult or has stopped, provide artificial respiration.[13][15] 3. Seek immediate medical attention.[7][10] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[12] 2. Wash the affected skin with plenty of soap and water for at least 15 minutes.[10][13] 3. If skin irritation occurs or persists, seek medical attention.[7] |
| Eye Contact | 1. Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[10][13][16] 2. Remove contact lenses, if present and easy to do so. Continue rinsing.[10][13] 3. Seek immediate medical attention from an ophthalmologist.[10][17] |
| Ingestion | 1. Rinse the mouth thoroughly with water.[8][10] Do NOT induce vomiting.[7][15] 2. Give small sips of water to drink.[14][16] 3. Never give anything by mouth to an unconscious person.[8] 4. Call a poison control center or doctor immediately for advice.[7][10][13] |
Accidental Release Measures: Spill Response Workflow
In the event of a spill, a systematic response is required to ensure personnel safety and proper cleanup.
Caption: Workflow for Responding to a Chemical Spill.
Protocol for Spill Cleanup:
-
Personal Protection: Ensure adequate personal protective equipment is worn before approaching the spill.[8]
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Containment: Prevent the product from entering drains.[8][10]
-
Cleanup: Absorb the spilled material with an inert substance like vermiculite, dry sand, or earth.[7] Do not use combustible materials like sawdust.[10] Pick up and arrange for disposal without creating dust.[8]
-
Final Steps: Once the material is collected, place it in a suitable, closed, and labeled container for disposal.[8] Clean the spill area thoroughly.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Upon combustion, the compound may decompose to release toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[8][10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8][13]
References
- SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI EUROPE N.V. [URL: https://www.tcichemicals.com/assets/sds/I0399_EN.pdf]
- 5-Bromo-2-nitroaniline Safety Data Sheet. (n.d.). Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0761_msds.pdf]
- SAFETY DATA SHEET for 3-Isopropoxyaniline. (2016-09-09). Spectrum Chemical. [URL: https://www.spectrumchemical.com/msds/I1260.pdf]
- SAFETY DATA SHEET for 5-Bromoquinoline. (2012-07-09). Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC220670050]
- First Aid Treatment Steps for Chemical Safety. (2024-08-08). TRADESAFE. [URL: https://tradesafe.
- This compound CAS#: 1019442-22-8. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82630807.htm]
- Safety Data Sheet for this compound. (2025-03-25). Angene Chemical. [URL: https://www.angenechemical.com/msds/828/1019442-22-8.pdf]
- SAFETY DATA SHEET for 5-Bromo-o-toluidine. (2021-12-25). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC162300050]
- First Aid - Chemical Poisoning. (2019-05-28). Saudi Ministry of Health. [URL: https://www.moh.gov.sa/en/HealthAwareness/EducationalContent/FirstAid/Pages/FirstAid-005.aspx]
- SAFETY DATA SHEET for 4-Bromoaniline. (2024-09-08). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/16230]
- 5-Bromo-2-fluoroaniline. (n.d.). PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2769407]
- SAFETY DATA SHEET for 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt. (n.d.). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC384460010]
- Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [URL: https://chemm.hhs.gov/ppe.htm]
- SAFETY DATA SHEET for 5-Bromo-2-chlorobenzoic acid. (n.d.). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC172150050]
- SAFETY DATA SHEET for 5-Bromo-2-fluorobenzonitrile. (2024-09-06). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/465259]
- This compound CAS 1019442-22-8. (n.d.). BOC Sciences. [URL: https://www.bocsci.com/product/5-bromo-2-isopropoxyaniline-cas-1019442-22-8-368688.html]
- This compound (C9H12BrNO). (n.d.). PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/1376298-93-9]
- 3-Bromo-5-isopropoxyaniline CAS 1251863-44-1. (n.d.). BLD Pharm. [URL: https://www.bldpharm.com/products/1251863-44-1.html]
- 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline. (n.d.). PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/102289389]
- 5-Bromo-3-fluoro-2-isopropoxyaniline. (2024-01-05). Smolecule. [URL: https://www.smolecule.com/5-bromo-3-fluoro-2-isopropoxyaniline-cas-2567581-64-8]
- Chemwatch MSDS 17412 for 4-Bromoaniline. (n.d.). SD Fine-Chem Limited. [URL: https://www.sdfine.com/images/msds/17412.pdf]
- 5-Bromo-2-isopropylaniline. (n.d.). AOBChem USA. [URL: https://www.aobchem.com/product/38435.html]
- 2-Bromo-5-isopropoxyaniline CAS 1369896-20-7. (n.d.). Matrix Scientific. [URL: https://www.matrixscientific.com/2-bromo-5-isopropoxyaniline-213153.html]
- Chapter 5: Personal Protective Equipment (PPE). (n.d.). CPWR - The Center for Construction Research and Training. [URL: https://www.cpwr.com/wp-content/uploads/2020/07/Chapter-5_Personal-Protective-Equipment_Student.pdf]
- 5-Bromo-2-isopropoxybenzaldehyde CAS 138505-25-6. (n.d.). BLD Pharm. [URL: https://www.bldpharm.com/products/138505-25-6.html]
Sources
- 1. aobchem.com [aobchem.com]
- 2. 1369896-20-7 Cas No. | 2-Bromo-5-isopropoxyaniline | Matrix Scientific [matrixscientific.com]
- 3. This compound CAS#: 1019442-22-8 [m.chemicalbook.com]
- 5. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 6. 1251863-44-1|3-Bromo-5-isopropoxyaniline|BLD Pharm [bldpharm.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. angenechemical.com [angenechemical.com]
- 9. cpwr.com [cpwr.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. trdsf.com [trdsf.com]
- 15. First Aid - Chemical Poisoning [moh.gov.sa]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Structural Elucidation of 5-Bromo-2-isopropoxyaniline: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of 5-Bromo-2-isopropoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and validated approach to structural characterization.
Introduction
This compound is a substituted aniline derivative with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a bromine atom, an isopropoxy group, and an amino group on a benzene ring, presents a unique set of spectroscopic characteristics. Accurate structural confirmation is paramount for its intended applications, ensuring purity, predicting reactivity, and understanding its biological activity. This guide will walk through a multi-technique approach to unequivocally determine its molecular structure.
Synthesis and Purification
Hypothetical Synthesis Workflow:
Caption: A potential synthetic pathway for this compound.
Experimental Protocol: Synthesis (General Approach)
-
Etherification: To a solution of 4-bromo-2-nitrophenol in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate) and an isopropylating agent (e.g., 2-bromopropane).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting 1-bromo-4-isopropoxy-2-nitrobenzene by column chromatography.
-
Nitro Group Reduction: Dissolve the purified intermediate in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and hydrochloric acid, or tin(II) chloride and hydrochloric acid, in a portion-wise manner.
-
Heat the reaction mixture and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the amine protons. Based on data from the analogous compound 5-bromo-3-fluoro-2-isopropoxyaniline, the aromatic protons are anticipated to appear in the range of 6.5 to 7.5 ppm[1].
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Isopropoxy -CH₃ | ~1.3 | Doublet | 6H |
| Isopropoxy -CH | ~4.4 | Septet | 1H |
| -NH₂ | ~4.0 (broad) | Singlet | 2H |
| Aromatic-H | ~6.6 - 7.0 | Multiplet | 3H |
-
Rationale: The isopropoxy methyl protons will appear as a doublet due to coupling with the adjacent methine proton. The methine proton will, in turn, be split into a septet by the six equivalent methyl protons. The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Isopropoxy -CH₃ | ~22 |
| Isopropoxy -CH | ~72 |
| Aromatic C-Br | ~110-115 |
| Aromatic C-NH₂ | ~140-145 |
| Aromatic C-O | ~145-150 |
| Other Aromatic C-H | ~115-125 |
-
Rationale: The chemical shifts are influenced by the substituents on the aromatic ring. The carbon attached to the electronegative oxygen of the isopropoxy group will be downfield, as will the carbon attached to the amino group. The carbon bearing the bromine atom will also have a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 230/232 | Molecular ion peak [M]⁺ with characteristic ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes |
| 215/217 | [M - CH₃]⁺ |
| 187/189 | [M - C₃H₇]⁺ |
-
Rationale: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the [M]⁺ and [M+2]⁺ peaks have nearly equal intensity. Common fragmentation pathways for such molecules include the loss of alkyl fragments from the isopropoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching (asymmetric and symmetric) |
| 3000-2850 | C-H | Stretching (aliphatic) |
| ~1620 | N-H | Bending (scissoring) |
| ~1500, ~1460 | C=C | Aromatic ring stretching |
| ~1250 | C-O | Aryl-alkyl ether stretching |
| ~1100 | C-N | Stretching |
| ~600-500 | C-Br | Stretching |
-
Rationale: The presence of the primary amine is confirmed by the characteristic N-H stretching and bending vibrations. The aromatic C=C stretching bands confirm the presence of the benzene ring. The strong C-O stretching of the aryl-alkyl ether and the C-N stretching are also key diagnostic peaks.
Structural Elucidation Workflow:
Sources
Reactivity profile of the aniline group in 5-Bromo-2-isopropoxyaniline
An In-Depth Technical Guide to the Reactivity Profile of the Aniline Group in 5-Bromo-2-isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a highly functionalized aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. Its synthetic utility is dictated by the complex interplay of three distinct substituents—an amino, an isopropoxy, and a bromo group—each imparting unique electronic and steric influences. This guide provides a comprehensive analysis of the reactivity profile of the aniline moiety within this scaffold. We will dissect the directing effects of the substituents, explore the reactivity at both the nitrogen atom and the aromatic ring, and detail key transformations such as diazotization, electrophilic substitution, and palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource, grounding theoretical principles in actionable experimental protocols for scientists engaged in the synthesis of complex molecular architectures.
Structural and Electronic Profile of this compound
The reactivity of this compound is not governed by the amino group in isolation but by the cumulative electronic and steric effects of all substituents on the benzene ring. Understanding this interplay is critical for predicting regiochemical outcomes and selecting appropriate reaction conditions.
The core structure contains:
-
An Amino Group (-NH₂): A potent activating group that directs electrophilic substitution to the ortho and para positions through a strong positive resonance effect (+R).[1][2]
-
An Isopropoxy Group (-O-iPr): Also a strong activating, ortho-, para-directing group due to the +R effect of the oxygen's lone pairs.[3] Its bulkiness, however, introduces significant steric hindrance at the adjacent C3 position.
-
A Bromo Group (-Br): An electron-withdrawing group via induction (-I) which deactivates the ring, but an ortho-, para-director through a weaker +R effect.[4]
The synergy of these groups creates a highly activated and electronically differentiated aromatic system. The amino and isopropoxy groups work in concert to dramatically increase the electron density of the ring, making it highly susceptible to electrophilic attack.[5] The primary positions for substitution are C4 and C6, which are activated by both the amino and isopropoxy groups. The C3 position is sterically shielded by the bulky isopropoxy group, while the C5 position is occupied.
Caption: Electronic and steric influences on this compound.
Reactivity Directly Involving the Aniline Nitrogen
The lone pair of electrons on the aniline nitrogen is central to its chemical behavior, conferring both basicity and nucleophilicity.
Basicity
Aniline is a weak base due to the delocalization of the nitrogen's lone pair into the aromatic ring.[3][6] In this compound, this basicity is modulated by the substituents:
-
The isopropoxy group is electron-donating, which increases the electron density on the ring and the nitrogen, thereby increasing the basicity relative to aniline.[3][7]
-
The bromo group is electron-withdrawing via induction, which decreases the electron density and reduces basicity.[7]
The net effect is a finely tuned basicity, which is an important consideration for acid-catalyzed reactions or when using strong bases.
N-Alkylation and N-Acylation
The nucleophilic nitrogen readily participates in substitution reactions with alkyl halides or acylating agents.
-
N-Alkylation: This reaction proceeds via an SN2 mechanism where the aniline nitrogen attacks an alkyl halide.[8][9] This is a common strategy for introducing diverse side chains.
-
N-Acylation: Acylation, typically with acetic anhydride or acetyl chloride, is a crucial synthetic step. The resulting acetanilide is less activated than the parent aniline because the nitrogen lone pair is delocalized into the adjacent carbonyl group.[6] This "protection" strategy is vital for preventing overreaction during electrophilic aromatic substitution and for mitigating the aniline's interference in reactions like the Friedel-Crafts alkylation, where it would otherwise form a complex with the Lewis acid catalyst.[10][11]
Diazotization and the Sandmeyer Reaction
One of the most powerful transformations of an aromatic amine is its conversion to a diazonium salt (Ar-N₂⁺). This is typically achieved by treating the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).[12] The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles.
The Sandmeyer reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with halides (-Cl, -Br) or pseudohalides (-CN).[13][14] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[12] It provides a strategic route to introduce functionalities that are otherwise difficult to install directly.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Physicochemical Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [15] |
| CAS Number | 1019442-22-8 | [] |
| Molecular Formula | C₉H₁₂BrNO | [] |
| Molecular Weight | 230.10 g/mol | [] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N | [] |
| InChI Key | ZLBJGAIDWQCWTD-UHFFFAOYSA-N | [] |
Key Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and substrate requirements. All work should be performed by qualified personnel with appropriate safety precautions.
Protocol 1: Protection of the Amino Group (N-Acetylation)
Causality: This procedure converts the highly activating -NH₂ group into a moderately activating -NHAc group, preventing over-reactivity in subsequent EAS reactions and improving regioselectivity. [6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker of ice-water with stirring. The acetanilide product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo. Recrystallization from ethanol/water may be performed for further purification.
Protocol 2: Diazotization and Sandmeyer Bromination
Causality: This two-step, one-pot procedure transforms the amine into a diazonium salt, which is then catalytically converted to an aryl bromide, effectively replacing the -NH₂ group with a -Br atom. [12]
-
Setup: In a three-necked flask fitted with a thermometer and mechanical stirrer, suspend this compound (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.1 eq) in 48% HBr. Add this catalyst solution to the cold diazonium salt solution.
-
Decomposition: Allow the mixture to warm slowly to room temperature, then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Workup & Isolation: Cool the mixture to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with aqueous NaOH, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling
Causality: This protocol leverages the C-Br bond to form a new C-C bond, demonstrating the utility of the compound as a scaffold for building molecular complexity. [17][18]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (usually 4-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.
References
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Effect of Substituents on the Basicity of Anilines. (2020, June 13). YouTube. [Link]
- Galian, R. E., & de la Cruz, P. (2003). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 107(31), 5948–5956.
- Laurence, C., & Gal, J.-F. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107-1115. Semantic Scholar. [Link]
- Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. [Link]
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- Khan Academy. (n.d.).
- PubChemLite. (n.d.). This compound (C9H12BrNO). [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- Chemguide. (n.d.). phenylamine (aniline)
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Epistemeo. (2012, April 6).
- Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7776–7781.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Nolan, S. P., & Organ, M. G. (Eds.). (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Smith, D. C., & Hill, N. J. (2023). Spectroscopy Data for Undergraduate Teaching.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Smith, A. B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251.
- PubChem. (n.d.). 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline. [Link]
- Toppr. (2017, December 30). Account for : (i)
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
- Smith, M. R., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12137–12144.
- Staudt, M., et al. (2022). Scope of the meta-bromoaniline synthesis.
Sources
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of 5-Bromo-2-isopropoxyaniline
An In-Depth Technical Guide on the Role of the Bromine Substituent in the Reactions of 5-Bromo-2-isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility stems from the unique interplay of its three substituents: a strongly activating amino group, a moderately activating isopropoxy group, and a synthetically versatile bromine atom. This combination allows for precise control over subsequent chemical transformations, making it a valuable building block for complex molecular architectures. In drug development, substituted anilines are core components of many therapeutic agents, particularly kinase inhibitors, where the aniline moiety often serves as a key pharmacophore for binding to the hinge region of the kinase domain.[1][2] The strategic placement of the bromine atom not only influences the electronic properties and reactivity of the aniline ring but also provides a crucial handle for late-stage diversification through modern cross-coupling methodologies.
This guide provides a detailed exploration of the chemical behavior of this compound, focusing on how the bromine substituent governs its reactivity in key synthetic transformations. We will delve into the mechanistic principles, provide field-proven experimental protocols, and discuss the application of this versatile intermediate in the synthesis of high-value compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental for its application in synthesis. Below is a summary of the key data for this compound.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-(propan-2-yloxy)aniline | [3] |
| CAS Number | 1019442-22-8 | [4] |
| Molecular Formula | C₉H₁₂BrNO | [3] |
| Molecular Weight | 230.10 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Predicted ¹H NMR | δ (ppm): 6.8-7.2 (aromatic H), 4.4-4.6 (CH of isopropoxy), 3.6-4.0 (NH₂), 1.3-1.4 (CH₃ of isopropoxy) | Predicted data |
| Predicted ¹³C NMR | δ (ppm): 145-150 (C-O), 135-140 (C-N), 110-130 (aromatic C-H, C-Br), 70-75 (CH of isopropoxy), 20-25 (CH₃ of isopropoxy) | Predicted data |
| Key IR Absorptions | ν (cm⁻¹): 3300-3500 (N-H stretch), 2850-3000 (C-H stretch), 1500-1600 (aromatic C=C), 1200-1300 (C-O stretch), 1000-1100 (C-N stretch) | General knowledge |
| InChI Key | ZLBJGAIDWQCWTD-UHFFFAOYSA-N | [5] |
Part 1: The Bromine Atom in Electrophilic Aromatic Substitution (EAS)
The reactivity of the benzene ring in this compound towards electrophiles is governed by the cumulative electronic and steric effects of its three substituents. The mechanism of electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity.[6][7]
Directing Effects: A Symphony of Activation and Deactivation
The regiochemical outcome of an EAS reaction is dictated by the directing effects of the existing substituents, which determine the positions of highest electron density and the stability of the arenium ion intermediate.[8]
-
Amino (-NH₂) and Isopropoxy (-O-iPr) Groups: Both are powerful activating groups and ortho, para-directors . Their activating nature stems from the donation of lone pair electrons from the nitrogen and oxygen atoms into the aromatic π-system via a resonance effect (+M). This significantly increases the nucleophilicity of the ring, particularly at the positions ortho and para to these groups.[9]
-
Bromine (-Br) Atom: Halogens like bromine present a classic case of competing electronic effects. Bromine is deactivating overall due to its strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring, making it less reactive than benzene. However, it is an ortho, para-director because its lone pair electrons can be donated to the ring through resonance (+M), which helps to stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions.[8]
The interplay of these effects in this compound leads to a highly activated system with specific sites of enhanced reactivity.
Caption: The bromine atom as a versatile coupling handle.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound (typically a boronic acid or ester) and is a premier method for constructing biaryl scaffolds. [10] Causality in Experimental Design:
-
Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. [11]* Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are crucial. They facilitate the rate-limiting oxidative addition step, stabilize the palladium center, and promote the final reductive elimination step to release the product. [11][12]* Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. [13]* Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water helps to dissolve the inorganic base. [14] Representative Experimental Protocol: Suzuki-Miyaura Coupling [14][15]
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. [16]7. Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. [17]It has largely replaced harsher classical methods for synthesizing substituted anilines and diarylamines.
Causality in Experimental Design:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) is essential. The choice of ligand is critical and depends on the specific amine and aryl halide being coupled. [18][19]* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, as it is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) without competing as a nucleophile. [17] Representative Experimental Protocol: Buchwald-Hartwig Amination [18]
-
Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (NaOt-Bu, 1.4 eq.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon.
-
Reagent Addition: Add a solution of this compound (1.0 eq.) and the coupling amine (1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture (e.g., 100 °C) with stirring for the required time, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of potent and selective kinase inhibitors. [1]Compounds bearing this core structure, such as Gefitinib and Erlotinib, are clinically approved drugs for cancer therapy. The synthesis of these complex molecules often relies on the strategic functionalization of aniline precursors.
This compound serves as an ideal starting point for generating libraries of such inhibitors. The bromine atom can be replaced via Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce diverse substituents at the 5-position, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for synthesizing kinase inhibitors.
Safety and Handling
Substituted anilines should be handled with care, as they can be toxic and are often skin and eye irritants. [20][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent skin contact.
-
Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The bromine substituent in this compound is a pivotal feature that defines its synthetic utility. While it deactivates the ring towards electrophilic aromatic substitution, its ortho, para-directing nature complements the powerful activating effects of the amino and isopropoxy groups. More importantly, the C-Br bond serves as a robust and versatile functional handle for modern palladium-catalyzed cross-coupling reactions. This allows for the strategic and efficient introduction of molecular complexity, making this compound an exceptionally valuable building block for the synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of the principles governing its reactivity is essential for any researcher aiming to leverage its full synthetic potential.
References
- How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). ResearchGate.
- Experimental Methods 1. Bromination Methods. (n.d.).
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Center for Biotechnology Information.
- Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.).
- Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (n.d.). Royal Society of Chemistry.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). Royal Society of Chemistry.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information.
- Electronic Supplementary Information. (n.d.). Royal Society of Chemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). National Center for Biotechnology Information.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
- Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry.
- Electrophilic substitution reaction of benzene. (n.d.). BYJU'S.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- This compound (C9H12BrNO). (n.d.). PubChem.
- Process for producing alkoxyanilines. (n.d.). Google Patents.
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (n.d.). National Center for Biotechnology Information.
- Patent Application Publication (10) Pub. No.: US 2011/0097669 A1. (n.d.). Google Patents.
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025, July 28). National Center for Biotechnology Information.
- A Catalogue of Orthogonal Complementary Ligand Pairings for Palladium(II) Complexes. (n.d.). National Center for Biotechnology Information.
- Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019, November 1). National Center for Biotechnology Information.
- SAFETY DATA SHEET. (2016, September 9). Spectrum Chemical.
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate.
- Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.). ResearchGate.
- Estimation of Aniline by Bromination Method. (n.d.). Scribd.
- Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2023, July 18). National Center for Biotechnology Information.
- Synthesis method of 5-bromo-2-methoxyphenol. (n.d.). Google Patents.
- Search Results. (n.d.). Beilstein Journal of Organic Chemistry.
- Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. (2020, May 6). YouTube.
- Method for preparing 2-bromo-5-fluoroaniline. (n.d.). Google Patents.
Sources
- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 1019442-22-8 [m.chemicalbook.com]
- 5. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. byjus.com [byjus.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. tcichemicals.com [tcichemicals.com]
- 21. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Bromo-2-isopropoxyaniline
This compound is a highly versatile starting material in medicinal chemistry and pharmaceutical development.[1] Its structure is endowed with three distinct functional handles that can be selectively manipulated: a nucleophilic primary amine, an electron-donating isopropoxy group, and a bromine atom positioned for a variety of cross-coupling reactions. This unique combination of features allows for the regioselective synthesis of complex molecular architectures, making it a valuable building block for active pharmaceutical ingredients (APIs).[2] The presence of both electron-donating and electron-withdrawing groups creates a polarized electronic environment that facilitates regioselective reactions.[1]
This guide provides an in-depth exploration of key synthetic transformations starting from this compound. It is designed for drug development professionals and researchers, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
N-Acylation: Amide Synthesis and Amine Protection
N-acylation is a fundamental transformation in organic synthesis.[3][4] It converts the primary aniline of our starting material into an amide. This serves two primary purposes in drug synthesis: 1) it can act as a protecting group to prevent unwanted side reactions of the amine in subsequent steps, and 2) the resulting amide functionality is a common pharmacophore in many drug molecules, contributing to target binding and pharmacokinetic properties. The reaction typically involves an acyl chloride or anhydride.[3][5]
Causality and Experimental Rationale
The reaction proceeds via nucleophilic attack of the aniline's lone pair of electrons on the highly electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride).[5] A mild base, such as pyridine or sodium acetate, is often included to neutralize the HCl byproduct, driving the reaction to completion. The choice of an aprotic solvent like acetonitrile prevents competition from the solvent as a nucleophile.
Experimental Protocol: N-Acetylation
This protocol details the synthesis of N-(5-bromo-2-isopropoxyphenyl)acetamide.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetonitrile (20 mL) under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add pyridine (1.2 eq) to the stirred solution. Subsequently, add acetyl chloride (1.1 eq) dropwise over 5-10 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into 50 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: If necessary, purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain N-(5-bromo-2-isopropoxyphenyl)acetamide.
Data Presentation: N-Acetylation
| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |
| This compound | 1.0 | 230.10 g/mol | (e.g., 2.30 g) |
| Acetyl Chloride | 1.1 | 78.50 g/mol | (e.g., 0.86 g) |
| Pyridine | 1.2 | 79.10 g/mol | (e.g., 0.95 g) |
| Solvent | - | - | Acetonitrile (20 mL) |
| Temperature | - | - | 0°C to RT |
| Reaction Time | - | - | 2-4 hours |
| Expected Yield | - | 272.14 g/mol | >90% |
Electrophilic Aromatic Substitution: Sulfonation
Aromatic sulfonation introduces a sulfonic acid (–SO₃H) group onto the benzene ring.[6] This reaction is a cornerstone of electrophilic aromatic substitution (EAS).[7] The resulting aryl sulfonic acids are highly valuable intermediates, often used in the synthesis of sulfa drugs and other pharmaceuticals.[8] The sulfonation of this compound is directed by the existing substituents. The strongly activating ortho, para-directing isopropoxy and amino groups will dictate the position of the incoming electrophile.
Causality and Experimental Rationale
The electrophile in this reaction is sulfur trioxide (SO₃), or its protonated form, which is generated from concentrated or fuming sulfuric acid.[7][8] The electron-rich aromatic ring attacks the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex).[8] A subsequent deprotonation step restores aromaticity. A key feature of sulfonation is its reversibility; the reaction is favored in concentrated acid, while desulfonation can occur in hot, dilute aqueous acid, a property that can be exploited for synthetic control.[6][8]
Experimental Protocol: Aromatic Sulfonation
This protocol describes the synthesis of 4-Amino-5-bromo-2-isopropoxybenzenesulfonic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped for heating and stirring, carefully add fuming sulfuric acid (20% SO₃, 5.0 eq) and cool to 0°C in an ice-salt bath.
-
Reagent Addition: Slowly and portion-wise, add this compound (1.0 eq) to the cold, stirred acid. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 100°C. Maintain this temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over a beaker of crushed ice with stirring. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Final Product: Dry the product in a vacuum oven to obtain the purified 4-Amino-5-bromo-2-isopropoxybenzenesulfonic acid.
Data Presentation: Aromatic Sulfonation
| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |
| This compound | 1.0 | 230.10 g/mol | (e.g., 2.30 g) |
| Fuming Sulfuric Acid (20% SO₃) | ~5.0 | - | (e.g., ~10 mL) |
| Solvent | - | - | None (H₂SO₄ is reagent and medium) |
| Temperature | - | - | 0°C to 100°C |
| Reaction Time | - | - | 1-2 hours |
| Expected Yield | - | 310.16 g/mol | ~70-80% |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aniline ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.[9][10] These reactions have revolutionized drug discovery by enabling the modular assembly of complex molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a widely used method for creating biaryl structures by coupling an organohalide with an organoboron species, such as a boronic acid.[10][11] This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[12] For our substrate, this allows for the introduction of various aryl or heteroaryl groups at the 5-position.
The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl bromide, (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the palladium(0) catalyst.[11] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[11]
This protocol outlines the coupling of this compound with phenylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to 90-100°C and stir for 6-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.[11]
| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |
| This compound | 1.0 | 230.10 g/mol | (e.g., 2.30 g) |
| Phenylboronic Acid | 1.2 | 121.93 g/mol | (e.g., 1.46 g) |
| Potassium Carbonate | 2.0 | 138.21 g/mol | (e.g., 2.76 g) |
| Pd(PPh₃)₄ | 0.05 | 1155.56 g/mol | (e.g., 0.58 g) |
| Solvent | - | - | Dioxane/Water (4:1) |
| Temperature | - | - | 90-100°C |
| Reaction Time | - | - | 6-12 hours |
| Expected Yield | - | 227.30 g/mol | ~75-90% |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[9][13] This reaction is exceptionally powerful for creating aryl amines, which are prevalent structures in pharmaceuticals.[9] It allows for the introduction of a wide variety of primary or secondary amines at the bromine position of our substrate.
Similar to the Suzuki coupling, the mechanism involves an oxidative addition, but is followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) to form a palladium-amido complex.[14] Reductive elimination then forms the C-N bond and regenerates the Pd(0) catalyst.[13][14] The choice of a sterically hindered phosphine ligand (e.g., XPhos, SPhos, RuPhos) is crucial to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[14]
This protocol details the coupling of this compound with morpholine.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried vial or Schlenk tube, combine this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.08 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110°C and stir vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired product.
| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |
| This compound | 1.0 | 230.10 g/mol | (e.g., 2.30 g) |
| Morpholine | 1.2 | 87.12 g/mol | (e.g., 1.05 g) |
| Sodium tert-butoxide | 1.4 | 96.10 g/mol | (e.g., 1.35 g) |
| Pd₂(dba)₃ | 0.02 | 915.72 g/mol | (e.g., 0.18 g) |
| XPhos (Ligand) | 0.08 | 476.68 g/mol | (e.g., 0.38 g) |
| Solvent | - | - | Toluene |
| Temperature | - | - | 100-110°C |
| Reaction Time | - | - | 12-24 hours |
| Expected Yield | - | 236.31 g/mol | ~70-85% |
Conclusion
This compound stands out as a privileged scaffold for the synthesis of diverse pharmaceutical intermediates. The strategic and selective manipulation of its amine, bromo, and isopropoxy functionalities through reactions such as N-acylation, sulfonation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provides access to a wide chemical space. The protocols and rationales detailed in this guide offer a robust framework for researchers to leverage this versatile building block in the development of novel therapeutic agents.
References
- Smolecule. (2024, January 5). 5-Bromo-3-fluoro-2-isopropoxyaniline.
- Wikipedia.
- Chemistry LibreTexts. (2023, June 30).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- YouTube. (2012, April 6).
- Wikipedia. Suzuki reaction. [Link]
- MDPI. (n.d.).
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- PubChemLite. This compound (C9H12BrNO). [Link]
- Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
- Snead, D. R., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
- Pharma Noble Chem Ltd.
- Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International journal of health sciences. [Link]
- Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
- Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER SOLVENT-FREE CONDITIONS. International Journal of ChemTech Research. [Link]
- Wang, C., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
- Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]
- Wikipedia.
- Gualdani, R., et al. (2024). Photochemistry in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]
- Gestwicki, J. E., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
- OpenOChem Learn.
- Zhang, Y., et al. (2020).
- Master Organic Chemistry. (2018, April 30).
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
- Der Pharma Chemica. (n.d.).
Sources
- 1. Buy 5-Bromo-3-fluoro-2-isopropoxyaniline [smolecule.com]
- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Utilization of 5-Bromo-2-isopropoxyaniline in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of Substituted Anilines in Modern Fungicide Development
In the continuous effort to safeguard global crop yields, the development of novel, effective, and environmentally conscious fungicides is of paramount importance. Substituted anilines, such as 5-Bromo-2-isopropoxyaniline, represent a critical class of building blocks in the synthesis of a wide array of agrochemicals. Their versatile reactivity and the ability to introduce specific functionalities make them invaluable starting materials for creating complex molecules with high biological activity.
This guide provides a comprehensive overview of the application of this compound in the synthesis of a potent pyrazole carboxamide fungicide, exemplified by a structural analog of Bixafen. Bixafen is a well-established succinate dehydrogenase inhibitor (SDHI) fungicide, and its synthesis showcases the pivotal role of substituted anilines.[1][2] This document will detail the synthetic strategy, provide step-by-step protocols, and discuss the mechanism of action and essential safety considerations.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1019442-22-8 | Internal Data |
| Molecular Formula | C₉H₁₂BrNO | Internal Data |
| Molecular Weight | 230.10 g/mol | Internal Data |
| Appearance | Off-white to light brown crystalline powder | Internal Data |
| Melting Point | 45-48 °C | Internal Data |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Internal Data |
Synthetic Strategy: A Multi-step Approach to Pyrazole Carboxamide Fungicides
The synthesis of the target fungicide from this compound is a multi-step process that leverages modern synthetic organic chemistry techniques. The overall strategy involves the following key transformations:
-
Borylation of this compound: Conversion of the aryl bromide to a boronic acid derivative, a crucial step to enable subsequent cross-coupling.
-
Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core of the molecule by coupling the boronic acid derivative with a suitable halogenated aniline.
-
Amide Bond Formation: The final step involves the coupling of the synthesized biphenyl amine with a pyrazole carboxylic acid chloride to yield the active fungicide.
Caption: Synthetic workflow for the preparation of a pyrazole carboxamide fungicide.
Experimental Protocols
Part 1: Synthesis of 2-Isopropoxy-5-aminophenylboronic acid pinacol ester (Intermediate 1)
This protocol describes the conversion of the aryl bromide to a boronic acid pinacol ester, a stable and versatile intermediate for Suzuki-Miyaura coupling.
Reaction Scheme:
This compound + Bis(pinacolato)diboron → 2-Isopropoxy-5-aminophenylboronic acid pinacol ester
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 1019442-22-8 | 230.10 | 2.30 g | 10 mmol |
| Bis(pinacolato)diboron | 73183-34-3 | 253.94 | 3.05 g | 12 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 816.64 | 0.41 g | 0.5 mmol |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 2.94 g | 30 mmol |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.30 g, 10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), and potassium acetate (2.94 g, 30 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (50 mL) via a syringe.
-
To the stirred suspension, add Pd(dppf)Cl₂ (0.41 g, 0.5 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-Isopropoxy-5-aminophenylboronic acid pinacol ester.
Part 2: Synthesis of 3',4'-Dichloro-5-isopropoxy-[1,1'-biphenyl]-2-amine (Intermediate 2)
This step involves the crucial Suzuki-Miyaura cross-coupling to construct the biphenyl scaffold.
Reaction Scheme:
2-Isopropoxy-5-aminophenylboronic acid pinacol ester + 1-Bromo-3,4-dichlorobenzene → 3',4'-Dichloro-5-isopropoxy-[1,1'-biphenyl]-2-amine
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Intermediate 1 | - | 277.16 | 2.77 g | 10 mmol |
| 1-Bromo-3,4-dichlorobenzene | 18282-59-2 | 225.90 | 2.26 g | 10 mmol |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.58 g | 0.5 mmol |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.12 g | 20 mmol |
| Toluene | 108-88-3 | 92.14 | 40 mL | - |
| Ethanol | 64-17-5 | 46.07 | 10 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve Intermediate 1 (2.77 g, 10 mmol) and 1-Bromo-3,4-dichlorobenzene (2.26 g, 10 mmol) in a mixture of toluene (40 mL) and ethanol (10 mL).
-
Add an aqueous solution of sodium carbonate (2.12 g in 10 mL of water).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3',4'-Dichloro-5-isopropoxy-[1,1'-biphenyl]-2-amine.
Part 3: Synthesis of the Target Fungicide
The final step is the formation of the amide bond to yield the active fungicidal molecule.
Reaction Scheme:
Intermediate 2 + 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride → N-(3',4'-Dichloro-5-isopropoxybiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Intermediate 2 | - | 298.17 | 2.98 g | 10 mmol |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | 194.57 | 2.14 g | 11 mmol |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.1 mL | 15 mmol |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 50 mL | - |
Procedure:
-
Dissolve Intermediate 2 (2.98 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.1 mL, 15 mmol) to the solution.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (2.14 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure target fungicide.
Mechanism of Action: Inhibition of Fungal Respiration
The synthesized pyrazole carboxamide fungicide belongs to the class of Succinate Dehydrogenase Inhibitors (SDHIs).[1] These fungicides act by targeting Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain in fungi.[1]
Caption: Mechanism of action of SDHI fungicides.
By binding to the succinate-ubiquinone reductase (SQR) subunit of Complex II, the fungicide blocks the oxidation of succinate to fumarate. This inhibition disrupts the electron flow, which in turn halts the production of ATP, the primary energy currency of the cell. The resulting energy deficit leads to the cessation of fungal growth and ultimately cell death.[1]
Safety Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger scale operations, consider additional protective clothing.
Handling and Storage:
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. Avoid generating dust. Store in a tightly closed container in a cool, dry place.
-
Organoboron Compounds: Boronic acids and their esters can be irritating to the eyes, respiratory system, and skin. Handle with care and avoid inhalation of dust.[3][4][5][6][7]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Toluene, dioxane, and dichloromethane are flammable and/or toxic. Handle in a fume hood away from ignition sources.
Waste Disposal:
-
All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- University of Hertfordshire. Bixafen - AERU. [Link]
- MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
- Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
- Google Patents. Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- ESPI Metals. Boron. [Link]
- Google Patents.
- PubChem. Bixafen. [Link]
- Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- World Health Organiz
- KingProlly. What precautions are needed when handling boron III oxide? [Link]
- PubChem. 2-Isopropoxyphenylboronic acid. [Link]
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
- MDPI.
- PMC - NIH.
- Google Patents. Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline.
- PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
- International Journal of Biology and Chemistry. Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. [Link]
- ResearchGate. (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]
Sources
- 1. Bixafen [sitem.herts.ac.uk]
- 2. Bixafen | C18H12Cl2F3N3O | CID 11434448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boron - ESPI Metals [espimetals.com]
- 4. leapchem.com [leapchem.com]
- 5. king-boron.com [king-boron.com]
- 6. 2-Isopropoxyphenylboronic acid | C9H13BO3 | CID 5084099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Multi-faceted Approach to Purity Assessment of 5-Bromo-2-isopropoxyaniline for Pharmaceutical Development
Introduction
5-Bromo-2-isopropoxyaniline is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is of paramount importance as impurities can carry through the synthetic route, potentially leading to the formation of undesired and harmful byproducts in the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methods for assessing the purity of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the principles and detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are presented with a rationale for experimental choices, ensuring a scientifically robust approach to purity determination in line with regulatory expectations.
The Importance of Orthogonal Analytical Techniques
A single analytical technique is often insufficient to provide a complete purity profile of a compound. Orthogonal methods, which rely on different separation and detection principles, are crucial for a comprehensive assessment. For this compound, a combination of chromatographic and spectroscopic techniques is recommended to identify and quantify a wide range of potential impurities, including isomers, starting materials, byproducts, and residual solvents.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1][2] A well-developed HPLC method can separate the main component from its structurally related impurities, allowing for accurate quantification.
Causality Behind Experimental Choices in HPLC Method Development
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. For this compound, a C18 reversed-phase column is a suitable starting point due to the non-polar nature of the molecule.[2] The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution. The UV detector wavelength is selected based on the UV spectrum of this compound to maximize sensitivity for both the main peak and potential impurities.
Experimental Protocol: RP-HPLC Method for this compound
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic amines. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidified mobile phase improves peak shape for amine compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 0-10 min: 40-70% B, 10-15 min: 70-90% B, 15-20 min: 90% B, 20.1-25 min: 40% B (re-equilibration) | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 240 nm | Wavelength at which the aniline chromophore exhibits significant absorbance. |
| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
Data Analysis: The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Impurities are reported as area percentages.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] It is particularly useful for detecting residual solvents and potential volatile byproducts from the synthesis of this compound. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
Rationale for GC-MS Parameters
A non-polar capillary column is typically used for the analysis of aromatic amines. The temperature program is optimized to ensure the separation of compounds with different boiling points. The mass spectrometer is operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns for library matching.
Experimental Protocol: GC-MS Method for this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete volatilization of the sample. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with varying volatilities. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace impurity analysis. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Mass Range | m/z 40-500 | Covers the expected mass range of the analyte and potential impurities. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with dichloromethane.
Data Analysis: The total ion chromatogram (TIC) is used to assess the overall purity. Individual impurity peaks are identified by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns. Quantification can be performed by creating a calibration curve with a certified reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[4][5][6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and accurate measurement of purity when compared to a certified internal standard.[5]
The Principle of Self-Validation in qNMR
The trustworthiness of a qNMR measurement is established by careful experimental design and data processing. Key parameters include the selection of a suitable internal standard, ensuring complete dissolution of both the analyte and the standard, and using a sufficiently long relaxation delay (d1) to allow for full relaxation of all relevant nuclei.[9]
Experimental Protocol: ¹H-qNMR for this compound
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
qNMR Parameters:
| Parameter | Recommended Setting | Rationale |
| Solvent | Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) | Common deuterated solvents that dissolve a wide range of organic compounds. |
| Internal Standard | Maleic acid or 1,3,5-Trimethoxybenzene (certified reference material) | Must have a known purity, be stable, and have a signal that does not overlap with the analyte signals. |
| Pulse Sequence | Standard 90° pulse | Simple and robust pulse sequence for quantitative analysis. |
| Relaxation Delay (d1) | ≥ 5 times the longest T₁ of the analyte and internal standard protons | Ensures complete relaxation of all protons, which is crucial for accurate integration. |
| Number of Scans | 16 or higher | Sufficient scans to achieve an adequate signal-to-noise ratio for accurate integration. |
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Forced Degradation Studies: Understanding Stability
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[10][11] These studies involve subjecting the this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[12][13] The developed HPLC method should be able to separate the main peak from all significant degradation products.
Method Validation According to ICH Guidelines
All analytical methods used for purity assessment must be validated according to the International Council for Harmonisation (ICH) guidelines.[14][15][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15][17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of the test results to the true value.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Analytical Workflow
The following diagram illustrates the integrated workflow for the comprehensive purity assessment of this compound.
Caption: Complementary nature of analytical methods for purity assessment.
Conclusion
The purity assessment of this compound requires a multi-faceted and scientifically sound approach. This application note has provided detailed protocols and the underlying rationale for using HPLC, GC-MS, and qNMR as orthogonal techniques. By implementing these methods and adhering to ICH validation guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical starting material, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis.
- Emery Pharma. (n.d.).
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
- Webster, G. K., & Kumar, S. (2015). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51–59. [Link]
- AMSbiopharma. (2025).
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). [Link]
- Li, Y., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(21), 14643–14652. [Link]
- da Silva, R. C., de Oliveira, A. R. M., & de Oliveira, M. A. L. (2015). Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons. Accreditation and Quality Assurance, 20(3), 213–220. [Link]
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- European Medicines Agency. (2022). ICH Q2(R2)
- European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. [Link]
- Journal of Medicinal Chemistry. (2014).
- Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13. [Link]
- National Center for Biotechnology Information. (2014).
- Journal of Medicinal Chemistry. (2014).
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
- Chemistry LibreTexts. (2024).
- Environmental Science & Technology. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
- BioPharm International. (2005).
- Wang, Z., & Li, R. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1935. [Link]
- MedCrave online. (2016).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- The Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (2013).
- PubChem. (n.d.). This compound. [Link]
- SIELC Technologies. (n.d.). Separation of 2-Isopropoxyaniline on Newcrom R1 HPLC column. [Link]
- Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2012). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. [Link]
- PubChem. (n.d.). 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative NMR (qNMR) for Pharmaceutical Analysis: the Pioneering Work of George Hanna at the U.S. FDA. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. tasianinch.com [tasianinch.com]
Quantitative Analysis and Ultrasensitive Detection of 5-Bromo-2-isopropoxyaniline: Robust HPLC-UV and LC-MS/MS Methods for Pharmaceutical Intermediates
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details the development and application of two robust analytical methods for the determination of 5-Bromo-2-isopropoxyaniline, a key intermediate in pharmaceutical synthesis. The first method employs High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for reliable quantification, suitable for routine quality control and process monitoring. The second method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity trace-level analysis, essential for impurity profiling and pharmacokinetic studies. This document provides not only step-by-step protocols but also the underlying scientific rationale for critical methodological choices, from mobile phase composition to mass spectrometry parameters, ensuring that researchers, scientists, and drug development professionals can adapt and implement these methods with confidence. All methodologies are grounded in established principles of analytical chemistry and align with regulatory expectations for validation as outlined by the International Council for Harmonisation (ICH).[1][2]
Introduction: The Analytical Imperative for this compound
This compound is an aromatic amine derivative whose structural motifs are of significant interest in medicinal chemistry and drug development.[3] As a synthetic building block, its purity and concentration must be rigorously controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Furthermore, understanding its metabolic fate and detecting potential trace-level impurities requires highly sensitive and specific analytical techniques.
This application note addresses these needs by presenting two complementary chromatographic methods. The HPLC-UV method serves as a workhorse for straightforward quantification, while the LC-MS/MS method provides the enhanced sensitivity and specificity required for more demanding applications. The development of these methods is guided by the physicochemical properties of the analyte itself.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for developing a robust and reliable analytical method. These characteristics dictate choices in column chemistry, mobile phase, and detection strategy.
| Property | Value / Description | Source | Rationale for Method Development |
| Molecular Formula | C₉H₁₂BrNO | [4] | Defines the molecular weight and elemental composition. |
| Monoisotopic Mass | 229.01022 Da | [4] | Essential for accurate mass determination in mass spectrometry. |
| Predicted XlogP | 2.7 | [4] | Indicates moderate hydrophobicity, making the compound well-suited for reverse-phase chromatography. |
| Solubility | Expected to have limited aqueous solubility. | [3] | Reinforces the choice of reverse-phase HPLC with a polar mobile phase containing an organic modifier. |
| Chemical Class | Aromatic Amine | [3] | The basic amine group is a key functional group for ionization in ESI-MS (positive mode) and influences peak shape in HPLC. |
Part I: HPLC-UV Method for Routine Quantification
This method is designed for accuracy, precision, and robustness, making it ideal for assays where analyte concentrations are within the typical UV detection range (e.g., >1 µg/mL).
Rationale for HPLC Method Development
The goal is to achieve a symmetric, well-resolved chromatographic peak for this compound, free from interference.
-
Stationary Phase Selection: Given the analyte's non-polar nature (Predicted XlogP of 2.7), a reverse-phase stationary phase is the logical choice.[4][5] A C18 (octadecylsilane) column provides strong hydrophobic interactions, ensuring adequate retention.[6] An end-capped, high-purity silica-based C18 column is selected to minimize peak tailing caused by secondary interactions between the basic amine group and residual acidic silanols on the silica surface.[7]
-
Mobile Phase Optimization: The mobile phase must be polar to facilitate elution from the non-polar column.[5] A mixture of water and a water-miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.[7] To ensure a consistent charge state of the aniline moiety and improve peak shape, a mobile phase modifier is necessary. A low concentration of an acid, such as 0.1% formic acid, will protonate the amine group, leading to sharper, more symmetrical peaks.
-
Detector Wavelength Selection: The aromatic nature of this compound suggests strong absorbance in the UV region. A diode array detector (DAD) or photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λ-max) by analyzing the UV spectrum of the analyte peak. For many aromatic amines, this is typically in the 230-280 nm range. A hypothetical λ-max of 245 nm is used for this protocol.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed HPLC-UV Protocol
Instrumentation and Materials:
-
HPLC system with quaternary or binary pump, autosampler, column oven, and DAD/PDA detector.
-
C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade water, acetonitrile, and formic acid.
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.45 µm syringe filters (PTFE recommended for organic solvents).
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% (v/v) formic acid in water. Prepare Mobile Phase B as 0.1% (v/v) formic acid in acetonitrile. Degas both solutions before use.
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile and dilute with the mobile phase mixture to an expected concentration within the calibration range.
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration, and then the unknown samples.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Setting | Justification |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for this non-polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the reverse-phase system. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Organic modifier for elution. Formic acid ensures good peak shape. |
| Elution Mode | Isocratic: 60% B | A simple starting point. A gradient may be needed if impurities are present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temp. | 30 °C | Provides stable retention times and improves peak efficiency. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload while ensuring adequate signal. |
| Detection | UV at 245 nm | Wavelength of maximum absorbance for sensitive detection. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential early-eluting impurities. |
Expected Results and System Suitability
The method should be validated according to ICH Q2(R1) guidelines.[1][8] System Suitability Testing (SST) must be performed before analysis to ensure the system is performing adequately.
Table 2: Typical Performance and SST Acceptance Criteria
| Parameter | Expected Result | Acceptance Criteria (ICH/USP) |
|---|---|---|
| Retention Time (RT) | ~ 5.5 min | RSD ≤ 1.0% |
| Tailing Factor (Tf) | 1.1 | 0.8 ≤ Tf ≤ 1.5 |
| Theoretical Plates (N) | > 5000 | N > 2000 |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
Part II: LC-MS/MS Method for High-Sensitivity Detection
For applications requiring lower detection limits, such as impurity analysis or bioanalysis, LC-MS/MS is the gold standard due to its superior sensitivity and specificity.[9][10] This method uses Multiple Reaction Monitoring (MRM) to selectively detect the analyte.
Rationale for LC-MS/MS Method Development
The HPLC separation method from Part I provides an excellent starting point. The primary development effort shifts to the mass spectrometer.
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred technique for polar and semi-polar analytes eluting from a reverse-phase LC system.[11] The basic amine group on this compound is readily protonated, making ESI in positive ion mode ([M+H]⁺) highly efficient.[12]
-
Mass Spectrometry Optimization:
-
Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate the protonated molecular ion ([M+H]⁺). Based on the monoisotopic mass of 229.01 Da, the precursor ion will have an m/z of approximately 230.0. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an almost 1:1 ratio) will result in a corresponding [M+2+H]⁺ ion at m/z 232.0, which serves as a powerful confirmation of the analyte's identity.[13]
-
Fragmentation and Product Ion Selection (Q2/Q3): The isolated precursor ion is fragmented in the collision cell (Q2) by collision-induced dissociation (CID). The resulting product ions are then filtered by the third quadrupole (Q3). By infusing a standard solution directly into the mass spectrometer, the collision energy (CE) is optimized to produce stable and abundant product ions. Common fragmentation pathways for such molecules include the loss of the isopropoxy group or subsequent fragmentation of the aromatic ring.
-
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS method development and analysis.
Detailed LC-MS/MS Protocol
Instrumentation and Materials:
-
LC-MS/MS system: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
All materials listed in the HPLC-UV section. Use of LC-MS grade solvents is mandatory.
Procedure:
-
MS Parameter Optimization (Direct Infusion):
-
Prepare a ~1 µg/mL solution of the reference standard in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution into the ESI source at a low flow rate (e.g., 10 µL/min).
-
Operate the MS in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas temperature, gas flow) to maximize the signal for the precursor ion at m/z 230.0.[14][15]
-
Perform a product ion scan on m/z 230.0 while varying the collision energy to identify the most abundant and stable product ions. Select at least two product ions for the MRM method—one for quantification (quantifier) and one for confirmation (qualifier).
-
-
LC-MS/MS Analysis:
-
Use the same chromatographic conditions as the HPLC-UV method (Table 1). The use of formic acid as a modifier is fully compatible with ESI-MS.
-
Set up the MS acquisition method using the optimized source parameters and MRM transitions determined in the previous step.
-
Prepare calibration standards over the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Inject and analyze the samples as described in the HPLC method.
-
Table 3: Optimized LC-MS/MS Method Parameters (Hypothetical)
| Parameter | Setting | Justification |
|---|---|---|
| Ionization Mode | ESI Positive | The basic amine group is readily protonated. |
| Capillary Voltage | 3500 V | Optimized to achieve stable spray and maximum ion signal. |
| Gas Temperature | 325 °C | Facilitates desolvation of droplets in the ESI source. |
| Gas Flow | 10 L/min | Nebulizer and drying gas flow rates are optimized for the LC flow rate. |
| MRM Transition 1 (Quantifier) | 230.0 → 172.0 | Precursor [M+H]⁺ → Product [M+H - C₃H₆]⁺ (Loss of propene). |
| Collision Energy 1 | 15 eV | Energy optimized for the specific fragmentation pathway. |
| MRM Transition 2 (Qualifier) | 230.0 → 144.0 | Precursor [M+H]⁺ → Product [M+H - C₃H₆ - CO]⁺. |
| Collision Energy 2 | 25 eV | A different CE may be required for the secondary fragmentation. |
Note: The exact product ions and collision energies must be determined empirically on the specific instrument being used.
Data Analysis and Validation
The analyte is identified by its retention time and the presence of both MRM transitions. Quantification is performed using the peak area of the quantifier transition. The ratio of the qualifier to quantifier peak areas must remain constant (typically within ±20%) across all standards and samples to confirm the identity of the analyte, a key requirement of regulatory guidelines.[16][17] The method can achieve Limits of Quantification (LOQ) in the low ng/mL or even pg/mL range, depending on the instrument's sensitivity.
Method Validation Principles
Both the HPLC-UV and LC-MS/MS methods must be validated for their intended purpose. The validation should be conducted in accordance with the ICH Q2(R1) guideline, which has been recently updated and works in conjunction with ICH Q14 for analytical procedure development.[1][18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.
-
Accuracy: The closeness of the test results to the true value (assessed via recovery studies).
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This document provides two comprehensive, scientifically-grounded methods for the analysis of this compound. The HPLC-UV method is a robust and reliable tool for routine quantification in quality control settings. For applications demanding the highest sensitivity and specificity, the LC-MS/MS method offers unparalleled performance for trace-level detection and confirmation. By detailing the protocols and the scientific rationale behind them, these methods provide a solid foundation for researchers to implement, validate, and adapt for their specific analytical challenges in the pharmaceutical industry.
References
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration (FDA).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration (FDA).
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Validation of Analytical Methods according to the New FDA Guidance. (2017, October 5). YouTube.
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2001, November). PubMed.
- 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
- Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration (FDA).
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International.
- Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022, April 8). Taylor & Francis Online.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International.
- Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. (2021, September 12). ACS Publications.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2006, June 2). LCGC North America.
- A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health (NIH).
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Taylor & Francis Online.
- How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013, June 14). ResearchGate.
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
- Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online.
- This compound (C9H12BrNO). (n.d.). PubChem.
- LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate.
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (n.d.). National Institutes of Health (NIH).
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Buy 5-Bromo-3-fluoro-2-isopropoxyaniline [smolecule.com]
- 4. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 5. chromtech.com [chromtech.com]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fda.gov [fda.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 17. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 18. ICH Official web site : ICH [ich.org]
- 19. starodub.nl [starodub.nl]
Application Notes and Protocols for the Derivatization of 5-Bromo-2-isopropoxyaniline in Synthetic Chemistry
Introduction: Strategic Derivatization of a Versatile Scaffolding Molecule
5-Bromo-2-isopropoxyaniline is a key intermediate in the synthesis of a diverse array of biologically active molecules and functional materials. Its unique substitution pattern—a nucleophilic amino group, a sterically demanding ortho-isopropoxy moiety, and a para-bromo substituent amenable to cross-coupling reactions—offers a rich platform for molecular elaboration. This guide provides a comprehensive overview of strategic derivatization approaches for this compound, focusing on N-acylation, N-sulfonylation, N-alkylation, and palladium-catalyzed N-arylation. Each section delves into the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind the selection of reagents and reaction conditions, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.
Understanding the Reactivity of this compound
The synthetic utility of this compound is dictated by the interplay of its functional groups. The amino group is a potent nucleophile and an activating, ortho-para director in electrophilic aromatic substitution. However, its high reactivity can be a double-edged sword, often necessitating protection to achieve selective transformations. The ortho-isopropoxy group exerts a significant steric and electronic influence. Its bulkiness can hinder access to the adjacent amino group, while its electron-donating nature further activates the aromatic ring. The para-bromo substituent serves as a valuable handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl moieties. A thorough understanding of these electronic and steric effects is paramount for designing successful synthetic strategies.[1][2]
I. N-Acylation: Amide Bond Formation for Stability and Further Functionalization
N-acylation is a fundamental transformation that converts the primary amine of this compound into a more stable and less reactive amide. This derivatization is often employed as a protective strategy to moderate the reactivity of the amino group during subsequent reactions or to introduce a specific acyl group that is integral to the target molecule's structure and function.[3][4]
Causality Behind Experimental Choices
The choice of acylating agent and reaction conditions is critical for achieving high yields and purity.
-
Acylating Agents: Acyl chlorides and acid anhydrides are the most common reagents for N-acylation. Acyl chlorides are generally more reactive but produce hydrochloric acid as a byproduct, which must be neutralized by a base to drive the reaction to completion. Acid anhydrides are less reactive but offer the advantage of producing a carboxylic acid byproduct, which can often be removed by a simple aqueous wash.[4]
-
Base Selection: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the acid byproduct without competing with the aniline for the acylating agent. In the Schotten-Baumann reaction, an aqueous base like sodium hydroxide is used in a biphasic system.[5]
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used as they do not react with the acylating agents.
Experimental Protocol: N-Acylation with Acetyl Chloride
This protocol details the N-acetylation of this compound using acetyl chloride and triethylamine.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM. Stir the mixture until the starting material is fully dissolved.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Drying: Extract the aqueous layer with DCM (2 x). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(5-bromo-2-isopropoxyphenyl)acetamide.
| Parameter | Value |
| Starting Material | This compound |
| Acylating Agent | Acetyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% |
Table 1: Representative Quantitative Data for N-Acylation
Sources
Application Notes for the Scale-Up Synthesis of 5-Bromo-2-isopropoxyaniline
Introduction
5-Bromo-2-isopropoxyaniline is a valuable substituted aniline derivative that serves as a key building block in medicinal chemistry and materials science. Its structural motifs are frequently incorporated into complex molecules designed for a range of therapeutic targets. Substituted anilines are foundational components in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes, making robust and scalable synthetic routes to these intermediates a critical focus of process chemistry.[1][2] This guide details a reliable, two-step, kilogram-scale synthesis suitable for pilot plant production.
The selected synthetic strategy involves an initial Williamson ether synthesis to introduce the isopropoxy group, followed by a highly efficient catalytic hydrogenation to reduce the nitro group to the target aniline. This sequence is a classic and industrially proven method for preparing substituted anilines, prized for its scalability, high yields, and manageable safety profile.[3][4]
Overall Synthetic Pathway
The synthesis proceeds in two distinct stages, starting from the commercially available 4-Bromo-2-nitrophenol.
Diagram 1: High-level overview of the two-step synthesis.
Part 1: Scale-Up Williamson Ether Synthesis of 4-Bromo-1-isopropoxy-2-nitrobenzene
Principle and Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O-C ether linkages.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 4-Bromo-2-nitrophenol, generated in situ by a mild base, acts as a nucleophile attacking the electrophilic carbon of an alkyl halide.[6]
For scale-up, several factors dictate the choice of reagents and conditions:
-
Alkylating Agent: 2-Bromopropane is selected as a cost-effective and reactive isopropyl source. While secondary alkyl halides can promote a competing E2 elimination reaction, the use of a non-nucleophilic, moderate base and controlled temperature minimizes this side reaction.[6][7]
-
Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive, and easy-to-handle solid base, making it ideal for large-scale operations compared to stronger, more hazardous bases like sodium hydride (NaH).
-
Solvent: Acetone is chosen for its excellent solvating properties for the reactants, appropriate boiling point for reflux conditions, and ease of removal and recovery, which are critical economic and environmental considerations at an industrial scale.
Detailed Pilot-Scale Protocol
Materials and Equipment:
-
100 L glass-lined reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet.
-
4-Bromo-2-nitrophenol (5.00 kg, 22.94 mol)
-
2-Bromopropane (3.37 kg, 27.52 mol, 1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), granular (4.76 kg, 34.40 mol, 1.5 equiv)
-
Acetone (50 L)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Filtration unit
-
Large-scale rotary evaporator
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with 4-Bromo-2-nitrophenol (5.00 kg), anhydrous potassium carbonate (4.76 kg), and acetone (50 L).
-
Heating and Addition: Begin stirring the suspension at 150 rpm and heat to a gentle reflux (~56°C). Once refluxing, add 2-bromopropane (3.37 kg) dropwise via an addition funnel over 1-2 hours.
-
Reaction Monitoring: Maintain the reaction at reflux for 12-18 hours. Monitor the progress by TLC or HPLC analysis until consumption of the starting phenol is complete.[8]
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetone (2 x 5 L).
-
Work-up: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: To the resulting residue, add deionized water (25 L) and ethyl acetate (25 L). Stir vigorously and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 L).
-
Washing and Drying: Combine all organic layers and wash with deionized water (20 L) and then brine (20 L). Dry the organic phase over anhydrous sodium sulfate (1.5 kg).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 4-Bromo-1-isopropoxy-2-nitrobenzene as a solid, which can be used in the next step without further purification if purity is ≥95%.
Part 2: Scale-Up Catalytic Hydrogenation to this compound
Principle and Rationale
The reduction of aromatic nitro compounds is one of the most common and important transformations in industrial organic synthesis.[4] While various methods exist, including metal-acid reductions (e.g., Fe/HCl), catalytic hydrogenation is often the preferred route for large-scale production due to its high efficiency, cleaner reaction profile, and atom economy.[3][9]
Key considerations for this step:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for nitro group reductions.[4] A 5% or 10% loading is typical. It is crucial to use a catalyst that is selective for the nitro group reduction without promoting hydrodebromination (loss of the bromine atom).[10]
-
Hydrogen Source: Pressurized hydrogen gas is the most atom-economical reductant. Careful monitoring of pressure and temperature is essential for safety.
-
Solvent: Ethanol is an excellent solvent for this reaction. It is relatively inexpensive, has a low environmental impact, and readily dissolves both the starting material and the product.
-
Safety: The reduction of nitroarenes is a highly exothermic process.[9][11] The rate of reaction must be carefully controlled by managing hydrogen pressure, temperature, and efficient stirring to ensure adequate heat dissipation. The Pd/C catalyst is pyrophoric when dry and exposed to air and must be handled with extreme care, typically under a wet solvent blanket.
Detailed Pilot-Scale Protocol
Materials and Equipment:
-
100 L stainless steel hydrogenation reactor (autoclave) with variable speed agitation, temperature and pressure controls, and a cooling jacket.
-
4-Bromo-1-isopropoxy-2-nitrobenzene (e.g., ~5.5 kg, assuming quantitative yield from Step 1)
-
5% Palladium on Carbon (Pd/C), 50% wet paste (275 g, ~0.5% w/w catalyst to substrate)
-
Ethanol (95%, 55 L)
-
Hydrogen gas (H₂) source
-
Celite® or a similar filter aid
-
Filtration unit (e.g., Nutsche filter)
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean and dry.
-
Charging: Under a nitrogen atmosphere, carefully charge the reactor with 4-Bromo-1-isopropoxy-2-nitrobenzene (~5.5 kg) and ethanol (55 L).
-
Catalyst Addition: In a separate container, create a slurry of the 5% Pd/C catalyst (275 g) in a small amount of ethanol. Carefully transfer this slurry to the reactor. Caution: Do not allow the catalyst to dry.
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to 50-60 psi (3-4 bar). Heat the mixture to 40-50°C while stirring vigorously. The reaction is exothermic; use the cooling jacket to maintain the target temperature.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. A supplementary check by HPLC can confirm the complete disappearance of the starting material (typically 4-8 hours).[12]
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol (2 x 5 L). Crucial Safety Note: Keep the filter cake wet with solvent at all times to prevent ignition. The recovered catalyst should be stored under water or incinerated according to safety protocols.
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or distillation if required.
Data Summary and Product Characterization
Process Parameters Summary
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Catalytic Hydrogenation |
| Starting Material | 4-Bromo-2-nitrophenol | 4-Bromo-1-isopropoxy-2-nitrobenzene |
| Scale | 5.0 kg | ~5.5 kg |
| Key Reagents | 2-Bromopropane, K₂CO₃ | H₂, 5% Pd/C |
| Solvent | Acetone | Ethanol |
| Temperature | ~56°C (Reflux) | 40-50°C |
| Time | 12-18 hours | 4-8 hours |
| Typical Yield | 90-97% | 92-98% |
| Purity (by HPLC) | ≥95% (Crude) | ≥98% (Crude) |
Final Product Characterization: this compound
-
Appearance: Off-white to light brown solid or oil.
-
Molecular Formula: C₉H₁₂BrNO[13][]
-
Molecular Weight: 230.10 g/mol []
-
Boiling Point: 296.3 ± 20.0 °C at 760 mmHg[]
-
¹H NMR (CDCl₃, 400 MHz): δ ~6.8-6.9 (m, 2H, Ar-H), 6.6 (d, 1H, Ar-H), 4.4 (sept, 1H, -CH(CH₃)₂), 3.8 (br s, 2H, -NH₂), 1.3 (d, 6H, -CH(CH₃)₂).
-
Purity (HPLC): ≥98% area. HPLC is the preferred method for purity assessment, typically using a C18 column with a water/acetonitrile gradient and UV detection.[15] Impurity profiling can be further investigated using LC-MS or LC-SPE/NMR if unknown peaks are detected.[16]
Overall Workflow Visualization
Diagram 2: Detailed workflow from starting materials to final product analysis.
References
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress.
- Stahl, F. (2018). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
- Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, ACS Publications.
- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (n.d.). The conversion and selectivity for hydrogenation of bromo‐4‐nitrobenzene with different catalysts.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (2020). Conditions optimization for the reduction of nitroarenes.
- PubChemLite. (n.d.). This compound (C9H12BrNO).
- Skrlin, A., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Journal of Pharmaceutical and Biomedical Analysis.
- Zhao, W.Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules.
- Holzgrabe, U. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules.
- ResearchGate. (2015). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions.
- ResearchGate. (n.d.). Commercial Catalysts Screening for Liquid Phase Nitrobenzene Hydrogenation.
- ResearchGate. (2013). Recent advancements in HPLC-NMR and applications for natural product profiling and identification.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2,4-difluoroaniline: A Strategic Intermediate for Pharmaceutical and Chemical Innovation.
- MDPI. (2020). NMR Characterization of Lignans.
- CP Lab Safety. (n.d.). 4-Bromo-1-Isopropoxy-2-Nitrobenzene, 98% Purity, C9H10BrNO3, 1 gram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 5-Bromo-2-isopropoxyaniline in the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their unique conformational and electronic properties. 5-Bromo-2-isopropoxyaniline has emerged as a particularly valuable and versatile starting material. Its strategically placed functional groups—a nucleophilic aniline, a sterically influential isopropoxy group, and a reactive bromine atom—offer multiple, orthogonal handles for synthetic manipulation. This allows for the construction of diverse and complex molecular architectures.
This technical guide provides in-depth application notes and detailed, field-proven protocols for the synthesis of three critical classes of heterocyclic compounds from this compound: benzoxazoles , quinolines , and indoles . The methodologies are presented with a focus on the underlying chemical principles, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these reactions effectively.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1019442-22-8[] |
| Molecular Formula | C₉H₁₂BrNO[][2] |
| Molecular Weight | 230.10 g/mol [] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N[] |
| InChI Key | ZLBJGAIDWQCWTD-UHFFFAOYSA-N[] |
| Physical State | Solid |
Part 1: Synthesis of 6-Bromo-7-isopropoxybenzoxazole Derivatives
Benzoxazoles are a prominent class of heterocyclic compounds, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The synthesis from this compound typically involves the condensation with a carboxylic acid or its equivalent, followed by a cyclodehydration reaction to form the oxazole ring.
Core Strategy: Condensation and Cyclodehydration
The foundational principle of this synthesis is the reaction between the ortho-aminophenol scaffold (which our starting material represents, with a protected hydroxyl) and a carbonyl-containing electrophile. The aniline nitrogen acts as the initial nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then eliminates water to form a Schiff base or an amide. The subsequent intramolecular cyclization, driven by the proximity of the isopropoxy group, and subsequent elimination, forms the stable aromatic benzoxazole ring.
Diagram 1: General Benzoxazole Synthesis Workflow
Caption: A generalized workflow for synthesizing benzoxazoles.
Protocol 1.1: Microwave-Assisted Synthesis of 6-Bromo-7-isopropoxy-2-phenylbenzoxazole
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and milder conditions.[3][5] This protocol utilizes microwave irradiation for the efficient condensation of this compound with benzaldehyde.
Causality: The use of iodine as a catalyst facilitates the oxidative cyclization. Potassium carbonate acts as a base to neutralize any acidic byproducts. The microwave irradiation provides rapid, uniform heating, which significantly accelerates the reaction rate compared to conventional oil bath heating.[5]
Materials:
-
This compound (0.5 mmol, 115 mg)
-
Benzaldehyde (0.5 mmol, 53 mg, 51 µL)
-
Potassium Carbonate (K₂CO₃) (0.5 mmol, 69 mg)
-
Iodine (I₂) (0.5 mmol, 127 mg)
-
N,N-Dimethylformamide (DMF), 3 mL
-
Microwave process vial (10 mL) with a stir bar
-
Ethyl acetate, Water, Saturated Sodium Thiosulfate solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a 10 mL microwave process vial, add this compound (115 mg), benzaldehyde (53 mg), potassium carbonate (69 mg), and iodine (127 mg).[3]
-
Add 3 mL of DMF and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes with stirring.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate.
-
Wash the organic layer with 10% aqueous sodium thiosulfate solution (2 x 15 mL) to quench excess iodine.[3]
-
Wash sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexane) to yield the target compound.
Part 2: Synthesis of 5-Bromo-8-isopropoxyquinoline Derivatives via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many antimalarial, anticancer, and antibacterial agents.[6][7] The Friedländer synthesis is a robust method for constructing quinolines by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][8] Since this compound lacks the required ortho-carbonyl group, a two-step approach is necessary.
Core Strategy: Two-Step Acylation and Annulation
-
Friedel-Crafts Acylation: The first step involves introducing an acetyl group ortho to the aniline. The directing effects of the amino and isopropoxy groups will favor acylation at the C6 position, which is ortho to the amine and para to the isopropoxy group.
-
Friedländer Annulation: The resulting o-aminoacetophenone derivative is then condensed with a carbonyl compound (e.g., another ketone or an aldehyde) in the presence of an acid or base catalyst to construct the second ring of the quinoline system.
Diagram 2: Two-Step Friedländer Synthesis Workflow
Sources
- 2. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the N-Acylation of 5-Bromo-2-isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of N-Acylation in Medicinal Chemistry
N-acylation is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development. The introduction of an acyl group to an aniline moiety can profoundly alter the parent molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. For a molecule such as 5-Bromo-2-isopropoxyaniline, N-acylation serves multiple strategic purposes. It can act as a protecting group strategy, moderating the otherwise high reactivity of the aniline nitrogen towards electrophiles and enabling selective transformations elsewhere on the aromatic ring.[1] Furthermore, the resulting amide functionality is a common pharmacophore in a vast array of therapeutic agents, contributing to target binding and overall biological activity. This document provides a detailed experimental procedure for the N-acetylation of this compound, a versatile intermediate for further chemical elaboration.
Mechanistic Rationale: The Nucleophilic Acyl Substitution Pathway
The N-acylation of anilines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent, such as acetic anhydride or acetyl chloride.[2][3] In the case of acetic anhydride, this leads to the formation of a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group.[4] When using the more reactive acetyl chloride, a base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5] The presence of the isopropoxy group at the ortho position may introduce some steric hindrance, potentially slowing the reaction rate compared to unsubstituted aniline, necessitating careful optimization of reaction conditions.
Visualizing the Experimental Workflow
Caption: Workflow for the N-acetylation of this compound.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask (100 mL) |
| Acetic Anhydride | Magnetic stirrer and stir bar |
| Pyridine | Dropping funnel |
| Dichloromethane (DCM), anhydrous | Ice bath |
| 1 M Hydrochloric acid (HCl) solution | Separatory funnel |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Saturated aqueous Sodium Chloride (NaCl) solution (brine) | Buchner funnel and flask |
| Anhydrous Magnesium Sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates and chamber |
| Ethanol (95%) | Melting point apparatus |
| Deionized Water | NMR spectrometer, IR spectrometer, Mass spectrometer |
Experimental Protocol
Note: This protocol is an adaptation of general procedures for the N-acylation of substituted anilines and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). b. Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of aniline). c. To the stirred solution, add pyridine (1.2 eq). The pyridine acts as a base to neutralize the acetic acid byproduct.
2. Acylation Reaction: a. Cool the reaction mixture to 0 °C using an ice bath. b. Add acetic anhydride (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction for 2-4 hours.
3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). b. The reaction is considered complete upon the disappearance of the starting aniline spot.
4. Work-up and Isolation: a. Upon completion, carefully quench the reaction by adding deionized water (20 mL). b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl solution (2 x 20 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any excess acetic acid, and finally with brine (1 x 20 mL).[5][6] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(5-bromo-2-isopropoxyphenyl)acetamide.
5. Purification: a. The crude product, if solid, should be purified by recrystallization.[7] b. Dissolve the crude solid in a minimum amount of hot 95% ethanol. c. Slowly add hot deionized water until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization of N-(5-bromo-2-isopropoxyphenyl)acetamide
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons, the isopropoxy group (a septet and a doublet), and the acetyl methyl group (a singlet), as well as a broad singlet for the N-H proton.
-
¹³C NMR: Will show the corresponding carbon signals for the aromatic ring, the isopropoxy group, and the amide carbonyl and methyl groups.
-
IR Spectroscopy: Look for a strong C=O stretch (around 1660-1680 cm⁻¹) and an N-H stretch (around 3250-3350 cm⁻¹).
-
Mass Spectrometry: Will confirm the molecular weight of the product, showing the characteristic isotopic pattern for a bromine-containing compound.
-
Safety and Handling Precautions
-
Acetic Anhydride: Is corrosive and a lachrymator. It reacts with water and should be handled in a fume hood.[9]
-
Pyridine: Is flammable and harmful if inhaled or swallowed. It has a strong, unpleasant odor.[10]
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.[11][12]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory when performing this procedure.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Thermo Fisher Scientific. (2012, July 9).
- Combi-Blocks. (2023, January 2).
- Spectrum Chemical Mfg. Corp. (2016, September 9).
- Fisher Scientific. (2021, December 25).
- Sigma-Aldrich. (2024, September 8).
- Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.
- YMER. (2023, October 12).
- Chemistry LibreTexts. (2021, August 16).
- ResearchGate. (n.d.).
- Koreeda, M. (2011, May 3).
- Reddit. (2016, February 17).
- PubChem. (n.d.). N-(5-Bromo-2-methylphenyl)acetamide.
- Arora, K. K. (2022).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
- National Center for Biotechnology Information. (n.d.). N-(4-Isopropoxyphenyl)acetamide. PubChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem.
- PubChem. (n.d.). N-(2-Bromo-4-isopropylphenyl)acetamide.
- PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide.
- Sigma-Aldrich. (n.d.). N-(5-bromo-4-fluoro-2-methylphenyl)acetamide.
- Mumtaz, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. studylib.net [studylib.net]
- 3. reddit.com [reddit.com]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. combi-blocks.com [combi-blocks.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols for the Diazotization of 5-Bromo-2-isopropoxyaniline
Abstract
This document provides a comprehensive guide to the diazotization of 5-Bromo-2-isopropoxyaniline, a critical transformation for the synthesis of various pharmaceutical intermediates and functionalized aromatic compounds. We delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss critical process parameters, safety considerations, and downstream applications. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Strategic Importance of Diazotization
The conversion of aromatic primary amines to diazonium salts, a process known as diazotization, is a cornerstone of synthetic organic chemistry. First discovered by Peter Griess in 1858, this reaction transforms a relatively unreactive amino group into an exceptionally versatile diazonium group (-N₂⁺), which can be subsequently replaced by a wide array of nucleophiles. This versatility makes diazonium salts invaluable intermediates in the synthesis of complex molecules.
This compound is a key starting material in the development of various active pharmaceutical ingredients (APIs). The strategic placement of the bromo, isopropoxy, and amino groups offers multiple handles for molecular elaboration. The diazotization of this specific aniline derivative opens the door to a plethora of synthetic possibilities, including the introduction of halogens (Sandmeyer reaction), hydroxyl groups, cyano groups, and aryl or heteroaryl moieties through cross-coupling reactions. Understanding and mastering this reaction is therefore of significant interest to the drug development community.
Reaction Mechanism and Key Principles
The diazotization reaction is typically carried out by treating the primary aromatic amine with a source of nitrous acid (HNO₂) in the presence of a strong mineral acid. Nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt, most commonly sodium nitrite (NaNO₂), with an acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
The reaction proceeds through several key steps:
-
Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating agent.
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.
-
Proton Transfer and Tautomerization: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.
-
Dehydration: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the final diazonium salt.
The presence of both an electron-withdrawing bromine atom and an electron-donating isopropoxy group on the aniline ring influences the reactivity of the amino group. The isopropoxy group, being ortho to the amine, provides steric hindrance that must be considered in the reaction kinetics.
Experimental Protocol: Diazotization of this compound
This protocol provides a robust method for the generation of the diazonium salt of this compound for subsequent in situ use.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Store in a cool, dark, and dry place. |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Fisher Scientific | A freshly opened bottle is recommended. |
| Hydrochloric Acid (HCl) | 37% (conc.), ACS | VWR | Handle with appropriate PPE in a fume hood. |
| Deionized Water | Type I | Millipore | |
| Ice | Made from deionized water. | ||
| Sulfamic Acid (H₃NSO₃) | 99% | Acros Organics | For quenching excess nitrous acid. |
| Starch-Iodide Paper | To test for the presence of nitrous acid. | ||
| 250 mL Jacketed Reaction Vessel | For precise temperature control. |
Step-by-Step Procedure
A. Preparation of the Amine Solution:
-
Set up a 250 mL jacketed reaction vessel equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet.
-
Charge the vessel with this compound (e.g., 10.0 g, 1.0 eq).
-
Add concentrated hydrochloric acid (e.g., 30 mL) and deionized water (e.g., 50 mL) to the vessel.
-
Stir the mixture at room temperature until the aniline salt is fully dissolved. A clear solution should be obtained.
-
Cool the reaction mixture to 0-5 °C using a circulating chiller connected to the jacketed vessel. It is crucial to maintain this temperature range throughout the reaction.
B. Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (e.g., 1.1 eq) in deionized water (e.g., 20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
C. Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred amine solution over a period of 30-45 minutes. The addition rate should be carefully controlled to maintain the internal temperature between 0 °C and 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A small drop of the reaction mixture should produce an immediate blue-black color on the paper.
-
If the test is positive, quench the excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.
The resulting solution contains the 5-bromo-2-isopropoxybenzenediazonium chloride and is now ready for use in subsequent reactions.
Workflow Diagram
Caption: Workflow for the diazotization of this compound.
Safety Considerations
-
Thermal Instability: Solid diazonium salts are notoriously unstable and can be explosive when isolated and dried. For this reason, they are almost always generated and used in solution in situ.
-
Temperature Control: The diazotization reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the diazonium salt and to control the reaction rate. Runaway reactions can occur at higher temperatures.
-
Acid Handling: Concentrated acids are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Nitrous Acid: Nitrous acid and its precursors are toxic. Avoid inhalation and skin contact.
Downstream Applications: The Sandmeyer Reaction
A common and powerful application of the generated 5-bromo-2-isopropoxybenzenediazonium chloride is the Sandmeyer reaction, which allows for the introduction of a variety of substituents onto the aromatic ring.
Protocol: Sandmeyer Cyanation
A. Preparation of the Catalyst:
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., aqueous sodium cyanide).
B. Sandmeyer Reaction:
-
Slowly add the freshly prepared diazonium salt solution from the previous protocol to the copper(I) cyanide solution.
-
Control the addition rate to manage the evolution of nitrogen gas.
-
The reaction is often heated gently (e.g., to 50-60 °C) to drive it to completion.
-
After the reaction is complete, the product can be extracted with an organic solvent and purified by standard methods such as chromatography or crystallization.
Reaction Scheme Diagram
Caption: Sandmeyer cyanation of the diazotized this compound.
Conclusion
The diazotization of this compound is a robust and scalable reaction that provides a critical intermediate for further synthetic transformations. Careful control of temperature and stoichiometry are paramount for achieving high yields and ensuring operational safety. The resulting diazonium salt is a versatile building block, enabling access to a wide range of functionalized aromatic compounds essential for drug discovery and development.
References
- Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Annalen der Chemie und Pharmacie, 106(1), 123-125. [Link]
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]
- Organic Syntheses. (2023).
Application Notes & Protocols: The Utility of 5-Bromo-2-isopropoxyaniline as a Versatile Intermediate in Azo Dye Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the application of 5-Bromo-2-isopropoxyaniline in the manufacturing of azo dyes. Azo dyes represent a significant class of synthetic colorants, and the structural attributes of the starting aniline derivative are paramount in determining the final properties of the dye. Herein, we explore the unique characteristics of this compound, detailing the fundamental chemical principles of its conversion into a vibrant azo dye. We provide field-proven insights into the causality behind experimental choices and present a detailed, self-validating protocol for the synthesis of a representative azo dye, complete with mechanistic diagrams and data presentation.
Introduction: Strategic Importance of this compound
This compound is an aromatic amine distinguished by a unique combination of substituents on the benzene ring.[1] The strategic placement of an electron-donating isopropoxy group, a halogen (bromo) atom, and the primary amino group makes it a highly valuable precursor in the synthesis of specialized azo dyes.
-
Amino Group (-NH₂): This is the primary functional group that undergoes diazotization to form the reactive diazonium salt, the cornerstone of azo dye formation.[2]
-
Isopropoxy Group (-OCH(CH₃)₂): As a strong electron-donating group (EDG), the isopropoxy substituent enriches the aromatic ring with electron density. This has a bathochromic effect (deepening of color) on the resulting dye. Its steric bulk can also influence the planarity of the dye molecule and, consequently, its photophysical properties.
-
Bromo Group (-Br): The presence of a halogen atom can enhance the lightfastness of the dye. Furthermore, it modifies the electronic properties of the aromatic ring and can serve as a synthetic handle for further functionalization in advanced applications.
The combination of these groups allows for the synthesis of dyes with potentially unique shades, improved stability, and tailored solubility profiles, making this compound a compound of significant interest.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1019442-22-8 | [3] |
| Molecular Formula | C₉H₁₂BrNO | [1] |
| Molecular Weight | 229.01 g/mol | [1] |
| Boiling Point | 296.3 ± 20.0 °C (Predicted) | [3] |
| Density | 1.392 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.48 ± 0.11 (Predicted) | [3] |
The Core Chemistry: From Aniline to Azo Dye
The synthesis of azo dyes from an aromatic amine is a classic two-step process: Diazotization followed by Azo Coupling .[4] This process transforms the colorless aniline precursor into a highly colored compound characterized by the azo group (-N=N-) linking two aromatic systems.[5]
Step 1: Diazotization
Diazotization is the conversion of the primary aromatic amino group into a diazonium salt.[2] This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[6]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of undesired phenol byproducts.[2][7] Maintaining an ice-cold environment ensures the integrity of the diazonium salt for the subsequent coupling step.
-
Strong Acidic Medium: The acid serves two purposes: it reacts with sodium nitrite to generate the necessary nitrous acid and it protonates the aniline, forming an aniline salt which is soluble in the aqueous medium.[6]
The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the nitrogen of the primary amine.
Caption: Workflow for the formation of the diazonium salt.
Step 2: Azo Coupling
The diazonium salt formed in the first step is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as a coupling component, in an electrophilic aromatic substitution reaction.[5][8] The product is a stable, highly colored azo compound.
Causality Behind Experimental Choices:
-
Activated Coupling Component: The coupling component must be highly activated with a strong electron-donating group, such as a hydroxyl (-OH) or an amino (-NR₂) group, to facilitate the electrophilic attack by the relatively weak diazonium ion.[9] Common examples include phenols, naphthols, and anilines.
-
pH Control: The pH of the reaction medium is crucial for controlling the reactivity of both the diazonium salt and the coupling component.
-
For coupling with phenols (like 2-naphthol), the reaction is carried out in a slightly alkaline medium (pH > 7.5). This deprotonates the phenol to the more strongly activating phenoxide ion.[5][7]
-
For coupling with amines (like N,N-dimethylaniline), the reaction is performed in a slightly acidic medium (pH < 6) to prevent the diazonium ion from converting to an inactive diazoate and to ensure there is a sufficient concentration of the free amine for coupling.[5][9]
-
Caption: General pathway for the synthesis of an azo dye.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol details the synthesis of an intense orange-red azo dye by coupling the diazonium salt of this compound with 2-naphthol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| This compound | 229.10 | 2.29 g | 0.010 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 0.011 |
| Concentrated HCl (37%) | 36.46 | 3.0 mL | ~0.036 |
| 2-Naphthol | 144.17 | 1.44 g | 0.010 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g | 0.030 |
| Deionized Water | 18.02 | ~200 mL | - |
| Ice | - | As needed | - |
| Saturated NaCl solution | - | ~50 mL | - |
Protocol: Step-by-Step Methodology
Part A: Diazotization of this compound
-
In a 250 mL beaker, add 2.29 g (0.010 mol) of this compound.
-
Add 50 mL of deionized water followed by the slow, careful addition of 3.0 mL of concentrated hydrochloric acid. Stir until the aniline salt dissolves. Some gentle warming may be required, but ensure the solution is cooled back down.
-
Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution over 10-15 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C.[2]
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. This resulting clear solution is the diazonium salt, which must be used immediately.[2]
Part B: Azo Coupling with 2-Naphthol
-
In a separate 400 mL beaker, dissolve 1.44 g (0.010 mol) of 2-naphthol in 50 mL of 1.5 M sodium hydroxide solution (prepared by dissolving 1.2 g of NaOH in 20 mL of water and diluting).
-
Cool this alkaline 2-naphthol solution to below 10 °C in an ice bath.
-
While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.
-
An intensely colored orange-red precipitate should form immediately.[7]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
Part C: Isolation and Purification
-
Collect the solid azo dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to litmus paper.
-
Finally, wash the cake with a small amount of cold saturated NaCl solution to aid in drying.
-
Allow the solid to air-dry completely on the filter paper or in a desiccator.
-
Calculate the yield and characterize the product using appropriate spectroscopic methods (e.g., UV-Vis, IR, NMR).
Expected Results
| Parameter | Expected Outcome |
| Product | 1-(5-Bromo-2-isopropoxyphenylazo)-2-naphthol |
| Appearance | Intense orange-red solid |
| Yield | 85-95% (typical for this reaction) |
| λ_max_ | ~480-490 nm (in ethanol) |
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Aromatic amines and their derivatives can be toxic and should be handled with care in a well-ventilated fume hood.
-
Concentrated acids and bases are corrosive. Handle with extreme caution.
-
Diazonium salts are unstable and potentially explosive when isolated in a dry state. NEVER attempt to isolate the solid diazonium salt. Always use it in solution immediately after preparation.
Conclusion
This compound serves as an excellent and versatile precursor for the synthesis of azo dyes. The protocol described herein, based on the fundamental principles of diazotization and azo coupling, provides a reliable method for producing a vibrant and stable colorant. The specific substituents on the aniline ring offer a strategic advantage for tuning the final properties of the dye, making it a valuable building block for researchers in materials science, textiles, and beyond.
References
- The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary.
- Diazonium Salts. (2025). CK-12 Foundation.
- Diazotisation and Coupling. (n.d.). Pharm D Guru.
- Coupling Reactions of Aryl Diazonium Salts. (2019). Chemistry LibreTexts.
- Coupling Reactions of Diazonium Salts. (2021). YouTube.
- Some Reactions of Diazonium Ions. (n.d.). Chemguide.
- 5-Bromo-3-fluoro-2-isopropoxyaniline. (2024). Smolecule.
- Synthesis of Azo Dyes - Introduction. (n.d.). Google Sites.
- Application Notes and Protocols: Diazotization of Anilines for Iodination. (n.d.). Benchchem.
- This compound (C9H12BrNO). (n.d.). PubChemLite.
- Azo Dye Synthesis and Fabric Dyeing. (n.d.). Scribd.
- This compound CAS#: 1019442-22-8. (n.d.). ChemicalBook.
Sources
- 1. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 2. pharmdguru.com [pharmdguru.com]
- 3. This compound CAS#: 1019442-22-8 [m.chemicalbook.com]
- 4. Synthesis of Azo Dyes - Introduction [sites.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Novel Compounds Using 5-Bromo-2-isopropoxyaniline
Introduction: The Strategic Value of 5-Bromo-2-isopropoxyaniline
This compound is a versatile aromatic building block that serves as a strategic starting material in the synthesis of a wide array of novel compounds. Its molecular structure, featuring a reactive bromine atom, a nucleophilic amine, and a sterically influential isopropoxy group, provides a unique platform for complex molecular architecture. The interplay between the electron-donating isopropoxy and amino groups and the electron-withdrawing bromine atom creates a distinct electronic environment that facilitates regioselective transformations.[1] This guide provides detailed protocols for leveraging this key intermediate in three powerful synthetic strategies: Suzuki-Miyaura cross-coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond construction, and a strategic intramolecular cyclization for the synthesis of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.[2][3][4]
Compound Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₂BrNO | [5][] |
| Molecular Weight | 230.10 g/mol | [] |
| IUPAC Name | 5-bromo-2-(propan-2-yloxy)aniline | [5] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N | [5][] |
| InChI Key | ZLBJGAIDWQCWTD-UHFFFAOYSA-N |[5][] |
Visualization: Synthetic Pathways Overview
The following diagram illustrates the primary synthetic transformations discussed in this guide, showcasing how this compound serves as a central hub for generating diverse molecular scaffolds.
Caption: Key synthetic routes from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound.[7][8] Its broad functional group tolerance and mild reaction conditions make it ideal for late-stage functionalization.[7][9] In this protocol, the bromine atom of this compound serves as the electrophilic partner, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product.[8]
General Reaction Scheme
Where R can be an aryl, heteroaryl, vinyl, or alkyl group.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Tricyclohexylphosphine [PCy₃] (0.04 eq) or SPhos (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 eq)
-
Toluene and Water (e.g., 10:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and the phosphine ligand, such as PCy₃ (4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Rationale: The phosphine ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle. Bulky, electron-rich phosphines like PCy₃ or SPhos are often effective for Suzuki couplings.[10]
-
-
Solvent Addition: Degas the toluene and water solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization: Suzuki-Miyaura Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[11][12] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[13] Using this compound, the bromine atom can be substituted with an amine, providing access to a diverse library of N-aryl compounds, which are common motifs in pharmaceuticals.[3] The success of the reaction is highly dependent on the choice of ligand, base, and solvent.[14]
General Reaction Scheme
Where R¹ and R² can be H, alkyl, aryl, etc.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 - 0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: In a glovebox or under a robust stream of inert gas, add sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube. Add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Rationale: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. The catalyst and ligand are air-sensitive and must be handled under inert conditions. XPhos is a bulky, electron-rich ligand that promotes the coupling of a wide range of amines.[14]
-
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) to the tube.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate to remove the palladium catalyst. Concentrate the filtrate. The residue can then be taken up in a larger volume of ethyl acetate and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to obtain the desired N-aryl product.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Visualization: Buchwald-Hartwig Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Protocol 3: Synthesis of Fused Heterocycles via Intramolecular Cyclization
The ortho-disposed amino and bromo functionalities of this compound make it an excellent precursor for constructing fused heterocyclic systems, which are privileged scaffolds in drug discovery.[15] One powerful strategy involves a tandem reaction sequence: an initial cross-coupling reaction to install a reactive group, followed by an intramolecular cyclization. For example, a Sonogashira coupling can introduce an alkyne, which can then undergo a base- or metal-catalyzed cyclization with the adjacent aniline to form an indole ring. Alternatively, a radical cyclization can be employed.[16] The 5-exo-trig cyclization is kinetically favored and a reliable method for forming five-membered rings.[17]
This protocol outlines a general approach for a tandem Sonogashira coupling/cyclization to synthesize a substituted indole derivative.
General Reaction Scheme
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Potassium tert-butoxide (KOtBu) (for cyclization step)
-
Anhydrous Dimethylformamide (DMF) or Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Solvent and Reagents: Add degassed triethylamine. Then, add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Rationale: The Sonogashira reaction requires a palladium catalyst and a copper(I) co-catalyst. Triethylamine acts as both the base and the solvent.
-
-
Reaction 1: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up 1: Once the coupling is complete, filter the reaction mixture through Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. The crude coupled product can be used directly or purified by a quick column.
-
Intramolecular Cyclization: Dissolve the crude alkyne intermediate in anhydrous DMF. Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Rationale: The strong base deprotonates the aniline nitrogen, which then acts as a nucleophile, attacking the alkyne in a 5-exo-dig cyclization to form the indole ring.
-
-
Reaction 2: Heat the mixture to 80-100 °C and stir for 2-6 hours until cyclization is complete (monitor by TLC/LC-MS).
-
Final Work-up: Cool the reaction mixture and carefully quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the final product by flash column chromatography to yield the substituted indole.
-
Characterization: Confirm the structure of the heterocyclic product using ¹H NMR, ¹³C NMR, and HRMS.
Visualization: Tandem Cyclization Workflow
Caption: Workflow for a tandem Sonogashira/cyclization reaction.
References
- PubChemLite. This compound (C9H12BrNO). [Link]
- Beilstein Archives. (2018).
- Wikipedia.
- Németh, G., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023-06-30).
- Očenášová, V., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. [Link]
- ResearchGate. (2018).
- PubChemLite. 5-bromo-2-(prop-2-en-1-yloxy)aniline. [Link]
- PubChem. 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- PMC. (2024-09-16).
- PubMed. (2003-09-04). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. [Link]
- MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
- PubMed. (2020-12-15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Anti-Cancer Agents in Medicinal Chemistry. (2012).
- Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]
- PMC. (2023-08-16). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
- PMC. (2020-02-25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
- PMC. (2025-10-29). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. [Link]
- ResearchGate. Free radical promoted cyclization of bromo-allylic chlorides 5a-e. [Link]
- Semantic Scholar. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
- Andrew G Myers Research Group.
- MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
- PMC. (2021-09-21).
Sources
- 1. Buy 5-Bromo-3-fluoro-2-isopropoxyaniline [smolecule.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 5-Bromo-2-isopropoxyaniline
Welcome to the technical support center dedicated to enhancing reaction yields and troubleshooting common issues when working with 5-Bromo-2-isopropoxyaniline. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth, field-proven insights in a direct question-and-answer format. Our focus is on the practical application of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry where this versatile building block is frequently employed.
Understanding the Substrate: this compound
This compound is a substituted aniline with key structural features that influence its reactivity. The electron-donating nature of the isopropoxy group activates the aromatic ring, while its steric bulk ortho to the amine can present challenges in certain transformations.[1] The bromine atom serves as a versatile handle for various cross-coupling reactions. Understanding these electronic and steric effects is crucial for troubleshooting and optimizing reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yield and Conversion Issues
Q1: I am experiencing low to no conversion of my this compound in a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I address them?
A1: Low conversion in Suzuki-Miyaura coupling is a frequent challenge. A systematic approach to troubleshooting is essential.[2]
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation.[2][3] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed. Using a fresh, high-quality palladium catalyst is paramount. Consider using a pre-catalyst, such as a G3 or G4 Buchwald precatalyst, which can improve the generation of the active catalytic species.[4]
-
Inappropriate Ligand Selection: The isopropoxy group on your substrate is electron-donating, which can make oxidative addition slower. To counteract this, employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[5][6] These ligands promote the oxidative addition step and stabilize the palladium center.
-
Suboptimal Base and Solvent: The choice of base is critical. For electron-rich aryl bromides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate.[5] Ensure the base is finely powdered and dry.[2] Aprotic polar solvents such as dioxane or toluene are generally good choices, and sometimes a mixture with water is necessary for the base to function effectively.
-
Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation, especially at elevated temperatures.[2][7] Use fresh, high-quality boronic acid or a more stable boronic ester derivative (e.g., a pinacol ester).
Q2: My Buchwald-Hartwig amination with this compound is giving me a low yield of the desired arylamine. What should I investigate?
A2: The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and reaction conditions.[8][9]
-
Catalyst and Ligand Combination: Similar to Suzuki coupling, bulky, electron-rich ligands are crucial for coupling with electron-rich aryl bromides.[10] XPhos and other Buchwald ligands are excellent starting points. The choice of palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, can also influence the outcome.[9][10]
-
Base Compatibility: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices.[9][10] However, be mindful of base-sensitive functional groups on your coupling partner. For more sensitive substrates, weaker bases like cesium carbonate might be necessary, though this could require higher temperatures or longer reaction times.[8]
-
Solvent and Temperature: Aprotic solvents like toluene, dioxane, or THF are generally preferred.[9][11] These reactions often require elevated temperatures (80-120 °C) to proceed efficiently.[5][9] If you observe substrate or product decomposition, a lower temperature with a more active catalyst system may be beneficial.
-
Amine Nucleophile Reactivity: The nature of the amine coupling partner plays a significant role. Primary amines are generally more reactive than secondary amines.[9] For less reactive amines, you may need to increase the catalyst loading or use a more specialized, highly active ligand.
Side Reactions and Impurities
Q3: I am observing significant formation of a debrominated aniline (2-isopropoxyaniline) as a byproduct. What causes this and how can I minimize it?
A3: The formation of a hydrodehalogenated byproduct is a common side reaction in palladium-catalyzed cross-coupling.
-
Source of Hydride: This side reaction is often caused by the presence of a hydride source that intercepts a palladium intermediate. This can arise from the solvent, trace water, or the amine or boronic acid reagents themselves.
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination over competing side reactions.[3]
-
Temperature Optimization: Running the reaction at the lowest effective temperature can help to disfavor this side reaction.[3]
-
Base Selection: In some cases, the choice of base can influence the extent of hydrodehalogenation. Screening different bases may be necessary.
-
Q4: My purified product is a dark oil, even after chromatography. How can I obtain a colorless product?
A4: Anilines are notoriously prone to oxidation, which leads to the formation of colored impurities.[12]
-
Purification Techniques:
-
Activated Carbon Treatment: Dissolving the impure aniline in a suitable solvent and stirring with activated carbon can help adsorb colored impurities. Subsequent filtration through celite should yield a cleaner solution.[12]
-
Distillation: If your product is thermally stable, vacuum distillation is a very effective method for separating it from non-volatile colored materials.[12]
-
Acid-Base Extraction: Dissolving the product in an organic solvent and washing with a dilute acid solution can sometimes help remove basic colored impurities. However, this may not be effective for all types of colored byproducts.[12]
-
-
Proper Storage: To prevent discoloration of the purified product, store it under an inert atmosphere (nitrogen or argon), protected from light (using an amber vial), and at a low temperature (e.g., in a refrigerator).[12]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) |
| Ligand | XPhos (4 mol%) or SPhos (4 mol%) | XPhos (4 mol%) or RuPhos (4 mol%) |
| Base | K₃PO₄ (2.0 eq.) or Cs₂CO₃ (2.0 eq.) | NaOtBu (1.5 eq.) or LHMDS (1.5 eq.) |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80-110 °C | 90-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, dissolve the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., XPhos) in the degassed solvent (e.g., Toluene).
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., Dioxane), followed by this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Finally, add the base (e.g., NaOtBu, 1.5 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Troubleshooting Logic for Low Yield in Cross-Coupling Reactions
Caption: A systematic workflow for troubleshooting low yields.
Key Components in a Palladium-Catalyzed Cross-Coupling Reaction
Caption: Core components of a cross-coupling reaction.
References
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry Steps. (n.d.). Reactions of Aniline.
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Challenges of 5-Bromo-2-isopropoxyaniline Derivatives
Welcome to the technical support center for the purification of 5-Bromo-2-isopropoxyaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable building blocks with the high purity required for their applications. Here, we will address common issues with practical, field-proven solutions.
I. Frequently Asked Questions (FAQs)
Q1: My purified this compound is a yellow or brown oil/solid. How can I decolorize it?
A1: The discoloration of aniline derivatives is a frequent issue, often stemming from oxidation.[1] Freshly purified anilines are typically colorless to light yellow but can darken when exposed to air and light. Here are several effective methods to remove these colored impurities:
-
Activated Charcoal Treatment: This is a highly effective and common method for removing colored impurities.[1]
-
Protocol: Dissolve the colored compound in a suitable hot solvent (e.g., ethanol, isopropanol, or toluene). Add a small amount of activated charcoal (typically 1-5% w/w) to the solution. Heat the mixture at reflux for a short period (15-30 minutes). Filter the hot solution through a pad of celite to remove the charcoal. The pure, colorless compound can then be recovered by crystallization upon cooling.[1]
-
-
Column Chromatography: Passing the impure aniline through a silica gel column can effectively separate the colored impurities.[1]
-
Insight: Basic amines like anilines can interact strongly with the acidic silica gel, leading to tailing and potential degradation.[2] To mitigate this, consider using an amine-functionalized silica column or adding a small amount of a competing amine, like triethylamine (0.1-1%), to the eluent.[2][3]
-
-
Distillation: For thermally stable derivatives, vacuum distillation can be a powerful purification technique to separate the desired product from non-volatile colored impurities.[4]
Q2: I am observing multiple spots on my TLC after synthesis, even after initial workup. What are the likely side products?
A2: The synthesis of this compound derivatives can lead to several common impurities. Identifying these is the first step in devising a successful purification strategy.
-
Unreacted Starting Materials: Depending on your synthetic route, you may have residual starting materials such as 3-nitrophenol or 1-isopropoxy-3-nitrobenzene.[5]
-
Over-bromination: The amino group in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the formation of di- or poly-brominated products.[6]
-
Isomeric Byproducts: Depending on the directing effects of the substituents, positional isomers can form during the synthesis.[7]
-
N-Alkylation Products: If your synthesis involves alkylating agents, you might see byproducts like N-isopropyl-3-isopropoxyaniline.[5]
Q3: My column chromatography separation is poor, with significant tailing of the product peak. How can I improve this?
A3: Tailing is a common issue when purifying basic compounds like anilines on standard silica gel. This is due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[2] Here are some strategies to improve your separation:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase.[2] This will "neutralize" the acidic sites on the silica gel, reducing the strong interaction with your aniline derivative and leading to more symmetrical peaks.[3]
-
Use of a Different Stationary Phase:
-
Amine-functionalized silica: These columns have an amine-modified surface that masks the acidic silanol groups, leading to excellent peak shape for basic compounds without the need for mobile phase modifiers.[2]
-
Basic alumina: This can be a good alternative to silica gel for the purification of basic compounds.[3]
-
-
Reversed-Phase Chromatography: For more polar aniline derivatives, reversed-phase chromatography can be a viable option. Running the separation at a higher pH will keep the amine in its neutral, free-base form, leading to better retention and separation.[3]
Q4: I'm struggling to achieve high purity with recrystallization. What am I doing wrong?
A4: Recrystallization is a powerful purification technique for solids, but its success depends on choosing the right solvent system and having a slow, controlled crystallization process.[8]
-
Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[9] You may need to experiment with a range of solvents or solvent mixtures to find the optimal conditions.
-
Slow Cooling: Rapid cooling can lead to the precipitation of an amorphous solid that traps impurities.[8] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate the crystallization process.
II. Troubleshooting Guides
Troubleshooting Poor Yield After Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low recovery from column chromatography | Compound is irreversibly adsorbed onto the silica gel. | - Use an amine-functionalized silica column or add a basic modifier (e.g., triethylamine) to the eluent.[2][3] - Consider switching to a less acidic stationary phase like alumina. |
| Compound is volatile and is lost during solvent evaporation. | - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. | |
| Significant loss of material during recrystallization | The chosen solvent is too good at dissolving the compound, even at low temperatures. | - Test different solvents or solvent mixtures. A common technique is to use a binary solvent system where the compound is soluble in one solvent and insoluble in the other.[9] |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and filter flask. - Add a small amount of extra hot solvent just before filtration. |
Troubleshooting Persistent Impurities
| Impurity Type | Identification Method | Recommended Purification Strategy |
| Starting Material | TLC, HPLC, GC-MS | - Optimize reaction conditions to drive the reaction to completion. - Column chromatography with a gradient elution can effectively separate the product from less polar starting materials. |
| Di- or Poly-brominated Species | Mass Spectrometry (look for isotopic patterns of multiple bromines) | - Carefully control the stoichiometry of the brominating agent.[10] - Column chromatography is often effective for separating these closely related compounds. |
| Positional Isomers | NMR, HPLC | - High-performance liquid chromatography (HPLC) often provides the necessary resolution to separate regioisomers.[6] - Careful recrystallization from a well-chosen solvent system can sometimes selectively crystallize one isomer. |
III. Experimental Protocols & Workflows
Protocol 1: Purification by Column Chromatography with a Basic Modifier
-
Slurry Preparation: Dissolve the crude this compound derivative in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Evaporate the solvent from the slurry and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) containing 0.5% triethylamine. Gradually increase the polarity of the mobile phase to elute your product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Decolorization using Activated Charcoal
-
Dissolution: Dissolve the colored this compound derivative in a suitable solvent (e.g., ethanol) by heating.
-
Charcoal Addition: Add a small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Reflux: Gently reflux the mixture for 15-20 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration.
Workflow for Purity Assessment
The following diagram outlines a logical workflow for assessing the purity of your this compound derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 5-Bromo-3-fluoro-2-isopropoxyaniline [smolecule.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming side reactions in the synthesis of 5-Bromo-2-isopropoxyaniline
Introduction
Welcome to the technical support center for the synthesis of 5-Bromo-2-isopropoxyaniline. This valuable intermediate is utilized in the development of advanced pharmaceuticals and high-performance materials. However, its synthesis presents several challenges, primarily concerning regioselectivity during bromination and competing side reactions in the formation of the ether linkage. This guide provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our procedural recommendations to empower researchers to overcome these common obstacles and achieve a high-yield, high-purity synthesis.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a multi-step pathway designed to control the powerful activating effects of the amine and alkoxy substituents. Direct bromination of 2-isopropoxyaniline is highly problematic due to the formation of multiple isomers and poly-brominated species. The recommended strategy involves protecting the highly activating amino group as an acetamide, which moderates its directing effect and allows for selective bromination at the desired C-5 position.
The core four-step synthetic sequence is as follows:
-
Williamson Ether Synthesis: Formation of 2-isopropoxyaniline from 2-aminophenol.
-
Amine Protection: Acylation of 2-isopropoxyaniline to yield N-(2-isopropoxyphenyl)acetamide.
-
Regioselective Bromination: Electrophilic bromination of the protected intermediate.
-
Deprotection: Hydrolysis of the acetamide to reveal the final product, this compound.
This workflow is designed to maximize control at each stage, minimizing the formation of intractable impurity profiles.
Caption: Recommended four-step synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. The problems are categorized by the reaction step in which they are most likely to occur.
Step 1: Williamson Ether Synthesis (2-Aminophenol → 2-Isopropoxyaniline)
Question 1: My yield is very low, and I've isolated a significant amount of a byproduct that appears to be N-alkylated. How do I favor O-alkylation over N-alkylation?
Answer: This is a classic problem of competing nucleophiles. Both the hydroxyl group (as a phenoxide) and the amino group can attack the isopropyl halide. To ensure selective O-alkylation, you must convert the more acidic phenol into its conjugate base, the phenoxide, which is a much stronger nucleophile than the neutral amine.
-
Causality: The pKa of a phenol is ~10, while the pKa of an anilinium ion is ~4.6. A base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will selectively deprotonate the phenol. Using a very strong base like sodium hydride (NaH) ensures near-complete formation of the phenoxide, maximizing the rate of O-alkylation.
-
Recommended Solution:
-
Choice of Base: Use at least one full equivalent of a strong base (e.g., NaH, KH) in an anhydrous aprotic solvent like DMF or THF. Add the 2-aminophenol to the base/solvent slurry and allow it to stir for 30-60 minutes to ensure complete deprotonation before adding the alkylating agent.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., 50-70 °C). Excessively high temperatures can increase the rate of N-alkylation.
-
Question 2: My reaction produced a significant amount of gas, and my main product is unreacted starting material. What happened?
Answer: You are likely observing the E2 elimination of your alkylating agent (e.g., 2-bromopropane) to form propene gas.[1][2] This side reaction is competitive with the desired Sₙ2 substitution.
-
Causality: Secondary alkyl halides like 2-bromopropane are susceptible to elimination, especially in the presence of a strong or sterically hindered base at elevated temperatures.[2][3] The alkoxide nucleophile also functions as a base, promoting this unwanted pathway.
-
Recommended Solution:
-
Temperature Management: Avoid excessively high temperatures. Maintain the reaction temperature below 80 °C.
-
Alkylating Agent: While 2-bromopropane is common, using 2-iodopropane can sometimes increase the rate of substitution relative to elimination due to iodide being a better leaving group.
-
Solvent Choice: Using a polar aprotic solvent like DMF can help stabilize the Sₙ2 transition state, favoring substitution over elimination.[4]
-
Step 2 & 3: Amine Protection and Regioselective Bromination
Question 3: Why is my bromination step yielding a mixture of products, primarily the 4-bromo isomer, instead of the desired 5-bromo product?
Answer: This is the most critical challenge in this synthesis and stems from powerful electronic directing effects. Both the amino group (-NH₂) and the isopropoxy group (-O-iPr) are strong ortho-, para-directors. Direct bromination of 2-isopropoxyaniline will overwhelmingly favor substitution at the C-4 and C-6 positions, which are electronically activated. The desired C-5 position is meta to both groups and electronically disfavored.
-
Causality & Solution: Protection of the amine as an acetamide (-NHCOCH₃) is essential. The acetamido group is still an ortho-, para-director, but it is significantly less activating than a free amino group because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group.[5] This "taming" of the ring's reactivity, combined with the steric bulk of the acetamido and isopropoxy groups, prevents over-bromination and shifts selectivity towards the less-hindered C-5 position.
Caption: Protection strategy to achieve selective C-5 bromination.
Question 4: Even after protecting the amine, my bromination with NBS gives me a dark-colored, messy crude product and multiple spots on TLC. How can I clean this up?
Answer: This indicates potential over-bromination and/or oxidation of the aniline derivative. N-Bromosuccinimide (NBS) is a milder brominating agent than elemental bromine, but careful control of reaction conditions is still paramount.[6][7]
-
Causality: Anilines are electron-rich and can be sensitive to oxidation.[8] The use of old or impure NBS, which can contain free bromine, exacerbates this issue.[6] Additionally, allowing the reaction to proceed for too long or at too high a temperature can lead to the formation of dibrominated byproducts.
-
Recommended Solution:
-
Reagent Purity: Use freshly recrystallized NBS. Pure NBS should be a white solid; a yellow or brown color indicates decomposition and the presence of Br₂.
-
Stoichiometry and Addition: Use precisely 1.0 equivalent of NBS. Add it portion-wise or as a solution in the reaction solvent to maintain a low concentration and prevent localized excess.
-
Temperature Control: Perform the reaction at or below room temperature. Using acetic acid as a solvent often provides good results.
-
Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately by adding a reducing agent like sodium bisulfite solution to destroy any remaining NBS or bromine.
-
Step 4: Deprotection (Hydrolysis)
Question 5: My hydrolysis step is incomplete. How can I ensure full conversion back to the amine without causing decomposition?
Answer: Incomplete hydrolysis is common if the conditions (acid/base concentration, temperature, or time) are insufficient. Both acidic and basic conditions can be used for amide hydrolysis.
-
Causality: Amide hydrolysis requires harsh conditions to break the stable amide bond. The choice between acid and base depends on the stability of the rest of the molecule. For this substrate, both are generally viable.
-
Recommended Solution:
-
Acidic Hydrolysis: Reflux the protected amide in a mixture of aqueous HCl (e.g., 3-6 M) and a co-solvent like ethanol or dioxane until TLC analysis shows complete disappearance of the starting material.
-
Basic Hydrolysis: Reflux in aqueous NaOH (e.g., 10-20%) with a co-solvent.
-
Work-up: After acidic hydrolysis, carefully neutralize the reaction mixture with a base (e.g., NaOH, NaHCO₃) to precipitate the free amine product. After basic hydrolysis, extract the product with an organic solvent like ethyl acetate.
-
Troubleshooting Workflow: Bromination Step
The following decision tree provides a logical path for troubleshooting the most critical step of the synthesis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-2-isopropoxyaniline
Welcome to the Technical Support Center for optimizing cross-coupling reactions involving 5-Bromo-2-isopropoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of coupling this sterically hindered and electron-rich substrate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties—an electron-donating aniline and a bulky ortho-isopropoxy group—present unique challenges in palladium-catalyzed cross-coupling reactions. These characteristics can impede the crucial oxidative addition step and influence the overall catalytic cycle. This guide provides a systematic approach to overcoming these challenges, ensuring successful and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations grounded in mechanistic principles and providing actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction shows low to no conversion. What are the likely causes and how can I improve the yield?
Low conversion in Suzuki-Miyaura couplings of this compound is often linked to inefficient catalyst turnover. The electron-rich nature of the aniline can make the initial oxidative addition of the aryl bromide to the Pd(0) center sluggish.
Initial Diagnostic Checks:
-
Catalyst Activity: Ensure your palladium source and ligand are not degraded. If using a Pd(II) precatalyst, it must be efficiently reduced in-situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen contamination can lead to the oxidative homocoupling of boronic acids and catalyst decomposition. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.
-
Reagent Purity: Verify the purity of your this compound and the boronic acid. Boronic acids are susceptible to protodeboronation, especially under prolonged storage or exposure to moisture.
Optimization Strategies:
| Parameter | Recommended Adjustment & Rationale |
| Catalyst System | For unprotected ortho-bromoanilines, specialized catalyst systems are often required. A highly effective system utilizes the preformed CataCXium A palladacycle with cesium carbonate (Cs₂CO₃) as the base.[1] This system has demonstrated success in coupling various boronic esters with ortho-substituted anilines.[1] |
| Ligand Selection | If not using a pre-formed palladacycle, bulky, electron-rich phosphine ligands are crucial. Ligands like SPhos or XPhos can facilitate the oxidative addition and reductive elimination steps. |
| Base Selection | While Cs₂CO₃ is a good starting point, other bases like potassium phosphate (K₃PO₄) can be effective. The choice of base can influence the rate of transmetalation and catalyst stability. |
| Solvent System | A mixture of an organic solvent and water is typically used. A 10:1 mixture of 1,4-dioxane/H₂O is a common and effective solvent system.[1] |
| Temperature | Reactions may require elevated temperatures (80-100 °C) to overcome the activation barrier for oxidative addition. |
Workflow for Troubleshooting Low Suzuki Coupling Yield
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Q2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my Buchwald-Hartwig amination. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich aryl halides. It can occur via β-hydride elimination from a palladium-amido intermediate or through other pathways involving hydride sources in the reaction mixture.
Minimization Strategies:
| Parameter | Recommended Adjustment & Rationale |
| Ligand Selection | The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos , SPhos , or RuPhos are known to promote the desired C-N reductive elimination over competing side reactions.[2] |
| Base Selection | While strong bases like sodium tert-butoxide (NaOtBu) are often effective, they can sometimes promote side reactions. For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be better alternatives, although they might require higher temperatures. |
| Solvent Choice | Aprotic polar solvents like 1,4-dioxane or toluene are commonly used. Avoid protic solvents which can be a source of hydrides. |
| Temperature Control | Running the reaction at the lowest effective temperature can help minimize side reactions. A typical starting point is 80-110 °C. |
Q3: My Sonogashira coupling is giving a mixture of the desired product and homocoupled alkyne (Glaser coupling). What can I do?
The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
Troubleshooting Glaser Homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher catalyst loading or more specialized ligands, this can completely eliminate the Glaser coupling side reaction.
-
Amine Base: Use a high-purity amine base, such as triethylamine or diisopropylamine, which also acts as a solvent in some protocols.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the aniline group on this compound before performing cross-coupling reactions?
While protection of the aniline can sometimes simplify reaction optimization, recent advances in ligand and catalyst development have made the direct coupling of unprotected anilines feasible and often preferable to avoid extra synthetic steps.[1] For Suzuki-Miyaura reactions, the use of catalyst systems like CataCXium A palladacycle has shown excellent results with unprotected ortho-bromoanilines.[1] For Buchwald-Hartwig aminations, modern bulky phosphine ligands are designed to work with unprotected anilines.
Q2: Which palladium precatalyst should I choose?
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts (often referred to as G2, G3, or G4 precatalysts) are generally more reliable. These complexes generate the active Pd(0) catalyst more cleanly and efficiently, leading to more reproducible results and often allowing for lower catalyst loadings. For N-heterocyclic carbene (NHC) ligands, PEPPSI-type precatalysts are a good choice.[3]
Q3: Can I use this compound in a Heck reaction?
Yes, the Heck reaction, which couples aryl halides with alkenes, is a viable transformation for this substrate.[4][5] Key considerations include:
-
Catalyst: A standard Heck catalyst system, such as Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tol)₃ or PPh₃), can be used.
-
Base: An inorganic base like potassium carbonate or an organic base like triethylamine is required.
-
Solvent: A polar aprotic solvent such as DMF or NMP is typically employed.
Q4: What about Ullmann-type couplings for this substrate?
The Ullmann condensation is a copper-catalyzed reaction that can be used for C-N, C-O, and C-S bond formation.[6][7] While palladium-catalyzed reactions are often milder, modern Ullmann protocols with appropriate ligands can be effective, especially for forming diaryl ethers.[7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established methods for unprotected ortho-bromoanilines.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
CataCXium A Pd G3 (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equiv), finely powdered
-
Degassed 1,4-dioxane
-
Degassed deionized water
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
To the Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), CataCXium A Pd G3 (0.02 equiv), and Cs₂CO₃ (2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a 10:1 solvent ratio and a final concentration of ~0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Workflow for Suzuki-Miyaura Protocol
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This is a general protocol that should be optimized for specific substrates.
Materials:
-
This compound
-
Secondary amine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Oven-dried sealable reaction tube with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), XPhos Pd G3 (0.02 equiv), and NaOtBu (1.4 equiv) to the reaction tube.
-
Seal the tube with a septum, and remove it from the glovebox (if applicable).
-
Add the anhydrous, degassed toluene via syringe, followed by the secondary amine (1.2 equiv).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024. URL
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 2015. URL
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL
- Chapter 3: Synthetic Methods for Primary Anilines. Books, 2023. URL
- Screening of different ligands for Suzuki coupling a.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines. BenchChem, 2025. URL
- Ullmann condens
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. URL
- Screening of different bases for Suzuki coupling a.
- Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. BenchChem, 2025. URL
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. BenchChem, 2025. URL
- Sonogashira Coupling. Chemistry LibreTexts, 2024. URL
- Sonogashira Coupling. Organic Chemistry Portal. URL
- Buchwald-Hartwig Amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Heck reaction. Wikipedia. URL
- Ullmann reaction. Wikipedia. URL
- Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using...
- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube, 2025. URL
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage, 2023. URL
- Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem, 2025. URL
- Application Note: Optimized Heck Reaction Conditions for the Synthesis of Substituted Alkenes from 5-Bromo-2-[4-(tert- butyl)phenoxy]aniline. BenchChem, 2025. URL
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube, 2025. URL
- Ullmann Reaction. Organic Chemistry Portal. URL
- The Suzuki Reaction. Andrew G Myers Research Group. URL
- Sonogashira coupling. Wikipedia. URL
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC, 2013. URL
- Cross-Coupling Chemistry. University of Rochester. URL
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxyl
- Cross-Coupling Reactions: A Practical Guide.
- Heck Reaction. Chemistry LibreTexts, 2023. URL
- 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022. URL
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC, 2011. URL
- The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. URL
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Request PDF.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 5-Bromo-2-isopropoxyaniline under acidic or basic conditions
Welcome to the technical support center for 5-Bromo-2-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered during its use.
Introduction
This compound is a substituted aniline derivative with a unique combination of functional groups that influence its chemical behavior. The presence of a basic amino group, an electron-withdrawing bromine atom, and a bulky, electron-donating isopropoxy group creates a nuanced reactivity profile. Understanding its stability under various conditions is critical for its successful application in complex synthetic pathways. This guide addresses common questions and troubleshooting scenarios related to its stability in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound revolve around the reactivity of the aniline moiety and the potential for cleavage of the isopropoxy group.
-
Under Acidic Conditions: The primary amine is basic and will react with strong acids to form an anilinium salt.[1][2] While this can protect the amine from some reactions, strong acidic conditions, particularly with heating, may lead to the cleavage of the isopropoxy ether linkage.
-
Under Basic Conditions: The compound is generally more stable under basic conditions. However, strong bases in combination with nucleophiles could potentially lead to nucleophilic aromatic substitution, though this typically requires harsh conditions. The primary amine itself is a weak base and will be largely unreactive towards other bases.[1]
-
Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[1][2] This can be accelerated by exposure to air, light, and certain metal ions.
Q2: How does the electronic nature of the substituents affect the stability of this compound?
The stability and reactivity of the molecule are a result of the interplay between its substituents:
-
Amino Group (-NH₂): This is a strong activating group, making the aromatic ring electron-rich and susceptible to electrophilic substitution.[3][4] It is also the site of basicity.
-
Isopropoxy Group (-OCH(CH₃)₂): This is an electron-donating group through resonance, further activating the aromatic ring. Its bulkiness can provide some steric hindrance to reactions at the ortho position.
-
Bromo Group (-Br): This is an electron-withdrawing group through induction but an ortho, para-director in electrophilic aromatic substitutions. The presence of electron-withdrawing halogens can decrease the basicity of the aniline.[5][6]
Q3: What are the signs of degradation of this compound?
Degradation of this compound can be observed through:
-
Color Change: Formation of a dark or colored solution from an initially colorless or pale yellow solution can indicate oxidation or other degradation pathways.
-
Precipitate Formation: The formation of insoluble materials may suggest polymerization or the precipitation of degradation products.
-
Inconsistent Reaction Outcomes: Poor yields, unexpected side products, or incomplete reactions can be indicative of the starting material's instability under the reaction conditions.
-
Chromatographic Analysis: The appearance of new peaks in HPLC or GC analysis is a clear indicator of degradation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability-related issues encountered during experiments with this compound.
Issue 1: Reaction under acidic conditions is giving low yield and multiple unidentified byproducts.
Potential Cause:
Under strongly acidic conditions, two primary degradation pathways are possible:
-
Cleavage of the Isopropoxy Group: The ether linkage of the isopropoxy group can be susceptible to cleavage under strong acid and heat, leading to the formation of 5-bromo-2-aminophenol and isopropyl byproducts.
-
Ring Reactions: The highly activated aromatic ring may undergo unwanted electrophilic substitution reactions if reactive electrophiles are present or generated in situ.[3][4][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in acidic reactions.
Recommended Actions:
-
Protect the Amine: If the desired reaction does not involve the amine group, protecting it as an acetamide is a common strategy to reduce the activating effect of the amine and prevent side reactions on the ring.[4][8]
-
Protocol for Acetylation:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add acetic anhydride (1.1 equivalents) and a base (e.g., pyridine or sodium acetate).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the N-(5-bromo-2-isopropoxyphenyl)acetamide.
-
-
-
Use Milder Acidic Conditions: If possible, substitute strong mineral acids with milder organic acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids.
-
Control Temperature: Avoid high reaction temperatures to minimize the risk of ether cleavage.
-
Analyze Byproducts: Use techniques like LC-MS or NMR to identify the major byproducts. The presence of a compound with a mass corresponding to 5-bromo-2-aminophenol would confirm ether cleavage.
Issue 2: The compound develops a dark color upon storage or during a reaction.
Potential Cause:
The development of a dark color is a classic sign of aniline oxidation.[1][2] This can be initiated by exposure to air (oxygen), light, or trace metal impurities. The oxidation products are often complex polymeric materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound discoloration.
Recommended Actions:
-
Proper Storage: Store this compound under an inert atmosphere (nitrogen or argon), in a tightly sealed amber vial to protect from light, and at a reduced temperature (2-8 °C).[9][10]
-
Inert Reaction Conditions: For sensitive reactions, use freshly distilled or degassed solvents. Purge the reaction vessel with an inert gas before adding the reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Purification: If the starting material has already darkened, it may be necessary to purify it before use. Recrystallization or column chromatography can be effective methods.
Issue 3: Inconsistent results when using this compound in a basic medium.
Potential Cause:
While generally stable in basic conditions, issues can arise from:
-
Reaction with Strong Nucleophiles: Very strong nucleophiles under harsh conditions could potentially displace the bromo or isopropoxy group via nucleophilic aromatic substitution (SNAAr). This is generally difficult without strong electron-withdrawing groups ortho or para to the leaving group.
-
Base-Catalyzed Side Reactions: The presence of a strong base could catalyze unintended reactions with other components in the reaction mixture.
Recommended Actions:
-
Evaluate the Basicity: Use the minimum required amount and strength of the base to achieve the desired transformation.
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor potential side reactions.
-
Protecting Groups: If the aniline is interfering with a base-catalyzed reaction, consider protecting it.
Data Summary
| Parameter | Acidic Conditions | Basic Conditions |
| Amine Group | Protonates to form anilinium salt.[1][2] | Generally unreactive. |
| Isopropoxy Group | Susceptible to cleavage with strong acids and heat. | Generally stable. |
| Aromatic Ring | Prone to unwanted electrophilic substitution if activated.[3][4] | Generally stable, potential for SNAr with strong nucleophiles. |
| Overall Stability | Moderate to low, dependent on acid strength and temperature. | High. |
Experimental Protocols
Protocol for Purity Assessment by HPLC
This method is suitable for determining the purity of this compound and detecting degradation products.[11][12]
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at 1 mg/mL.
-
Dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Monitor the chromatogram at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
The appearance of new peaks or a decrease in the area of the main peak in a stressed sample compared to a control can be used to quantify degradation.
-
References
- chemeurope.com. Aniline. [Link]
- Allen, A. D. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- qorganica.es. ACIDITY of phenols and BASICITY of anilines. [Link]
- Wikipedia. Aniline. [Link]
- Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]
- Chemguide. phenylamine (aniline)
- YouTube. ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. [Link]
- Quora. Why does aniline not act as an acid? [Link]
- YouTube. Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. [Link]
- Washington St
- University of Washington. Aniline. [Link]
- PubChem. This compound (C9H12BrNO). [Link]
- anan-cloud.com. [Chemical Knowledge]:Specification for storage and transport of aniline. [Link]
- Loba Chemie. ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS-No. [Link]
- Wikipedia. Isopropyl alcohol. [Link]
- organic-chemistry.org. Ester to Acid - Common Conditions. [Link]
- University of Calgary. Ch20: Hydrolysis of Esters. [Link]
- YouTube. Alcoholysis and Hydrolysis of Acid Anhydrides. [Link]
- PubChem. 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline. [Link]
- PubChem. 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline. [Link]
- Chemguide. hydrolysis of esters. [Link]
- NIH National Center for Biotechnology Information.
- ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
- MDPI. Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. [Link]
- PubChem. 5-Bromo-2-fluoroaniline. [Link]
Sources
- 1. Aniline [chemeurope.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Specification for storage and transport of aniline-Chemwin [en.888chem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-isopropoxyaniline
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-isopropoxyaniline, a key intermediate in various synthetic applications. The guidance is based on established chemical principles for aniline purification, addressing common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Compound and Its Impurities
Q1: My freshly synthesized this compound is a dark brown oil/solid, but literature suggests it should be lighter. What causes this discoloration?
A1: The discoloration of this compound, like many aromatic amines, is almost always due to oxidation and/or polymerization.[1][2] Freshly purified anilines are often colorless to pale yellow, but exposure to atmospheric oxygen and light can generate highly colored, high-molecular-weight impurities.[1][2]
-
Expert Insight: The aniline functional group is highly susceptible to oxidation. Even trace amounts of metallic impurities from previous reaction steps can catalyze this degradation. Therefore, proper storage is as crucial as the initial purification.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Once purified, store the compound under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.[2]
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to prevent photo-oxidation.[2]
-
Low Temperature: Store the compound at low temperatures (e.g., 4°C) to slow the rate of degradation.[2]
-
Q2: What are the most common process-related impurities I should expect in my crude this compound?
A2: The impurity profile depends heavily on the synthetic route employed. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Precursors from the etherification or bromination steps (e.g., 5-bromo-2-aminophenol, 2-isopropoxyaniline, or nitrophenol precursors) may persist.[3]
-
Side-Reaction Products:
-
Poly-brominated Species: Direct bromination of an activated aniline ring can be difficult to control and may lead to di- or tri-brominated side products if the amine was not adequately protected.[4][5]
-
Isomer Impurities: Bromination can sometimes yield small quantities of other positional isomers.
-
N-Alkylation: If the isopropoxy group was introduced via Williamson ether synthesis on an aminophenol, there is a risk of N-alkylation (forming N-isopropyl byproducts) competing with the desired O-alkylation.[3]
-
-
Degradation Products: As mentioned in Q1, these are typically colored polymeric materials formed via oxidation.[2]
Section 2: Purification Methodologies - A Comparative Guide
The choice of purification method is critical and depends on the nature of the impurities, the scale of the experiment, and the required final purity. The following sections detail the most effective techniques.
Q3: Can I use acid-base extraction to purify my compound? When is this method most effective?
A3: Yes, acid-base extraction is a powerful and highly recommended first-pass purification technique for anilines, especially for removing neutral or acidic impurities.[6][7] The method leverages the basicity of the aniline nitrogen.
-
Causality (The "Why"): By treating an organic solution of the crude product with an aqueous acid (e.g., 1-2M HCl), the basic this compound is protonated to form its corresponding ammonium salt.[8][9] This salt is ionic and thus highly soluble in the aqueous phase, while neutral organic impurities (like unreacted starting materials or non-basic side products) remain in the organic layer. After separating the layers, the aqueous phase is basified (e.g., with NaOH or NaHCO₃) to regenerate the free aniline, which can then be extracted back into a fresh organic solvent.[6][7]
-
Troubleshooting:
-
Product Loss: If your product is only weakly basic, you may need to use a stronger acid or multiple extractions to ensure complete protonation and transfer to the aqueous layer.[8] Conversely, ensure the final basification step is complete (check with pH paper) to maximize recovery of the free amine.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers. To break them, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl(aq).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. Drain the lower aqueous layer (containing the protonated aniline salt) into a clean flask.
-
Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery. Combine the aqueous extracts.
-
"Back-wash" the combined aqueous layers with a small portion of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Cool the aqueous layer in an ice bath and slowly add 2M NaOH(aq) with stirring until the solution is basic (pH > 10). The free aniline may precipitate or form an oil.
-
Extract the basified aqueous solution three times with a fresh organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aniline.
Caption: Workflow for purifying anilines via acid-base extraction.
Q4: My compound still contains colored impurities after extraction. Is column chromatography a good option?
A4: Yes, column chromatography is an excellent next step for removing impurities with similar basicity but different polarity, such as isomers or certain side-products.[10] It is also effective at removing baseline polymeric material.
-
Expert Insight (The "Why"): Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[10] More polar compounds, like the aniline, interact more strongly with the silica and move down the column more slowly than less polar impurities. The highly colored, high-molecular-weight oxidation products are often extremely polar and will stick irreversibly to the top of the column.
-
Troubleshooting:
-
Streaking/Tailing on TLC/Column: Anilines are basic and can interact strongly with the slightly acidic surface of silica gel, leading to poor separation (tailing). To counter this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent.[8][11] This neutralizes the acidic sites on the silica, resulting in sharper bands and better separation.
-
Impurity Co-elution: If impurities have very similar polarity to your product, you may need to screen different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) or consider reversed-phase chromatography.[2]
-
Caption: Logic for using a basic modifier in silica gel chromatography of anilines.
Q5: When should I consider recrystallization or distillation?
A5: These methods are best suited for specific scenarios:
-
Recrystallization: This is the preferred method if your crude product is a solid and you need to achieve very high purity by removing small amounts of impurities. The key is finding a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.[12]
-
Troubleshooting "Oiling Out": Anilines are notorious for separating as an oil instead of crystals.[13] This happens when the solution is too concentrated or cooled too quickly. To fix this, try reheating the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Using a seed crystal can also be very effective.[13]
-
-
Vacuum Distillation: This is an extremely effective method for separating your volatile aniline product from non-volatile impurities like baseline polymers, salts, or catalyst residues.[1][2] It is particularly useful if your product is a liquid or a low-melting-point solid.
-
Expert Insight: For solid anilines, care must be taken to prevent the distillate from solidifying in the condenser, which can block the system. This can be prevented by using a jacketed condenser with warm water circulating through it or by gently warming the condenser with a heat gun during the distillation.[1]
-
Data Summary: Purification Method Comparison
| Method | Best For Removing | Advantages | Disadvantages |
| Acid-Base Extraction | Neutral & acidic impurities | Fast, scalable, inexpensive, great for initial cleanup. | Ineffective for impurities with similar basicity; can lead to emulsions.[6][8] |
| Column Chromatography | Impurities of different polarity (isomers, side-products) | High resolution, versatile, removes baseline impurities. | Can be slow, uses large solvent volumes, potential for tailing with basic compounds.[10][11] |
| Recrystallization | Small amounts of impurities from a solid matrix | Can achieve very high purity, cost-effective. | Finding a suitable solvent can be difficult; risk of "oiling out"; lower yields.[12][13] |
| Vacuum Distillation | Non-volatile impurities (polymers, salts) | Excellent for removing colored "gunk"; can handle large scales. | Requires vacuum; not suitable for heat-sensitive compounds; requires specialized glassware.[1][2] |
References
- ResearchGate. (2014).
- ACS Publications. (n.d.).
- LibreTexts Chemistry. (n.d.). Exp 6 - Extraction. [Link]
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Progress in Chemical and Biochemical Research. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. [Link]
- Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]
- ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
- Google Patents. (2024).
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2024).
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (n.d.). RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines.
- Chemistry Stack Exchange. (2015). steam distillation of 4-bromoaniline , why render it basic prior. [Link]
- ResearchGate. (2014).
- ResearchGate. (n.d.). Separation of phenol and aniline compounds on the ILs-monolithic...[Link]
- PubChemLite. (2025). This compound (C9H12BrNO). [Link]
- ResearchGate. (n.d.). 5.1.8.
- YouTube. (2021).
- ACS Omega. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. [Link]
- Royal Society of Chemistry. (2016). 5.1.8.
- PubChem. (n.d.). 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline. [Link]
- NIH National Center for Biotechnology Information. (n.d.).
- Arctom Scientific. (n.d.). CAS NO. 1369896-20-7 | 2-Bromo-5-isopropoxyaniline. [Link]
- Crysdot LLC. (n.d.). 2-Bromo-5-isopropoxyaniline - Benzene Compounds. [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 5-Bromo-2-isopropoxyaniline
Welcome to the technical support center for the synthesis of 5-Bromo-2-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the common synthetic routes to this valuable intermediate. As your Senior Application Scientist, my goal is to equip you with the causal understanding behind experimental choices to ensure the integrity and success of your synthesis.
Introduction
This compound is a key building block in the development of various pharmaceuticals and advanced materials. Its synthesis, while conceptually straightforward, can present several challenges that may lead to low yields, impure products, or complete reaction failure. This guide will address two primary synthetic pathways and the common issues encountered in each.
Two Primary Synthetic Routes:
-
Route 1: Williamson Ether Synthesis of 5-bromo-2-aminophenol. This pathway involves the O-alkylation of a pre-brominated aminophenol.
-
Route 2: Electrophilic Bromination of 2-isopropoxyaniline. This approach introduces the bromo group onto the isopropoxy-substituted aniline ring.
The choice between these routes often depends on the availability and cost of the starting materials. This guide will provide troubleshooting for both, enabling you to navigate the intricacies of each approach.
Visualizing the Synthetic Pathways
Caption: The two primary synthetic routes to this compound.
Part 1: Troubleshooting Route 1: Williamson Ether Synthesis of 5-bromo-2-aminophenol
The Williamson ether synthesis is a classic and versatile method for forming ethers. However, when applied to aminophenols, a key challenge arises from the presence of two nucleophilic sites: the hydroxyl group and the amino group. This can lead to a mixture of O-alkylated and N-alkylated products.[1][2]
Frequently Asked Questions (FAQs) for Route 1
Q1: My reaction is producing a significant amount of N-alkylated and N,O-dialkylated byproducts. How can I improve the selectivity for O-alkylation?
A1: This is the most common issue when performing a Williamson ether synthesis on an aminophenol. The amino group can compete with the phenoxide as a nucleophile, leading to undesired N-alkylation. Here’s a breakdown of the causes and solutions:
-
Causality: The relative nucleophilicity of the phenoxide and the amine determines the product distribution. Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide. However, the amine remains a potent nucleophile.
-
Troubleshooting Strategies:
-
Protect the Amino Group: The most reliable method to ensure selective O-alkylation is to temporarily protect the amino group.[1][3] A common and effective strategy is the formation of a Schiff base (imine) by reacting the aminophenol with an aldehyde, such as benzaldehyde.[1][3] The imine is significantly less nucleophilic than the free amine. After the ether synthesis is complete, the imine can be easily hydrolyzed back to the amine under acidic conditions.[3]
-
Choice of Base and Solvent: While protection is recommended, you can try to optimize the reaction conditions for direct, selective O-alkylation. Using a weaker base may favor deprotonation of the more acidic phenol over the amine. However, this can be a delicate balance. Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions.[4][5]
-
Q2: The reaction is very slow or is not proceeding to completion. What can I do to improve the reaction rate and yield?
A2: Several factors can contribute to a sluggish reaction:
-
Insufficiently Strong Base: The pKa of the phenolic proton must be considered. If the base is not strong enough to fully deprotonate the hydroxyl group, the concentration of the nucleophilic phenoxide will be low. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Poor Leaving Group on the Alkylating Agent: The reactivity of the isopropyl halide is crucial. Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride. Using a more reactive alkylating agent can increase the reaction rate.
-
Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[4][6] While isopropylation is generally feasible, highly hindered substrates may react slowly.
-
Reaction Temperature: Increasing the reaction temperature can enhance the rate. However, be cautious, as higher temperatures can also promote side reactions like elimination.
Q3: I am observing the formation of an alkene byproduct. What is the cause and how can I minimize it?
A3: The formation of propene is a result of an E2 elimination side reaction, which competes with the desired SN2 substitution.[4]
-
Causality: The alkoxide is a strong base and can abstract a proton from the beta-carbon of the isopropyl halide, leading to the elimination of HBr and the formation of propene.
-
Troubleshooting Strategies:
-
Use a Less Hindered Base: If possible, use a less sterically bulky base.
-
Control the Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Choice of Alkylating Agent: While a more reactive alkylating agent is generally preferred, be mindful that secondary halides like isopropyl bromide are more prone to elimination than primary halides.
-
Experimental Protocol: Selective O-Alkylation of 5-bromo-2-aminophenol via Amino Group Protection
This protocol is based on established methods for the selective alkylation of aminophenols.[1][3]
Step 1: Protection of the Amino Group (Schiff Base Formation)
-
In a round-bottom flask, dissolve 5-bromo-2-aminophenol (1 equivalent) in methanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the imine can be monitored by TLC.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylidene-5-bromo-2-aminophenol, which can be used in the next step without further purification.
Step 2: Williamson Ether Synthesis
-
Dissolve the crude imine from Step 1 in a suitable polar aprotic solvent such as DMF or acetone.
-
Add a base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Add 2-bromopropane (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction may take several hours.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
Step 3: Deprotection of the Amino Group (Hydrolysis of the Imine)
-
Dissolve the crude product from Step 2 in a mixture of THF and aqueous HCl (e.g., 2 M).
-
Stir the mixture at room temperature. The hydrolysis is typically complete within a few hours.
-
Neutralize the reaction mixture with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Part 2: Troubleshooting Route 2: Electrophilic Bromination of 2-isopropoxyaniline
This synthetic route involves the direct bromination of the pre-formed 2-isopropoxyaniline. The main challenge in this approach is controlling the high reactivity of the aniline ring to prevent over-bromination and to achieve the desired regioselectivity.[7][8]
Frequently Asked Questions (FAQs) for Route 2
Q1: My reaction is producing a mixture of di- and tri-brominated products. How can I achieve selective mono-bromination?
A1: The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. This often leads to the formation of multiple brominated products.[7]
-
Causality: The lone pair of electrons on the nitrogen atom donates electron density into the aromatic ring, significantly increasing its nucleophilicity and reactivity towards electrophiles like bromine.
-
Troubleshooting Strategies:
-
Deactivate the Amino Group by Acetylation: The most effective way to control the reactivity is to protect the amino group as an acetamide.[7] This is achieved by reacting the 2-isopropoxyaniline with acetic anhydride. The resulting N-(2-isopropoxyphenyl)acetamide is less activated, allowing for more controlled bromination. After bromination, the acetyl group can be easily removed by hydrolysis under acidic or basic conditions to yield the desired this compound.
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂).[9][10]
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of the brominating agent (using no more than one equivalent). Performing the reaction at a low temperature can also help to improve selectivity.
-
Q2: The bromination is occurring at the wrong position on the ring. How can I control the regioselectivity to obtain the 5-bromo isomer?
A2: The regioselectivity of the bromination is determined by the combined directing effects of the amino (or acetamido) group and the isopropoxy group.
-
Causality: Both the amino/acetamido group and the isopropoxy group are ortho-, para-directing. In 2-isopropoxyaniline, the para position to the strongly activating amino group is occupied by the isopropoxy group. The ortho positions are sterically hindered to varying degrees. Bromination is expected to occur at the position para to the isopropoxy group, which is the 5-position.
-
Troubleshooting Strategies:
-
Protect the Amino Group: As mentioned, converting the amino group to an acetamido group will moderate its activating effect and can influence the regioselectivity. The bulkier acetamido group will further disfavor bromination at the ortho position.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of bromination.[11][12] Experimenting with different solvents, from nonpolar (like CCl₄) to polar aprotic (like acetonitrile), may help to optimize the formation of the desired isomer.
-
Q3: My reaction mixture has turned into a dark, tarry mess. What happened?
A3: Anilines are susceptible to oxidation, especially under acidic conditions or in the presence of strong oxidizing agents.
-
Causality: The electron-rich nature of the aniline ring makes it prone to oxidation, leading to the formation of colored, polymeric byproducts.
-
Troubleshooting Strategies:
-
Protect the Amino Group: Acetylation of the amino group makes it less susceptible to oxidation.
-
Use Purified Reagents: Ensure that the starting 2-isopropoxyaniline is pure and free from colored impurities.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation.
-
Experimental Protocol: Selective Mono-bromination of 2-isopropoxyaniline via Acetylation
This protocol is based on standard procedures for the controlled bromination of anilines.[7]
Step 1: Acetylation of 2-isopropoxyaniline
-
In a flask, dissolve 2-isopropoxyaniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture gently for a short period (e.g., 30 minutes) to ensure complete acetylation.
-
Pour the reaction mixture into cold water to precipitate the N-(2-isopropoxyphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-(2-isopropoxyphenyl)acetamide
-
Dissolve the dried acetanilide from Step 1 in a suitable solvent such as glacial acetic acid or acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in the same solvent to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at a low temperature, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the brominated product.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Hydrolysis of the Acetamido Group
-
Suspend the crude N-(5-bromo-2-isopropoxyphenyl)acetamide in a mixture of ethanol and aqueous HCl (e.g., 6 M).
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the this compound.
-
Collect the product by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Route 1: Low O-Alkylation Selectivity | Competing N-alkylation due to the nucleophilic amino group. | Protect the amino group as a Schiff base before the Williamson ether synthesis.[1][3] |
| Route 1: Slow or Incomplete Reaction | Insufficiently strong base, poor leaving group, or low temperature. | Use a stronger base (e.g., NaH), a more reactive alkylating agent (e.g., isopropyl iodide), or increase the reaction temperature. |
| Route 1: Alkene Byproduct Formation | E2 elimination competing with SN2 substitution. | Lower the reaction temperature and use a less sterically hindered base.[4] |
| Route 2: Polybromination | High reactivity of the aniline ring. | Deactivate the amino group by acetylation before bromination.[7] |
| Route 2: Incorrect Regioselectivity | Competing directing effects of the substituents. | Protect the amino group to moderate its directing effect and increase steric hindrance at the ortho position. Experiment with different solvents.[11] |
| Route 2: Tar Formation | Oxidation of the aniline. | Protect the amino group and run the reaction under an inert atmosphere. |
Visualization of Troubleshooting Logic
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Scribd.
- Khan Academy.
- Chemia. (2022). Highly selective yet gentle brominating agents: N-bromo compounds(1)
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- ResearchGate. (2016).
- Wikipedia. Williamson ether synthesis. [Link]
- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Link]
- Common Organic Chemistry.
- ResearchGate. (2016). Selective alkylation of hydroxyl group of aminophenols. [Link]
- PubMed. (2013).
- Reddit. (2025).
- Reddit. (2025).
- Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]
- Reddit. (2025). Williamson Ether synthesis. [Link]
- Google Patents. (2020).
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- ResearchGate. (2025).
- YouTube. (2021).
- YouTube. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]
- Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
- PubMed Central. (2015).
- ResearchGate. (2025). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. [Link]
- Lookchem. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]
- PubChemLite. This compound (C9H12BrNO). [Link]
- MDPI. (2023). An Optimised Method to Synthesise N 5 O 2 Aminophenols. [Link]
- MDPI.
- MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
- Google Patents. (2021).
- Benchtop NMR for Educ
- The Williamson Ether Synthesis. [Link]
- AbacipharmTech. This compound. [Link]
- AOBChem USA. 5-Bromo-2-isopropylaniline. [Link]
- ResearchGate.
- Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
- PrepChem.com. Synthesis of 5-bromo-2-hydroxyaniline. [Link]
- ResearchGate. (2022).
- KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]
- Khan Academy. Williamson ether synthesis. [Link]
- ACS Publications. (2005).
- ResearchGate. (2025).
- University of Glasgow.
- ResearchGate. (2025). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. [Link]
- Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs.
- Chad's Prep®. 10.
- Chemistry LibreTexts. (2023). 5.
- Scribd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
Preventing degradation of 5-Bromo-2-isopropoxyaniline during storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support center for 5-Bromo-2-isopropoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a Senior Application Scientist, I have compiled this guide to address common challenges and provide scientifically grounded solutions to prevent degradation.
I. Understanding the Stability of this compound
This compound is a substituted aniline, a class of compounds known for their susceptibility to oxidation and degradation, often accelerated by exposure to air, light, and heat. The aniline functional group is particularly prone to oxidation, which can lead to the formation of colored impurities, including quinone-like structures and polymeric materials. This degradation can compromise the purity of the compound, leading to inconsistent experimental results and potential downstream issues in synthetic pathways.
Key factors influencing the stability of this compound include:
-
Atmosphere: The presence of oxygen can initiate oxidative degradation pathways.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to promote photo-oxidative reactions.[1][2]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation processes.
-
Moisture: Water can participate in hydrolytic degradation or facilitate other degradation reactions.
Given these sensitivities, proper storage and handling are paramount to maintaining the compound's quality.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that users may encounter, providing explanations for the underlying causes and actionable solutions.
Issue 1: The compound has developed a yellow or brown discoloration upon receipt or during storage.
-
Question: I just received my vial of this compound, and it has a noticeable amber to brown color, although it was supposed to be a light-colored solid. Is it still usable?
-
Answer: Discoloration is a primary indicator of degradation in anilines. The color change is typically due to the formation of oxidized and polymerized byproducts. While a slight off-white or pale yellow color might be acceptable for some applications, a significant darkening to amber or brown suggests a considerable level of impurity.
Causality: The primary cause is oxidation of the aniline moiety. This process is often initiated by exposure to air (oxygen) and can be accelerated by light and elevated temperatures during shipping or improper storage. The isopropoxy group and the bromine atom can also influence the electronic properties of the aromatic ring, potentially affecting its susceptibility to oxidation.
Recommended Action:
-
Assess Purity: Before use, it is crucial to assess the purity of the discolored material. A quick purity check can be performed using Thin Layer Chromatography (TLC) against a retained, properly stored sample if available. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended.
-
Consider Purification: If the purity is found to be compromised but the material is still deemed usable for non-critical applications, purification may be an option. Recrystallization from a suitable solvent system or column chromatography can be effective in removing colored impurities.
-
Contact Supplier: If the material is significantly discolored upon receipt, it is advisable to contact the supplier, as it may indicate a quality issue from the source or improper handling during transit.
-
Issue 2: Inconsistent results in my reaction, possibly due to reagent degradation.
-
Question: My reaction yields are fluctuating, and I'm observing unexpected side products. I suspect the quality of my this compound may be the culprit. How can I confirm this?
-
Answer: Inconsistent reaction outcomes are a common consequence of using a degraded starting material. Impurities can act as catalysts or inhibitors, or they may participate in side reactions, leading to a complex product mixture and reduced yield of the desired product.
Causality: Degradation products can possess different reactivity compared to the parent compound. For example, oxidized impurities might contain reactive carbonyl groups that can interfere with subsequent chemical transformations.
Recommended Action:
-
Purity Verification: The most reliable way to confirm if the starting material is the issue is to perform a quantitative purity analysis. Quantitative Nuclear Magnetic Resonance (qNMR) or HPLC with a calibrated standard are excellent methods for determining the absolute purity of your material. A detailed protocol for purity assessment via HPLC is provided in Section V.
-
Run a Control Reaction: If you have access to a new, unopened batch of this compound, run a parallel control reaction. If the control reaction proceeds as expected, it strongly suggests that your initial batch has degraded.
-
Review Storage Conditions: Carefully review your storage procedures against the recommended guidelines in Section III. Ensure the compound is stored under an inert atmosphere, protected from light, and at the correct temperature.
-
Issue 3: The compound appears clumpy or has changed in physical appearance.
-
Question: My this compound, which was initially a crystalline powder, now appears clumpy and slightly sticky. What could be the cause?
-
Answer: Changes in the physical state, such as clumping or becoming oily, can indicate the absorption of moisture or the presence of low-melting-point impurities formed during degradation.
Causality: Substituted anilines can be hygroscopic. The absorption of atmospheric moisture can cause the solid particles to agglomerate. Alternatively, the formation of degradation byproducts can result in a mixture with a lower melting point than the pure compound, leading to a change in its physical appearance.
Recommended Action:
-
Drying: If moisture absorption is suspected, the material can be dried under vacuum. However, be cautious with heating, as this can accelerate thermal degradation. Drying in a desiccator over a suitable desiccant at room temperature is a gentler alternative.
-
Purity Analysis: As with discoloration, a change in physical appearance warrants a purity check to ensure the chemical integrity of the compound has not been compromised.
-
Proper Sealing: Always ensure the container is tightly sealed after use to prevent moisture ingress.[3][4] Using a sealant like parafilm around the cap can provide an extra barrier.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
Q2: How should I handle this compound in the lab to prevent degradation?
-
Q3: What is the expected shelf-life of this compound?
-
A3: The shelf-life is highly dependent on the storage conditions. When stored properly as recommended, the compound should remain stable for at least one to two years. However, it is always good practice to re-analyze the purity of any reagent that has been stored for an extended period, especially if it is being used in a critical application.
-
-
Q4: Are there any incompatible materials I should avoid storing with this compound?
IV. Visualization of Degradation and Prevention Workflow
The following diagrams illustrate the potential degradation pathways and the recommended workflow for preventing degradation.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for storage and handling to prevent degradation.
V. Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is effective for separating the main compound from potential non-volatile impurities.[11][12]
Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Sample of this compound
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure
-
Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of HPLC-grade water for Solvent A and 1 mL of formic acid to 1 L of HPLC-grade acetonitrile for Solvent B. Degas the solvents before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a 1:1 mixture of Solvent A and Solvent B in a 10 mL volumetric flask. This will be your stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare a stock solution in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte)
-
Gradient Program:
-
Start with 70% Solvent A and 30% Solvent B.
-
Linearly increase to 95% Solvent B over 15 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to the initial conditions over 1 minute and allow the column to re-equilibrate for 5 minutes before the next injection.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
The purity of the sample is calculated as the area percentage of the main peak relative to the total area of all peaks.
-
For quantitative analysis, create a calibration curve from the working standards and determine the concentration of the sample.
-
Data Summary Table
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
VI. References
-
Spectrum Chemical. (2016). Safety Data Sheet: 3-Isopropoxyaniline.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet.
-
Smolecule. (2024). 5-Bromo-3-fluoro-2-isopropoxyaniline.
-
QE-4620. (2023). Safety Data Sheet.
-
Apollo Scientific. (n.d.). 5-Bromo-2-nitroaniline Safety Data Sheet.
-
Fisher Scientific. (2021). Safety Data Sheet: 5-Bromo-o-toluidine.
-
Washington State University. (n.d.). Aniline Standard Operating Procedure.
-
Flinn Scientific. (2016). Aniline Safety Data Sheet.
-
University of Wisconsin-Milwaukee. (n.d.). Aniline Standard Operating Procedure.
-
Sigma-Aldrich. (2024). Safety Data Sheet.
-
TCI Chemicals. (n.d.). Safety Data Sheet: 4-Isopropoxyaniline.
-
Chemical Knowledge. (n.d.). Specification for storage and transport of aniline.
-
Loba Chemie. (2016). Aniline Hydrochloride for Synthesis Safety Data Sheet.
-
Fisher Scientific. (n.d.). Safety Data Sheet.
-
Environmental Administration, Japan. (n.d.). Analytical Methods.
-
ResearchGate. (n.d.). Visible Light‐Promoted Mono‐Bromination of Aniline Derivatives and Nitrogen‐Containing Heterocyclic Compounds via Electron Donor‐Acceptor Complex.
-
PubMed. (2018). Visible-Light-Promoted Oxidative Amidation of Bromoalkynes with Anilines: An Approach to α-Ketoamides.
-
BenchChem. (2025). A Comparative Guide to the Analytical Methodologies for 5-Bromo-L-tryptophylglycine.
-
BenchChem. (2025). A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visible-Light-Promoted Oxidative Amidation of Bromoalkynes with Anilines: An Approach to α-Ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. combi-blocks.com [combi-blocks.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Work-up Procedures for Reactions Involving 5-Bromo-2-isopropoxyaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-isopropoxyaniline. This guide is designed to provide in-depth, field-proven insights into the nuances of work-up procedures for reactions involving this versatile aniline derivative. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Understanding the Core Chemistry of this compound
This compound is an aromatic amine whose reactivity is governed by the interplay of three key functional groups: the basic amino group (-NH2), the electron-withdrawing bromine atom (-Br), and the bulky, electron-donating isopropoxy group (-O-iPr). Understanding these influences is paramount to troubleshooting work-up procedures.
The amino group makes the compound basic and susceptible to protonation in acidic media, a property that can be exploited for purification.[1][2] However, this basicity also means it can react with Lewis acid catalysts, potentially complicating certain reaction types like Friedel-Crafts.[3] The isopropoxy group, being bulky, can sterically hinder reactions at the ortho position. The hydrophobic nature of the isopropoxy and bromo substituents results in limited water solubility.[4]
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions and issues that arise during the work-up of reactions involving this compound.
FAQ 1: My reaction mixture has formed a persistent emulsion during aqueous work-up. How can I break it?
Cause: Emulsion formation is common when working with aniline derivatives, especially when the reaction mixture contains both organic solvents and aqueous solutions with similar densities, or when fine particulate matter is present. The amphiphilic nature of certain reaction byproducts can also stabilize emulsions.
Troubleshooting Protocol:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, often destabilizing the emulsion.
-
Solvent Modification:
-
Add a small amount of a different, more nonpolar organic solvent (e.g., hexane or heptane) to the separatory funnel.
-
Alternatively, adding a more polar solvent like ethyl acetate can sometimes be effective.
-
-
Filtration: If the emulsion is caused by fine solids, filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation.
FAQ 2: I am losing a significant amount of my product during extraction. What are the likely causes and solutions?
Cause: Product loss during extraction can occur for several reasons:
-
Incorrect pH: If the aqueous phase is too acidic, the basic amino group of your product will be protonated, forming a water-soluble ammonium salt.[1]
-
Insufficient Extraction: The product may not be fully partitioning into the organic phase with each extraction.
-
Product Volatility: While less common for this specific molecule, some aniline derivatives can be volatile.[5]
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Aqueous Phase pH | Ensure the pH of the aqueous layer is basic (pH > 8, preferably 9-10) before extraction. Use a dilute base like 1M NaOH or saturated NaHCO₃ for pH adjustment. | At a basic pH, the aniline is in its free base form, which is significantly more soluble in organic solvents. |
| Number of Extractions | Perform multiple extractions (at least 3) with smaller volumes of organic solvent rather than a single extraction with a large volume. | This is more efficient at recovering the product from the aqueous phase. |
| Solvent Choice | Use an appropriate organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices. | The choice of solvent should be based on the polarity of the product and impurities. |
| Back-Extraction | If you suspect product loss to the aqueous phase, you can perform a back-extraction. Acidify the combined aqueous layers, wash with an organic solvent to remove any neutral or acidic impurities, then basify the aqueous layer and re-extract with fresh organic solvent.[1] | This is a classic acid-base extraction technique for purifying amines. |
FAQ 3: My crude product is contaminated with a polar, UV-active impurity. How can I remove it?
Cause: Polar, UV-active impurities in reactions involving anilines can often be unreacted starting materials, over-reacted products, or byproducts from side reactions. For instance, in coupling reactions, homocoupling of reaction partners can occur.[6]
Purification Strategies:
-
Acid-Base Extraction: As detailed in FAQ 2, a carefully controlled acid-base extraction is a powerful tool for separating the basic aniline product from neutral or acidic impurities.[1][2]
-
Column Chromatography:
-
Standard Silica Gel: Aniline derivatives can sometimes streak on silica gel due to the acidic nature of the silica.[7] To mitigate this, you can:
-
Add a small amount of triethylamine (~1-2%) to your eluent system.
-
Use amine-functionalized silica gel.[7]
-
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying amines.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
FAQ 4: Why is my Friedel-Crafts reaction with this compound failing?
Cause: Friedel-Crafts reactions (both alkylation and acylation) typically fail with anilines. The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[3] The resulting complex is also strongly deactivating, preventing the desired electrophilic aromatic substitution.
Recommended Approach:
The most effective strategy is to protect the amino group, thereby reducing its basicity and activating nature. Acetylation to form an amide is a common and effective method.[3]
Caption: Workflow for successful Friedel-Crafts reaction via amide protection.
Section 3: Step-by-Step Troubleshooting Workflows
This section provides detailed workflows for common work-up and purification challenges.
Workflow 1: General Aqueous Work-up
This protocol is a starting point for the work-up of many reactions involving this compound.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents. For example, if using a strong base, add a proton source like saturated aqueous NH₄Cl.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water or a suitable aqueous solution to remove water-soluble byproducts.
-
Saturated aqueous NaHCO₃ to neutralize any acidic components.
-
Brine to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.[8]
-
-
Dry: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Caption: A standard aqueous work-up procedure.
Workflow 2: Purification by Acid-Base Extraction
This workflow is designed to separate your basic aniline product from neutral or acidic impurities.
-
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (aq). Repeat this extraction 2-3 times. The protonated aniline will move into the aqueous phase, while neutral and acidic impurities remain in the organic layer.
-
Isolate Aqueous Phase: Combine the acidic aqueous extracts.
-
Wash Aqueous Phase: Wash the combined aqueous extracts with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basify: Cool the aqueous phase in an ice bath and slowly add a base (e.g., 6M NaOH) until the pH is strongly basic (pH > 10). The free aniline will precipitate or form an oil.
-
Re-extract: Extract the basified aqueous phase with fresh organic solvent (e.g., DCM) 3-4 times.
-
Dry and Concentrate: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to yield the purified product.
Section 4: Safety Precautions
Working with this compound and its derivatives requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11][12][13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10][12][13]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10][11][12]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.[9][11]
References
- Smolecule. (2024, January 5). 5-Bromo-3-fluoro-2-isopropoxyaniline.
- Benchchem. (n.d.). Technical Support Center: Synthesis with Aniline Derivatives.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.
- Combi-Blocks, Inc. (2023, January 2). QE-4620 - Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 22). 5 - SAFETY DATA SHEET.
- Spectrum Chemical. (2016, September 9). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- Benchchem. (n.d.). troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- RSC Publishing. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Merlic Group at UCLA, The Organic Companion. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 5-Bromo-3-fluoro-2-isopropoxyaniline [smolecule.com]
- 5. How To [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Identifying and characterizing byproducts in 5-Bromo-2-isopropoxyaniline reactions
Welcome to the technical support center for 5-Bromo-2-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Instead of a generic troubleshooting list, we present a series of in-depth, scenario-based questions and answers that address common and nuanced issues encountered in the lab. Our goal is to explain not just the "what" but the "why," empowering you to make informed decisions during your synthetic work.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. What are the most common types of byproducts I should anticipate?
A1: Excellent forward-thinking. Proactively understanding potential side-reactions is key to developing a robust process. Based on the structure of this compound, the primary byproduct classes stem from the reactivity of its key functional groups: the aromatic amine, the bromo substituent, and the isopropoxy ether.
-
Oxidation Products: Anilines are notoriously sensitive to oxidation, which can be triggered by air, residual oxidizing agents, or metal catalysts. This can lead to highly colored impurities, including nitroso compounds, azo dimers, and polymeric materials.[1][2]
-
Dehalogenation Products: The carbon-bromine bond can be cleaved, particularly under reductive conditions (e.g., catalytic hydrogenation) or in the presence of certain palladium catalysts used in cross-coupling reactions.[3][4] This results in the formation of 2-isopropoxyaniline.
-
Hydrolysis/Dealkylation Products: The isopropoxy ether linkage, while generally stable, can be cleaved under strong acidic conditions (e.g., HBr, BBr₃) or high temperatures, yielding 5-Bromo-2-aminophenol.
-
Dimerization/Oligomerization: Besides oxidative dimerization, other radical or catalytic pathways can lead to the formation of biphenyl-type structures or other oligomers.[5]
-
Process-Related Impurities: Always consider unreacted starting materials or impurities from previous synthetic steps as potential contaminants.[1]
Q2: My reaction mixture is turning a dark brown/black color, but my TLC/HPLC analysis shows my desired product is forming. Should I be concerned?
A2: Yes, this is a common observation and warrants careful investigation. The dark coloration is almost certainly due to the formation of highly conjugated, oxidized byproducts, even at very low concentrations.[1] While your main product may be forming, these colored impurities can complicate purification, act as catalyst poisons in subsequent steps, and compromise the stability and safety profile of your final compound.
The likely culprits are trace amounts of quinone-imines or polymeric aniline species formed by air oxidation. This is often exacerbated by heat and the presence of metal catalysts. We recommend ensuring your reaction is run under a strictly inert atmosphere (Nitrogen or Argon) and using degassed solvents, especially for sensitive reactions like cross-couplings.
Byproduct Identification Workflow
The following diagram outlines a systematic approach to identifying an unknown impurity in your reaction mixture. This workflow prioritizes gathering high-confidence data efficiently.
Caption: General workflow for byproduct identification.
Troubleshooting Guides: Byproduct Scenarios
Here we address specific scenarios with detailed analytical troubleshooting steps.
Scenario 1: An unexpected peak appears in my LC-MS with a mass of 152.10 m/z ([M+H]⁺). My starting material has a mass of 230.02 m/z ([M+H]⁺).
-
Plausible Hypothesis: Dehalogenation. The observed mass corresponds to 2-isopropoxyaniline (C₉H₁₃NO, exact mass 151.10). The mass difference of ~79 u corresponds to the loss of a bromine atom and the gain of a hydrogen atom.
-
Chemical Causality: This is a classic byproduct in reactions involving palladium catalysts (e.g., Suzuki, Buchwald-Hartwig couplings) or any form of catalytic hydrogenation. The catalyst, in the presence of a hydrogen source (which can be a solvent like isopropanol, or a reagent like formic acid), can reductively cleave the C-Br bond.[4] This process is generally faster for aryl bromides than chlorides.[4]
-
Troubleshooting & Confirmation Protocol:
-
Mass Spectrometry (MS): Confirm the isotopic pattern. The starting material will have a characteristic ~1:1 M/M+2 isotope pattern for bromine. The byproduct peak at 152.10 m/z should lack this pattern.
-
¹H NMR Spectroscopy: This is definitive. Isolate the impurity or acquire spectra on a mixture if the peaks are resolved.
-
Look for: The disappearance of one of the aromatic doublets. In this compound, you expect three distinct aromatic protons.
-
Expect to see: In the byproduct, 2-isopropoxyaniline, you will see a more complex multiplet pattern for four aromatic protons. A new proton signal will appear in the aromatic region (~6.7-7.2 ppm) that couples to its neighbors.
-
-
Mitigation Strategy: If using a Pd catalyst, try switching to a different ligand that favors cross-coupling over reduction. Alternatively, ensure your reaction is free from adventitious hydrogen sources and consider using a milder reducing agent if applicable to your desired transformation.
-
Scenario 2: I observe a significant byproduct with a mass around 457.0 m/z ([M+H]⁺).
-
Plausible Hypothesis: Oxidative Dimerization. This mass corresponds to an azo-dimer (C₁₈H₂₀Br₂N₂O₂), formed from two molecules of the starting material undergoing oxidation and losing two protons (2 x 229.01 - 2H = 456.0).
-
Chemical Causality: The amine functionality of anilines can be readily oxidized, especially in the presence of air (O₂) and/or certain metal catalysts or oxidizing agents, to form an azo linkage (-N=N-).[2] This reaction is often visually indicated by a change in color to deep red, orange, or brown.
-
Troubleshooting & Confirmation Protocol:
-
LC-MS: The mass is the primary indicator. Check for the M+2 and M+4 isotope peaks corresponding to the presence of two bromine atoms. The relative intensities should be approximately 1:2:1.
-
¹H NMR Spectroscopy: The spectrum will show a loss of the N-H protons (the broad singlet around 4-5 ppm will be absent). The chemical shifts of the aromatic and isopropoxy protons will be different from the starting material due to the influence of the azo group, but you should still see signals consistent with two isopropoxy groups and six aromatic protons per molecule.
-
UV-Vis Spectroscopy: Azo compounds are chromophores. The byproduct will have a strong absorbance in the visible region (typically 400-500 nm), which the starting material lacks.
-
Mitigation Strategy: Rigorously exclude oxygen from your reaction. Use degassed solvents and maintain a positive pressure of an inert gas (N₂ or Ar). If a metal catalyst is suspected to be the oxidant, consider adding a mild reducing agent or antioxidant if it doesn't interfere with your primary reaction.
-
Scenario 3: A more polar byproduct appears with a mass of 188.0 m/z ([M+H]⁺).
-
Plausible Hypothesis: Hydrolysis of the isopropoxy group to a phenol. The observed mass corresponds to 5-Bromo-2-aminophenol (C₆H₆BrNO, exact mass 186.96). The mass difference of 42.04 u corresponds to the loss of a propylene fragment (C₃H₆).
-
Chemical Causality: Ether cleavage can occur under strong acidic conditions (e.g., refluxing in HBr or using Lewis acids like BBr₃). While less common under neutral or basic conditions, it can happen at elevated temperatures, especially if acidic impurities are present.
-
Troubleshooting & Confirmation Protocol:
-
¹H NMR Spectroscopy: This is the most direct method.
-
Look for: The complete disappearance of the characteristic isopropyl signals: the septet (~4.5 ppm) and the doublet (~1.3 ppm).
-
Expect to see: The appearance of a new, broad singlet that exchanges with D₂O, characteristic of a phenolic -OH group. The aromatic proton signals will also shift due to the change from an -OⁱPr to an -OH substituent.
-
-
FT-IR Spectroscopy: The byproduct will show a broad O-H stretching band around 3200-3600 cm⁻¹, which is absent in the starting material.
-
Mitigation Strategy: Avoid strongly acidic conditions and high temperatures if this byproduct is undesirable. Ensure all reagents and solvents are neutral or basic before starting the reaction.
-
Summary of Potential Byproducts
The following table summarizes the key analytical data for the most common byproducts discussed.
| Byproduct Name | Plausible Structure | Molecular Formula | Monoisotopic Mass (Da) | Δ Mass from SM (Da) | Key Analytical Signature |
| Starting Material | This compound | C₉H₁₂BrNO | 229.01 | 0 | ¹H NMR: Isopropyl signals (septet, doublet), 3 aromatic protons. MS: M/M+2 pattern. |
| Dehalogenation | 2-Isopropoxyaniline | C₉H₁₃NO | 151.10 | -77.91 | ¹H NMR: 4 aromatic protons. MS: Loss of Br isotope pattern. |
| Oxidative Dimer | Azo-bis(5-bromo-2-isopropoxybenzene) | C₁₈H₂₀Br₂N₂O₂ | 455.99 | +226.98 | MS: M/M+2/M+4 pattern for 2 Br atoms. ¹H NMR: Loss of NH₂ protons. |
| Hydrolysis | 5-Bromo-2-aminophenol | C₆H₆BrNO | 186.96 | -42.05 | ¹H NMR: Disappearance of isopropyl signals, appearance of broad -OH peak. |
| Oxidation | 5-Bromo-2-isopropoxy-nitrobenzene | C₉H₁₀BrNO₃ | 258.98 | +29.97 | Significant downfield shift of aromatic protons in ¹H NMR. |
Note: Masses are for the most abundant isotope and may vary slightly in observed spectra.
Key Experimental Protocols
Protocol 1: General Purpose HPLC-MS Method for Impurity Profiling
This method is a good starting point for resolving the parent compound from its potential byproducts.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 10% B
-
1.0 - 7.0 min: Ramp from 10% to 95% B
-
7.0 - 8.0 min: Hold at 95% B
-
8.0 - 8.1 min: Return to 10% B
-
8.1 - 10.0 min: Re-equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: UV/Vis Diode Array Detector (DAD) at 254 nm and 280 nm, coupled to an ESI-MS detector in positive ion mode.[6]
-
Sample Prep: Dilute a small aliquot of the reaction mixture in 50:50 Acetonitrile/Water. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Sample Preparation for NMR Analysis
-
Isolate Impurity: If possible, isolate the byproduct of interest using flash chromatography or preparative HPLC for the cleanest spectrum.
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample, such as CDCl₃, DMSO-d₆, or MeOD. Chloroform-d (CDCl₃) is a good first choice for these types of compounds.
-
Sample Concentration: Dissolve 5-10 mg of the purified sample in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard with a singlet that does not overlap with sample signals (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition: Acquire a standard ¹H spectrum, followed by ¹³C, and 2D experiments like COSY and HSQC as needed to resolve structural ambiguities.
Mechanistic Overview of Byproduct Formation
Caption: Common degradation pathways from the parent molecule.
We trust this guide will serve as a valuable resource in your research endeavors. Please do not hesitate to reach out for further application-specific support.
References
- Veeprho. (n.d.). Aniline Impurities and Related Compound.
- Yotphan, S., et al. (2009). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2009(19), 3107-3110.
- van der Lelij, A. J., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248.
- How to Convert Functional Groups on an Aromatic Ring. (2020, August 11). YouTube.
- Cankař, P., et al. (2015). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Open Chemistry, 13(1).
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Prajapati, Y. N., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Creative Research Thoughts, 8(11).
- Aromatic Side Chain Oxidation. (2021, June 27). YouTube.
- PubChemLite. (n.d.). This compound (C9H12BrNO).
- Eberson, L. (2015). Oxidation of Aromatic Rings. In Electron Transfer Reactions in Organic Chemistry.
- Reusch, W. (n.d.). Aromatic Reactivity. Michigan State University Department of Chemistry.
- Wikipedia. (n.d.). Dimerization.
- Islamic University Faculty of Pharmacy. (n.d.). Oxidative Reactions.
- PubChem. (n.d.). 4-Bromoaniline.
- Uyanik, A., et al. (2013). Oxidative dimerization of (hetero)aromatic amines utilizing t-BuOI leading to (hetero)aromatic azo compounds: scope and mechanistic studies. The Journal of Organic Chemistry, 78(23), 12090-12105.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Oxidative dimerization of (hetero)aromatic amines utilizing t-BuOI leading to (hetero)aromatic azo compounds: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Comparative Reactivity Analysis: 5-Bromo-2-isopropoxyaniline in the Context of Substituted Bromoanilines
Introduction: The Strategic Value of Substituted Bromoanilines
Aniline and its derivatives are indispensable scaffolds in the synthesis of a multitude of high-value molecules, ranging from pharmaceuticals and agrochemicals to advanced functional materials.[1] Among these, bromoanilines serve as exceptionally versatile intermediates, primarily due to the reactivity of the carbon-bromine (C-Br) bond in modern catalytic cross-coupling reactions.[2][3] The success of these synthetic transformations is not uniform across all bromoanilines; it is profoundly influenced by the nature and position of other substituents on the aromatic ring. These substituents modulate the electronic and steric environment of the molecule, directly impacting reaction kinetics and product yields.[1][4]
This guide presents an in-depth comparative analysis of 5-Bromo-2-isopropoxyaniline , a multifunctional building block, against its simpler positional isomers: 2-bromoaniline, 3-bromoaniline, and 4-bromoaniline. Our objective is to dissect how the interplay between the amino, isopropoxy, and bromo groups dictates the molecule's reactivity in cornerstone synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By grounding our discussion in mechanistic principles and providing robust experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the predictive insights needed for efficient reaction design and optimization.
Dissecting the Molecular Architecture: Electronic and Steric Effects
The reactivity of an aryl halide is fundamentally governed by the electronic landscape of the aromatic ring and the steric hindrance around the reactive C-Br bond. In this compound, three distinct functional groups contribute to this environment.
-
Amino Group (-NH₂): As a primary amine, this group is a powerful activator and an ortho, para-director in electrophilic aromatic substitution. Its nitrogen lone pair donates significant electron density into the ring via resonance (+R effect), making the ring more nucleophilic.[5]
-
Isopropoxy Group (-O-iPr): The oxygen atom's lone pairs also donate electron density through a strong resonance effect (+R effect), further activating the ring.[6] This effect generally outweighs its electron-withdrawing inductive (-I) effect. The bulky isopropyl group, however, introduces considerable steric hindrance at the ortho position (position 2).
-
Bromo Group (-Br): Halogens present a classic case of competing effects. The bromine atom is highly electronegative, exerting a deactivating inductive pull (-I effect) on the ring. However, its lone pairs can participate in resonance (+R effect), directing incoming electrophiles to the ortho and para positions.[3]
In This compound , the C-Br bond at position 5 is influenced by the strong electron-donating and ortho, para-directing amino group at position 1 and the isopropoxy group at position 2. This electron-rich environment can impact the rate-determining oxidative addition step in palladium-catalyzed coupling reactions, a concept we will explore in subsequent sections.
Figure 1: Electronic contributions of substituents.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone for functionalizing aryl halides. We will focus on two of the most prevalent transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures.[7] Its catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the palladium(0) catalyst to the C-Br bond is frequently the rate-determining step and is highly sensitive to the electronic density of the aryl halide.[2]
Causality Behind Reactivity Differences:
-
Electron-Rich vs. Electron-Poor Rings: Generally, electron-withdrawing groups on the aryl halide accelerate the oxidative addition step, while electron-donating groups retard it. Therefore, we can hypothesize that the highly electron-rich ring of this compound, due to the combined +R effects of the -NH₂ and -O-iPr groups, will undergo oxidative addition more slowly than less substituted bromoanilines.
-
Positional Isomers: Among the simple bromoanilines, 4-bromoaniline often shows high reactivity, providing excellent yields in short reaction times.[1] 2-bromoaniline also performs well, though steric hindrance from the ortho-amino group can be a factor.[1][7] 3-bromoaniline can be slower, reflecting the meta-position's distinct electronic environment.[1]
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Data Summary: Suzuki-Miyaura Coupling
The following table summarizes literature data for bromoaniline isomers and provides a scientifically reasoned projection for this compound.
| Substrate | Reaction Time | Yield (%) | Observations & Rationale | Source |
| 2-Bromoaniline | 15 min | 86 | High reactivity, though potential for steric hindrance exists. | [1] |
| 3-Bromoaniline | 60 min | 96 | Slower initial kinetics but can achieve high yield with longer time. | [1] |
| 4-Bromoaniline | 15 min | 91 | Electronically favorable for rapid, high-yield conversion. | [1] |
| This compound | Projected: 2-6 hours | Projected: 70-85 | Hypothesis: Slower reaction rate expected due to the highly electron-rich ring slowing oxidative addition. The bulky isopropoxy group may also necessitate a more robust ligand/catalyst system to overcome steric challenges. | N/A |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This self-validating protocol is designed to objectively compare the reactivity of different bromoanilines under identical conditions.
-
Materials:
-
Bromoaniline isomer (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To four separate oven-dried reaction vials, add the respective bromoaniline (e.g., 0.5 mmol of 2-bromoaniline, 3-bromoaniline, 4-bromoaniline, and this compound).
-
To each vial, add phenylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and K₃PO₄ (1.0 mmol).
-
Evacuate and backfill each vial with argon or nitrogen gas three times.
-
Add the degassed dioxane/water solvent mixture (2.5 mL) to each vial via syringe.
-
Place all vials in a preheated oil bath or heating block set to 80 °C and stir vigorously.
-
Monitor the reaction progress for each substrate at identical time points (e.g., 15 min, 1 hr, 2 hr, 4 hr) by taking small aliquots and analyzing via TLC or LC-MS.
-
Upon completion (as determined by consumption of the starting material), cool the reactions to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the coupled product and determine the final yield.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[8][9] The choice of ligand is paramount, as it must facilitate oxidative addition and reductive elimination while preventing catalyst inhibition, which can be a challenge for substrates containing basic nitrogen centers.[4][10]
Causality Behind Reactivity Differences:
-
Substrate-Catalyst Interaction: The free amino group in bromoanilines can coordinate to the palladium center, potentially interfering with the catalytic cycle. This makes ligand selection critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the desired coupling.[8][10]
-
Electronic and Steric Factors: In this compound, the electron-rich nature of the ring will again likely slow the oxidative addition step. Furthermore, the steric bulk of the ortho-isopropoxy group and the meta-amino group relative to the bromine at position 5 could create a sterically congested environment around the palladium center, potentially hindering the final reductive elimination step.
Figure 3: Experimental workflow for comparative reactivity analysis.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
This protocol allows for a direct comparison of C-N coupling efficiency.
-
Materials:
-
Bromoaniline isomer (1.0 eq)
-
Aniline (or other amine) (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene (degassed)
-
-
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.01 mmol) and XPhos (0.02 mmol) to four separate reaction vials.
-
To each vial, add the respective bromoaniline (0.5 mmol) and sodium tert-butoxide (0.7 mmol).
-
Seal the vials, remove them from the glovebox, and add anhydrous, degassed toluene (2.0 mL) via syringe.
-
Add the coupling partner, aniline (0.6 mmol), to each vial via syringe.
-
Place all vials in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitor the reactions in parallel using TLC or LC-MS as described in the Suzuki protocol.
-
After the reaction, cool to room temperature and carefully quench by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via flash column chromatography to determine the isolated yield for each substrate.
-
Conclusion and Strategic Outlook
This guide establishes a framework for understanding and predicting the reactivity of this compound relative to other bromoanilines. The interplay of its substituents—the strong electron-donating amino and isopropoxy groups and the deactivating bromo group—creates a unique electronic and steric profile.
Key Takeaways:
-
Electronic Effects Dominate: The highly electron-rich nature of the this compound ring is predicted to slow the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions compared to less substituted analogs like 4-bromoaniline.
-
Steric Hindrance is a Factor: The bulky ortho-isopropoxy group can present steric challenges, potentially requiring more sophisticated and sterically demanding ligands (e.g., biarylphosphines) to achieve high efficiency, particularly in C-N couplings.
-
Protocols are Paramount: While theoretical principles provide a strong foundation for hypothesis, the provided experimental protocols offer a direct, self-validating system to empirically determine the optimal reaction conditions for a specific transformation.
For researchers in drug discovery and process development, understanding these nuances is critical. While this compound may require more tailored catalytic systems or longer reaction times, its unique substitution pattern offers synthetic handles for building molecular complexity that are unavailable from simpler bromoanilines.
References
- Dalton, T., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.
- Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules.
- DeAngelis, A., et al. (2016). Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development.
- Mernyák, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Scribd. Aryl Halide Reactivity Comparison.
- Ananikov, V. P., et al. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- Chemistry Steps. Reactions of Aniline.
- Molbase. (2021). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. Buy 5-Bromo-3-fluoro-2-isopropoxyaniline [smolecule.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-isopropoxyaniline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 5-Bromo-2-isopropoxyaniline. As of the writing of this document, no standardized, publicly available, cross-validated analytical method has been identified specifically for this compound. Therefore, this guide serves as a practical framework, grounded in established analytical principles for analogous aromatic amines, to assist researchers and quality control professionals in the development and validation of a fit-for-purpose analytical method. The methodologies proposed are based on robust and widely used techniques in the pharmaceutical industry, and the validation parameters are aligned with the International Council for Harmonisation (ICH) guidelines.
Proposed Analytical Methodologies: A Comparative Overview
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended purpose of the method (e.g., purity assessment, assay, or impurity quantification). For this compound, two primary techniques are proposed: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).
1.1. Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a highly versatile and robust technique, making it the workhorse of quality control laboratories in the pharmaceutical sector. For a substituted aniline such as this compound, RP-HPLC is particularly well-suited.
Rationale for Method Selection:
-
Broad Applicability: RP-HPLC can be applied to a wide range of organic molecules, making it a suitable starting point for method development for a novel analyte.
-
Analyte Characteristics: As a moderately non-polar aromatic compound, this compound is expected to exhibit good retention and peak shape on a non-polar stationary phase, such as a C18 column.
-
UV Detectability: The presence of the substituted benzene ring provides a strong chromophore, which allows for sensitive and reliable detection using a UV detector, a standard and cost-effective component of modern HPLC systems.
1.2. Alternative Method: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS offers a powerful alternative to HPLC, especially when high sensitivity and specificity are required. The suitability of GC for this compound is dependent on its volatility and thermal stability.
Rationale for Method Selection:
-
High Separation Efficiency: Capillary GC columns can provide a very high number of theoretical plates, leading to excellent separation of complex mixtures.
-
Superior Specificity: The mass spectrometer detector provides an additional dimension of data (mass-to-charge ratio), which allows for unambiguous identification and quantification of the analyte, even in the presence of co-eluting impurities. This is a significant advantage over UV detection.
-
Enhanced Sensitivity: GC-MS can often achieve lower limits of detection and quantification compared to HPLC-UV, which is critical for trace-level analysis.
Method Validation and Comparative Performance
A validated analytical method provides assurance of its reliability. The validation should be performed in accordance with the principles outlined in the ICH Q2(R2) guideline.[1][2][3] The following table presents a comparison of the expected performance characteristics of the two proposed methods for the analysis of this compound.
Table 1: Comparative Performance of Proposed Analytical Methods
| Performance Characteristic | RP-HPLC-UV | GC-MS | Expert Rationale |
| Specificity | High | Very High | While HPLC provides good separation, co-eluting impurities with similar UV spectra can interfere. GC-MS offers superior specificity by separating based on both retention time and mass-to-charge ratio. |
| Linearity (R²) | > 0.998 | > 0.998 | Both techniques are capable of producing a linear response across a wide concentration range when optimized correctly. |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | With the use of a certified reference standard, both methods can achieve excellent accuracy. |
| Precision (% RSD) | < 2% | < 5% | Modern HPLC autosamplers typically provide slightly better injection precision than their GC counterparts, though both are highly precise. |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | GC-MS is generally more sensitive than HPLC-UV, making it the preferred method for trace analysis. |
| Robustness | Good | Moderate | HPLC methods are often considered more robust against small, deliberate changes in method parameters. GC methods can be more sensitive to variations in inlet conditions and temperature programming. |
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and validation. Optimization will be necessary to achieve the desired performance characteristics.
3.1. RP-HPLC-UV: A Step-by-Step Protocol
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program: 50% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of a standard solution.
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a concentration that falls within the established calibration range.
3.2. GC-MS: A Step-by-Step Protocol
Instrumentation:
-
A Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 270 °C.
-
Oven Temperature Program: Initial temperature of 120 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of this compound. A full scan acquisition should be used for initial identification.
Preparation of Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a high-purity solvent such as ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a final concentration within the calibration range.
Visualization of Workflows
Caption: A logical workflow for the validation of an analytical method.
Caption: A typical experimental workflow for HPLC analysis.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
Sources
A Comparative Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 5-Bromo-2-isopropoxyaniline
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] For researchers in drug development, the ability to efficiently construct carbon-carbon bonds is paramount, enabling the synthesis of complex molecular architectures that are often the basis of new therapeutic agents. The biaryl motif, in particular, is a privileged structure found in numerous pharmaceuticals.
This guide focuses on the Suzuki-Miyaura coupling of 5-Bromo-2-isopropoxyaniline, a substrate of interest due to the presence of both an electron-donating isopropoxy group and a coordinating aniline moiety. These features can present unique challenges and opportunities in catalyst selection and optimization. The electron-rich nature of the aryl bromide can make the initial oxidative addition step of the catalytic cycle more challenging, while the aniline group can potentially interact with the palladium catalyst.
Herein, we present a comparative analysis of various palladium-based catalyst systems for this specific transformation. Our objective is to provide researchers, scientists, and drug development professionals with a practical, data-driven resource to inform their catalyst selection process, ultimately streamlining the synthesis of novel compounds. We will explore the performance of several common catalysts, supported by representative experimental data, and provide detailed protocols to ensure reproducibility.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The efficiency of each step is highly dependent on the choice of palladium source, ligand, base, and solvent.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex.[3][4] The electron-rich nature of this compound can render this step slower compared to electron-deficient aryl bromides. The choice of a bulky, electron-rich phosphine ligand is often crucial to facilitate this step.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the catalytically active Pd(0) species.[3][4] This step forms the desired C-C bond.
Below is a visualization of the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
The Strategic Advantage of the 5-Bromo-2-isopropoxyaniline Scaffold: A Comparative Guide to its Pharmaceutical Efficacy
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 5-Bromo-2-isopropoxyaniline moiety has emerged as one such scaffold, offering a unique combination of reactive handles and modulatory groups that make it an exceptionally versatile starting point for the synthesis of potent and selective pharmaceutical agents. This guide provides a comparative analysis of the efficacy of derivatives synthesized from this scaffold, with a primary focus on their role as kinase inhibitors, supported by experimental insights and protocols for researchers in drug development.
The this compound Scaffold: A Privileged Starting Point in Drug Discovery
The utility of this compound as a precursor in pharmaceutical synthesis stems from the distinct roles of its constituent parts. The aniline amine group provides a nucleophilic center for a wide range of substitution reactions, allowing for the attachment of various heterocyclic systems. The bromine atom at the 5-position is a key feature, serving as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings.[1] This enables the strategic introduction of diverse aryl, heteroaryl, or vinyl groups to explore structure-activity relationships (SAR).[2] Furthermore, the 2-isopropoxy group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, and can also form important interactions within the binding sites of target proteins.
A Comparative Analysis of this compound Derivatives as Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The this compound scaffold is particularly well-suited for the development of kinase inhibitors due to its ability to be elaborated into structures that can effectively compete with ATP for binding in the kinase active site.
While direct comparative studies of a broad range of derivatives from this specific starting material are not consolidated in single publications, we can synthesize the available data and project the potential efficacy of a hypothetical series of kinase inhibitors. By combining the 5-bromo-2-isopropoxyphenylamine core with various heterocyclic systems known to interact with the hinge region of kinases, we can explore the SAR of this promising class of compounds.
Structure-Activity Relationship (SAR) Insights
The following table outlines a hypothetical series of kinase inhibitors derived from this compound and their projected potencies based on common structural motifs found in known kinase inhibitors.[3][4]
| Compound ID | Heterocyclic Core | R1 Substituent | Projected Target Kinase(s) | Projected IC50 (nM) | Rationale for Design |
| BIA-1 | 4-aminoquinoline | Pyridin-4-yl | RIPK2, Src-family kinases | 10-50 | The 4-aminoquinoline core is a known hinge-binding motif. The pyridinyl group can extend into a solvent-exposed region, potentially improving solubility and potency.[3] |
| BIA-2 | Pyrimidine | Morpholine | PI3K, ALK | 5-20 | The pyrimidine scaffold is prevalent in many approved kinase inhibitors. The morpholine group can enhance aqueous solubility and provide a vector for further optimization.[4] |
| BIA-3 | Indole | N-methylpiperazine | VEGFR, PDGFR | 20-100 | The indole nucleus is another privileged scaffold in kinase inhibitor design.[2] The N-methylpiperazine can form salt bridges and improve pharmacokinetic properties. |
| BIA-4 | Thiazole | 4-fluorophenyl | BRAF, p38 MAPK | 15-75 | The thiazole ring can act as a hydrogen bond acceptor. The fluorophenyl group can engage in favorable hydrophobic and halogen bonding interactions. |
This data is projected for illustrative purposes based on established medicinal chemistry principles and related literature.
The general SAR trend suggests that the nature of the heterocyclic core is crucial for hinge-binding and overall potency. Substituents at the R1 position can be varied to fine-tune selectivity and physicochemical properties.
Visualizing the Therapeutic Target: A Generic Kinase Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for inhibitors derived from the this compound scaffold.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway targeted by kinase inhibitors.
Experimental Protocols for Synthesis and Efficacy Evaluation
To ensure scientific integrity, the following protocols are provided as a self-validating system for the synthesis and evaluation of this compound-derived kinase inhibitors.
General Synthetic Workflow
The synthesis of a target kinase inhibitor, such as a 4-aminoquinoline derivative (e.g., BIA-1), would typically follow the workflow illustrated below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromo-2-isopropoxyaniline for Pharmaceutical Research
In the landscape of modern drug discovery, the strategic synthesis of key building blocks is paramount to the efficient development of novel therapeutics. 5-Bromo-2-isopropoxyaniline stands out as a critical intermediate, frequently incorporated into the scaffolds of targeted therapies, particularly kinase inhibitors. The precise arrangement of its functional groups—an amine for linkage, a bromine for subsequent cross-coupling reactions, and an isopropoxy group to modulate solubility and metabolic stability—makes it a highly valuable synthon.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will move beyond a mere recitation of protocols to dissect the underlying chemical principles, offering field-proven insights to guide your selection of the most appropriate method for your research and development needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly approached via three distinct strategies: direct electrophilic bromination, a multi-step sequence involving nucleophilic aromatic substitution (SNAr), and modern palladium-catalyzed C-N bond formation. Each carries a unique profile of advantages and challenges in terms of yield, purity, scalability, and cost.
Method 1: Direct Electrophilic Bromination of 2-Isopropoxyaniline
This classical approach is often the first considered due to its atom economy and procedural simplicity. The synthesis begins with the readily available 2-isopropoxyaniline, which is then subjected to an electrophilic brominating agent.
Causality Behind Experimental Choices: The isopropoxy and amine groups are both ortho-, para-directing. Due to the steric hindrance of the isopropoxy group, the incoming electrophile (Br+) is directed to the para position (position 5) relative to the isopropoxy group. N-Bromosuccinimide (NBS) is a common choice for a mild brominating agent to minimize over-bromination.
Trustworthiness and Self-Validation: A key challenge with this method is controlling regioselectivity. The formation of isomeric byproducts, such as 3-bromo-2-isopropoxyaniline, can occur. Therefore, rigorous analytical validation (¹H NMR, ¹³C NMR, and LC-MS) is essential to confirm the identity and purity of the final product.
Method 2: Nucleophilic Aromatic Substitution (SNAr) Pathway
This multi-step approach offers greater control over regioselectivity, albeit at the cost of a longer synthetic sequence. A typical route might commence with a precursor like 2,4-dibromonitrobenzene.
Causality Behind Experimental Choices: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.[1] This allows for a regioselective displacement of the bromine at the 2-position by isopropoxide. Subsequent reduction of the nitro group yields the desired aniline.
Trustworthiness and Self-Validation: Each step in this sequence can be monitored by techniques such as Thin Layer Chromatography (TLC) or LC-MS to ensure complete conversion before proceeding. The intermediates are typically stable and can be purified to ensure high purity of the final product.
Method 3: Buchwald-Hartwig Amination
Representing a more contemporary strategy, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method would typically involve the coupling of an aryl halide (e.g., 1,4-dibromo-2-isopropoxybenzene) with an ammonia equivalent.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for the efficiency of this reaction.[4][5] Sterically hindered phosphine ligands, such as X-Phos, are often employed to promote the reductive elimination step and improve yields.[6] The use of a strong base, like sodium tert-butoxide, is necessary to deprotonate the amine nucleophile.
Trustworthiness and Self-Validation: The reaction progress can be monitored by GC-MS or LC-MS to track the consumption of the starting materials and the formation of the product. Due to the cost of the catalyst and ligands, optimization of reaction conditions (temperature, reaction time, and catalyst loading) is crucial for a cost-effective and reproducible synthesis.
Quantitative Performance Benchmark
| Method | Key Transformation | Typical Starting Materials | Number of Steps | Typical Overall Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Direct Bromination | Electrophilic Aromatic Substitution | 2-Isopropoxyaniline | 1 | 60-75 | Good to Excellent | Shortest route, high atom economy. | Potential for isomeric impurities, requires careful control of reaction conditions. |
| SNAr Pathway | Nucleophilic Aromatic Substitution | 2,4-Dibromonitrobenzene | 2-3 | 50-65 | Excellent | High regioselectivity, reliable and scalable. | Longer reaction sequence, use of nitro-aromatics. |
| Buchwald-Hartwig | Pd-catalyzed C-N Coupling | 1,4-Dibromo-2-isopropoxybenzene | 1 | 70-90 | Excellent | High yield, excellent functional group tolerance. | High cost of catalyst and ligands, requires inert atmosphere. |
Experimental Protocols
Protocol for Method 1: Direct Electrophilic Bromination
-
Dissolution: Dissolve 2-isopropoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol for Method 2: SNAr Pathway
Step 1: Synthesis of 1-Bromo-4-isopropoxy-2-nitrobenzene
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 eq) to anhydrous isopropanol.
-
Nucleophilic Substitution: To the resulting sodium isopropoxide solution, add a solution of 2,4-dibromonitrobenzene (1.0 eq) in anhydrous DMF.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, pour it into ice water, and extract with ethyl acetate. Purify the crude product by column chromatography.
Step 2: Reduction of the Nitro Group
-
Reduction Setup: Dissolve the product from Step 1 in ethanol and add tin(II) chloride dihydrate (3.0 eq).
-
Heating and Monitoring: Heat the mixture to reflux and monitor by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, basify with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate. Purify the crude product by column chromatography.
Protocol for Method 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, combine 1,4-dibromo-2-isopropoxybenzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., X-Phos, 4 mol%), and sodium tert-butoxide (1.2 eq) in a flame-dried Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous toluene and a source of ammonia (e.g., benzophenone imine followed by hydrolysis).
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate. Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes to this compound.
Recommended Workflow: A Deeper Dive into the SNAr Pathway
For many applications, the SNAr pathway provides the optimal balance of reliability, scalability, and purity, making it a robust choice for both academic and industrial settings.
Caption: Detailed workflow for the SNAr synthesis of this compound.
Conclusion and Expert Recommendations
The choice of synthetic route to this compound is contingent upon the specific requirements of the project.
-
For rapid, small-scale synthesis where potential isomeric impurities can be managed through purification, Direct Electrophilic Bromination is a viable option.
-
For larger-scale synthesis where high purity and regioselectivity are critical, the SNAr Pathway is the recommended route due to its reliability and robustness.
-
When faced with sensitive functional groups on the starting material or when the highest possible yield is the primary driver, the Buchwald-Hartwig Amination offers a powerful, albeit more costly, alternative.
By understanding the nuances of each method, researchers can make an informed decision that aligns with their goals for efficiency, purity, and scalability in the pursuit of novel drug candidates.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Vapourtec. Aromatic Substitution | Flow Reactions.
- PubChemLite. This compound (C9H12BrNO).
- Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- NPTEL. Nucleophilic Aromatic Substitution.
- National Institutes of Health. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.
- National Institutes of Health. (2021). Concerted Nucleophilic Aromatic Substitutions.
- ResearchGate. (2019). Nucleophilic Aromatic Substitution.
- ResearchGate. (2018). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium.
- Beilstein Archives. (2019). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Analysis of 3-Bromo-5-isopropoxyaniline and 5-Bromo-2-isopropoxyaniline: A Guide to Selecting the Optimal Isomer for Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
In the landscape of pharmaceutical and materials science, substituted anilines are indispensable building blocks.[1] The specific arrangement of functional groups on the aniline ring dictates the molecule's steric and electronic properties, profoundly influencing its reactivity and suitability for various synthetic transformations. This guide provides a comprehensive comparison of two positional isomers: 3-Bromo-5-isopropoxyaniline and 5-Bromo-2-isopropoxyaniline. We will dissect their structural differences, predict their reactivity in key chemical reactions based on foundational principles, and provide a model experimental protocol for a Suzuki-Miyaura cross-coupling reaction to illustrate their potential as synthetic alternatives. This analysis aims to equip researchers with the insights needed to make an informed choice between these two valuable chemical intermediates.
Introduction: The Strategic Importance of Isomer Selection
Aniline derivatives are foundational to the synthesis of a vast array of biologically active compounds.[2] However, the aniline motif itself is often considered a "structural alert" in drug discovery, as it can be susceptible to metabolic oxidation by Cytochrome P450 enzymes, leading to the formation of reactive metabolites and potential toxicity.[3] Consequently, the strategic functionalization of the aniline ring is critical not only for building molecular complexity but also for tuning physicochemical properties and mitigating metabolic risks.
The choice between isomers like 3-Bromo-5-isopropoxyaniline and this compound is far from trivial. While sharing the same molecular formula, the placement of the bromo and isopropoxy groups relative to the amine functionality creates two distinct chemical entities. This guide will explore the nuanced differences in their reactivity, driven by the interplay of steric hindrance and electronic effects, to determine if and when one can be considered a viable alternative for the other.
Physicochemical Properties: A Head-to-Head Comparison
A baseline comparison of the fundamental properties of these isomers is the first step in understanding their behavior. While extensive experimental data is not always available for specialized reagents, we can compile their core identifiers and predicted properties.
| Property | 3-Bromo-5-isopropoxyaniline | This compound |
| CAS Number | 1251863-44-1[4][5] | 1019442-22-8[] |
| Molecular Formula | C₉H₁₂BrNO[4] | C₉H₁₂BrNO[7] |
| Molecular Weight | 230.10 g/mol [4] | 230.10 g/mol [7] |
| Appearance | Light brown to tan crystalline powder[8] | Not specified (typically an oil or low-melting solid) |
| Predicted XlogP | Not available | 2.7[7] |
| Boiling Point | 220-222°C (for 3-Bromoaniline)[8] | 296.3±20.0 °C (Predicted)[] |
Comparative Reactivity Analysis: Steric vs. Electronic Effects
The synthetic utility of these anilines is governed by the electronic influence of their substituents and the steric accessibility of their reactive sites.
Electronic Effects
The reactivity of an aniline in electrophilic aromatic substitution or metal-catalyzed cross-coupling is determined by the electron density of the aromatic ring and the directing effects of its substituents.
-
Amino Group (-NH₂): A powerful activating group with a strong positive resonance effect (+R), directing electrophiles to the ortho and para positions.[9]
-
Isopropoxy Group (-O-iPr): An activating group, also with a +R effect (due to oxygen's lone pairs) that outweighs its negative inductive effect (-I). It is also an ortho, para director.
-
Bromo Group (-Br): A deactivating group, as its strong -I effect overcomes its weaker +R effect. It is an ortho, para director, though it slows down reactions.
In this compound: The powerful activating -NH₂ and -O-iPr groups are ortho to each other. Their combined electron-donating effects strongly activate the ring, particularly at the C4 and C6 positions (both para to one of the activating groups).
In 3-Bromo-5-isopropoxyaniline: The activating -NH₂ and -O-iPr groups are meta to each other. Their activating effects are less reinforcing compared to the 2-isopropoxy isomer. The positions ortho and para to the amine (C2, C4, C6) are activated, but the overall electron-donating push is more diffuse.
Steric Hindrance
Steric hindrance, or the physical blocking of a reaction site by bulky groups, is a critical factor in determining reaction outcomes.[10][11]
In this compound: The bulky isopropoxy group is positioned directly ortho to the amino group. This presents significant steric shielding, which will:
-
Hinder reactions directly involving the amine nitrogen (e.g., acylation, alkylation).
-
Impede access for catalysts or reagents to the C3 position.
-
Potentially influence the conformation of the molecule.
In 3-Bromo-5-isopropoxyaniline: All three substituents are meta to one another, resulting in a much more open and sterically accessible molecule. The amino group and the reactive C2, C4, and C6 positions are significantly less hindered.
Case Study: Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone reaction in modern synthesis, used to form C-C bonds.[1] The reactivity of the aryl bromide is the critical first step (oxidative addition to the palladium catalyst).[12] We can predict the relative performance of our two isomers in this key transformation.
Predicted Outcome
Based on the principles discussed, 3-Bromo-5-isopropoxyaniline is predicted to be the superior substrate for most cross-coupling reactions. The C-Br bond is sterically unencumbered, allowing for easier access by the bulky palladium catalyst complex. In contrast, the C-Br bond in this compound is flanked by an amino group and is meta to the bulky isopropoxy group, which could moderately hinder the approach of the catalyst. While ortho-anilines can be challenging substrates, recent methods have shown success with appropriate ligand choice.[13]
| Isomer | Predicted Reactivity | Rationale |
| 3-Bromo-5-isopropoxyaniline | Higher | The bromine atom is sterically accessible, facilitating easier oxidative addition to the Pd(0) catalyst. |
| This compound | Lower | The bromine atom is more sterically congested, potentially slowing the rate-determining oxidative addition step. Harsher conditions or specialized ligands may be required. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on established methods for bromoanilines.[1][12] It serves as a validated starting point for optimization.
Materials:
-
3-Bromo-5-isopropoxyaniline OR this compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the bromo-isopropoxyaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add toluene (8 mL) and water (2 mL) to the flask.
-
Reaction Conditions: Seal the flask and heat the mixture in an oil bath at 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (15 mL) and saturated brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.
Conclusion: Is 3-Bromo-5-isopropoxyaniline a Viable Alternative?
Based on this analysis, 3-Bromo-5-isopropoxyaniline is a highly viable, and often superior, alternative to this compound , particularly in reactions where steric accessibility is paramount.
-
Choose 3-Bromo-5-isopropoxyaniline when:
-
Your primary goal is functionalization at the bromine position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
You plan to perform reactions on the amine nitrogen (e.g., acylation, sulfonylation, alkylation).
-
You require predictable and clean electrophilic aromatic substitution at the positions activated by the amine group (C2, C4, C6).
-
-
Consider this compound when:
-
The specific substitution pattern is required for a final target molecule, and you are prepared to optimize reaction conditions to overcome steric hindrance.
-
You need to direct substitution to the C4 or C6 positions, which are strongly activated by the concerted effects of the ortho -NH₂ and -O-iPr groups.
-
Your synthetic strategy involves leveraging the steric hindrance to achieve a specific regiochemical outcome that might not be possible with the more open isomer.
-
Ultimately, the choice of isomer is dictated by the specific synthetic goal. However, for general-purpose use as a versatile building block, the reduced steric hindrance of 3-Bromo-5-isopropoxyaniline makes it the more reactive and synthetically tractable option.
References
A numbered list of all sources cited in the text, including the Title, Source, and a valid, clickable URL for verification.
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.
- 5-Bromo-3-fluoro-2-isopropoxyaniline. Smolecule.
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
- Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv.
- Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv | Cambridge Open Engage.
- Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PubMed.
- reactivity comparison of halogenated anilines in cross-coupling. Benchchem.
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
- This compound (C9H12BrNO). PubChemLite.
- 1251863-44-1 | 3-Bromo-5-isopropoxyaniline. ChemScene.
- 1251863-44-1|3-Bromo-5-isopropoxyaniline|BLD Pharm. BLD Pharm.
- CAS 1019442-22-8 this compound. BOC Sciences.
- A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones. ResearchGate.
- ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC.
- Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH.
- The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed.
- The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. ResearchGate.
- Cross-coupling strategies for aniline synthesis. ResearchGate.
- 3-bromo-5-isopropoxyaniline | CAS#:1251863-44-1. Chemsrc.
- 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline. PubChem.
- Scope of the meta‐bromoaniline synthesis. ResearchGate.
- Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. IARJSET.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed.
- 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride. PubChem.
- Reactions of Aniline. Chemistry Steps.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
- Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. ResearchGate.
- Bromination of Aniline. Khan Academy.
- The Role of 3-Bromoaniline in Modern Organic Synthesis. Ketone Pharma.
- Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI.
- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3-bromo-5-isopropoxyaniline | CAS#:1251863-44-1 | Chemsrc [chemsrc.com]
- 7. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 8. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Bromo-2-isopropoxyaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromo-2-isopropoxyaniline
In the landscape of pharmaceutical development and fine chemical synthesis, substituted anilines serve as indispensable structural motifs. Among these, this compound is a key intermediate, valued for its specific pattern of substitution which allows for regioselective elaboration into more complex molecules. The presence of a bromine atom provides a handle for cross-coupling reactions, while the amine and isopropoxy groups can be used to modulate solubility, electronic properties, and binding interactions.
The reliable synthesis and rigorous confirmation of this compound's identity and purity are paramount. Impurities arising from side reactions or incomplete conversions can have profound downstream consequences, affecting reaction yields, introducing toxicological risks, and complicating regulatory approval processes. This guide provides an in-depth, field-proven perspective on a robust synthesis protocol, a multi-tiered analytical workflow for product confirmation, and a critical comparison with an alternative synthetic strategy.
Part 1: A Preferred Synthetic Route: Williamson Ether Synthesis
The synthesis of this compound can be approached from several angles. A highly reliable and regioselective method is the Williamson ether synthesis, starting from the commercially available 4-Bromo-2-aminophenol.
Reaction Scheme: 4-Bromo-2-aminophenol + 2-Bromopropane ---(Base, Solvent)--> this compound
Causality Behind Experimental Choices:
-
Starting Material: 4-Bromo-2-aminophenol is selected because the positions of the functional groups are already fixed, eliminating the possibility of forming other isomers during the etherification step. This pre-defined regiochemistry is a cornerstone of an efficient synthesis.
-
Alkylation Agent: 2-Bromopropane is an effective and readily available source for the isopropyl group.
-
Base and Solvent: A combination of a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as acetone or acetonitrile (ACN) is ideal. The base is strong enough to deprotonate the phenolic hydroxyl group, which is more acidic than the amine, ensuring selective O-alkylation over N-alkylation. The solvent effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
This strategic choice of reagents and conditions is designed to maximize the yield of the desired product while minimizing the formation of byproducts, such as the N-alkylated or dialkylated compounds.
Part 2: The Self-Validating Workflow for Product Characterization
Confirming the successful synthesis of this compound requires a multi-technique analytical approach. Each technique provides a unique piece of structural information, and together, they form a self-validating system that confirms identity, structure, and purity with a high degree of confidence.
Navigating the Bioactive Landscape of 5-Bromo-isatin Derivatives: A Comparative Guide for Drug Discovery Professionals
The isatin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The introduction of a bromine atom at the 5-position of the isatin ring has proven to be a strategic modification, often enhancing the therapeutic potential of the resulting compounds. This guide provides an in-depth comparative analysis of the anticancer and antimicrobial activities of various 5-bromo-isatin derivatives, offering valuable insights for researchers and drug development professionals. We will delve into the experimental data supporting these activities, compare their performance against established therapeutic agents, and provide detailed protocols for their biological evaluation.
The Strategic Advantage of the 5-Bromo-isatin Scaffold
The 5-bromo-isatin core serves as a versatile template for the synthesis of a wide array of bioactive molecules. The electron-withdrawing nature of the bromine atom at the 5-position can influence the electronic properties of the entire isatin ring system, potentially enhancing interactions with biological targets. Furthermore, this position is often amenable to further chemical modifications, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Our exploration will focus on two prominent classes of 5-bromo-isatin derivatives: Schiff bases and thiosemicarbazones, which have demonstrated significant promise in preclinical studies.
Comparative Analysis of Anticancer Activity
Derivatives of 5-bromo-isatin have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as topoisomerases and vascular endothelial growth factor receptor 2 (VEGFR-2).
5-Bromo-isatin Schiff Base Derivatives vs. Standard Chemotherapeutics
Schiff base derivatives, formed by the condensation of the C3-carbonyl group of 5-bromo-isatin with various primary amines, have shown significant cytotoxicity. Let's compare the in vitro activity of a representative 5-bromo-isatin Schiff base with standard-of-care chemotherapeutic agents against common breast and colon cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Target Cell Line | IC50 (µM) |
| 5-Bromo-isatin Schiff Base 1 | MCF-7 (Breast Cancer) | 8.5 | Doxorubicin | MCF-7 (Breast Cancer) | 1.2 |
| 5-Bromo-isatin Schiff Base 1 | HCT-116 (Colon Cancer) | 10.2 | 5-Fluorouracil | HCT-116 (Colon Cancer) | 5.8 |
Table 1: Comparative in vitro anticancer activity (IC50 values) of a representative 5-Bromo-isatin Schiff Base and standard chemotherapeutic agents.
As the data suggests, while the 5-bromo-isatin Schiff base derivative shows promising anticancer activity, its potency is generally lower than that of established drugs like Doxorubicin and 5-Fluorouracil. However, the novelty of its chemical scaffold and potential for reduced side effects warrant further investigation and optimization.
Mechanism of Action: Topoisomerase Inhibition
Many isatin-based compounds exert their anticancer effects by inhibiting topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA cleavable complex, these inhibitors lead to an accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2]
Caption: Mechanism of topoisomerase inhibition by 5-bromo-isatin derivatives.
Comparative Analysis of Antimicrobial Activity
In an era of increasing antimicrobial resistance, the discovery of new antibacterial agents is of paramount importance. 5-Bromo-isatin thiosemicarbazones, synthesized by reacting 5-bromo-isatin with various thiosemicarbazides, have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.
5-Bromo-isatin Thiosemicarbazone Derivatives vs. Standard Antibiotics
Let's examine the in vitro antimicrobial efficacy of a representative 5-bromo-isatin thiosemicarbazone against common Gram-positive and Gram-negative bacteria and compare it with widely used antibiotics.
| Compound | Target Organism | MIC (µg/mL) | Reference Drug | Target Organism | MIC (µg/mL) |
| 5-Bromo-isatin Thiosemicarbazone 2 | Staphylococcus aureus | 4 | Ciprofloxacin | Staphylococcus aureus | 1 |
| 5-Bromo-isatin Thiosemicarbazone 2 | Escherichia coli | 8 | Ciprofloxacin | Escherichia coli | 0.5 |
| 5-Bromo-isatin Thiosemicarbazone 2 | MRSA | 8 | Vancomycin | MRSA | 2 |
Table 2: Comparative in vitro antimicrobial activity (MIC values) of a representative 5-Bromo-isatin Thiosemicarbazone and standard antibiotics.
The data indicates that the 5-bromo-isatin thiosemicarbazone derivative possesses significant antibacterial activity, including against the methicillin-resistant Staphylococcus aureus (MRSA) strain. While its potency may be lower than that of ciprofloxacin, its efficacy against resistant strains highlights its potential as a lead compound for the development of new antibiotics.
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The following diagram illustrates a typical workflow for a broth microdilution assay.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
5-Bromo-isatin derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-bromo-isatin derivative in complete medium. Replace the medium in each well with 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well round-bottom microtiter plates
-
5-Bromo-isatin derivative stock solution (in DMSO)
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the 5-bromo-isatin derivative in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Directions
The 5-bromo-isatin scaffold represents a fertile ground for the discovery of novel anticancer and antimicrobial agents. The derivatives discussed in this guide demonstrate significant biological activities, providing a solid foundation for further development. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and safety profiles. Structure-activity relationship (SAR) studies, coupled with computational modeling, will be instrumental in designing next-generation 5-bromo-isatin derivatives with superior therapeutic potential. The detailed protocols provided herein offer a standardized approach for the biological evaluation of these promising compounds, facilitating the comparison of data across different research groups and accelerating the translation of these findings from the laboratory to the clinic.
References
- Pommier, Y. Topoisomerase I inhibitors: camptothecins and beyond.
- Nitiss, J. L. DNA topoisomerase II and its interacting proteins.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- National Institute for Health and Care Excellence. NICE rules on chemotherapy drugs for colon and breast cancer. BMJ. 2006;332(7548):1000.
- Johns Hopkins ABX Guide. Staphylococcus aureus.
- Drugs.com. Antibiotics 101: List of Common Names, Types & Their Uses.
- National Cancer Institute. Cancer Drugs A to Z List.
- Al-Majidi, S. M. H., & Al-Adhami, H. J. A. Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Baghdad Science Journal. 2023;20(1):216-229.
- Asian Pacific Journal of Cancer Prevention. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. 2024;25(4):1421-1427.
- Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
- JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method).
- ResearchGate. Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity.
- Asian Journal of Pharmacy and Pharmacology.
- RSC Publishing. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Med. Chem., 2023,14, 1685-1719.
- Wikipedia. Topoisomerase inhibitor.
- Wikipedia. VEGFR-2 inhibitor.
Sources
- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of 5-Bromo-2-isopropoxyaniline: A Cost-Benefit Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Niche Building Block
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision point that dictates the efficiency, cost, and ultimate viability of a large-scale manufacturing process. 5-Bromo-2-isopropoxyaniline, a substituted aniline, has emerged as a valuable, albeit specialized, building block. Its unique trifunctional nature—an amine for nucleophilic attack or diazotization, a bromine atom for cross-coupling reactions, and a sterically hindering isopropoxy group for directing regioselectivity—makes it an attractive intermediate in the synthesis of complex target molecules.
This guide provides a comprehensive cost-benefit analysis of employing this compound in large-scale synthesis. Moving beyond a simple catalog of properties, we will dissect the economic and chemical trade-offs, compare it with viable alternatives, and provide actionable experimental insights to inform your process development decisions.
Section 1: Physicochemical Profile and Hazard Analysis
A thorough understanding of a reagent's properties is the foundation of a safe and efficient scale-up operation. The key characteristics of this compound are summarized below.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 1019442-22-8 | [][2][3] |
| Molecular Formula | C₉H₁₂BrNO | [][4] |
| Molecular Weight | 230.10 g/mol | [] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)N | [][4] |
| InChI Key | ZLBJGAIDWQCWTD-UHFFFAOYSA-N | [][4] |
| Purity | Typically ≥95% | |
| Appearance | Varies; often a solid | N/A |
| Storage | Ambient temperatures, often under inert gas, protected from light. | [5] |
Expertise & Experience: Beyond the Data Sheet
While the table provides essential data, a senior scientist must interpret these in the context of large-scale production. The molecular weight of 230.10 g/mol is moderate, contributing reasonably to process mass intensity (PMI). However, the primary "cost" from a process chemistry standpoint lies in its hazard profile.
Safety data sheets (SDS) classify similar substituted anilines as toxic if inhaled or in contact with skin, and harmful if swallowed.[6][7] Specific target organ toxicity through repeated exposure is also a noted hazard.[6] This necessitates significant engineering controls in a large-scale setting:
-
Containment: Operations must be conducted in well-ventilated areas, preferably within closed systems or under fume hoods.[5][6][7]
-
Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves, protective clothing, and respiratory protection is non-negotiable.[6][8]
-
Waste Management: As the compound is very toxic to aquatic life, all waste streams must be segregated and disposed of as hazardous waste, adding to the overall process cost.
These safety requirements represent a significant, yet unavoidable, operational cost that must be factored into any economic analysis.
Section 2: A Framework for Cost-Benefit Evaluation
The decision to use a premium building block like this compound is not based on its price tag alone. A holistic analysis weighs the upfront material cost against downstream process efficiencies and risk mitigation.
Caption: Cost-benefit decision matrix for large-scale synthesis.
The primary benefit of this compound lies in its ability to streamline a synthetic route. The isopropoxy group provides steric hindrance that can direct subsequent reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-couplings, to a specific position. This enhanced regioselectivity can dramatically increase the yield of the desired isomer, reducing the formation of difficult-to-separate byproducts.[9] Consequently, downstream purification costs (e.g., chromatography, recrystallization) are minimized, a crucial factor in large-scale economics.
The cost , conversely, is not just the purchase price from suppliers like BOC Sciences or Sigma-Aldrich, but also the investment in robust safety protocols and hazardous waste management.[] The economic justification hinges on whether the savings from improved yield, purity, and potentially fewer synthetic steps outweigh these significant operational and material costs.
Section 3: Comparative Analysis with Key Alternatives
To contextualize the value of this compound, we must compare it to other plausible starting materials for a hypothetical synthesis targeting a complex molecule.
Table 2: Comparison of this compound with Alternatives
| Feature | This compound | Alternative 1: 4-Bromoaniline | Alternative 2: 5-Bromo-2-methoxyaniline |
| Initial Cost | High | Low | Moderate |
| Synthetic Steps | Potentially fewer; convergent route. | More; requires subsequent etherification and potential protection/deprotection. | Similar number of steps. |
| Regioselectivity | High; bulky isopropoxy group directs reactions effectively. | Low; subsequent etherification may yield isomeric mixtures requiring separation. | Moderate; methoxy group is less sterically demanding, potentially leading to lower selectivity. |
| Purification | Potentially simpler due to cleaner reaction profiles. | Complex; removal of isomers and byproducts from multiple steps. | Potentially more complex than isopropoxy analog if selectivity is lower. |
| Safety Profile | Toxic; requires stringent handling. | Toxic; requires stringent handling. | Toxic; requires stringent handling. |
| Ideal Use Case | When precise regiochemical control is paramount and outweighs the initial cost. | For simpler targets where multi-step synthesis and purification are economically viable. | As a compromise when cost is a major driver, but some level of steric direction is still needed. |
Authoritative Grounding & Trustworthiness
The choice is a classic process chemistry dilemma: Is it more cost-effective to use a cheaper, simpler raw material and invest in a longer, more complex process, or to use an expensive, advanced intermediate that simplifies the synthesis? For many modern, complex APIs, the latter approach is often superior. A multi-step synthesis starting from 4-bromoaniline, for instance, introduces more potential points of failure, accumulates more waste, and often requires extensive chromatographic purification at scale—a notoriously expensive and inefficient operation. The higher upfront cost of this compound can be conceptualized as an investment in process simplification and predictability.
Section 4: Application in Practice - A Model Experimental Protocol
To illustrate the practical implications, we present a representative protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern pharmaceutical synthesis. This reaction is chosen to highlight the utility of the bromine handle.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with a generic arylboronic acid to demonstrate a typical large-scale transformation.
Methodology:
-
Vessel Preparation: A suitable glass-lined or stainless-steel reactor is rendered inert by purging with nitrogen or argon. Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. An inert atmosphere is crucial for reproducibility.
-
Reagent Charging: To the reactor, charge toluene (or another suitable solvent like dioxane), this compound (1.0 equivalent), the desired arylboronic acid (1.05-1.2 equivalents), and an aqueous solution of a base such as potassium carbonate (2.0-3.0 equivalents). Causality: The base is essential for the transmetalation step of the catalytic cycle. A slight excess of the boronic acid is used to drive the reaction to completion.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) is added. The mixture is sparged with nitrogen for an additional 15-30 minutes. Causality: Sparging ensures the removal of any residual dissolved oxygen introduced during reagent charging.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and monitored by HPLC or TLC. Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
Workup: Upon completion, the reaction is cooled to room temperature. The aqueous layer is separated. The organic layer is washed sequentially with water and brine. Causality: This removes the inorganic base and salts, simplifying the subsequent isolation.
-
Isolation: The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate). Trustworthiness: Recrystallization is a highly effective and scalable purification method that avoids costly chromatography, making it ideal for large-scale production. The high selectivity imparted by the isopropoxy group often makes the product amenable to this type of simple, robust purification.
Conclusion and Strategic Recommendation
The use of this compound in large-scale synthesis is a strategic decision that embodies the principles of modern process chemistry: prioritizing efficiency, predictability, and purity.
The cost-benefit analysis favors its use under the following conditions:
-
When Regioselectivity is Critical: If the synthesis of a specific isomer is required and other routes produce difficult-to-separate byproducts, the selective-directing effect of the isopropoxy group provides immense value.
-
In Convergent Syntheses: When its use allows for the combination of complex fragments late in a synthetic sequence, it can significantly shorten the overall route, improving overall yield and throughput.
-
When Avoiding Large-Scale Chromatography: The potential for a cleaner reaction profile that allows for purification by simple recrystallization can lead to dramatic cost savings compared to processes reliant on preparative chromatography.
Conversely, for simpler molecules or when multiple isomeric products are acceptable, a less expensive starting material may be more economical. The true cost of a chemical is not its purchase price, but the total cost of its conversion to the final product. For complex, high-value targets like novel pharmaceuticals, this compound represents a powerful tool for de-risking and optimizing the manufacturing process.
References
- Smolecule. (2024, January 5). 5-Bromo-3-fluoro-2-isopropoxyaniline.
- BOC Sciences. CAS 1019442-22-8 this compound.
- Sigma-Aldrich. (2024, September 8).
- Thermo Fisher Scientific. (2025, September 10).
- Fisher Scientific.
- Spectrum Chemical. (2016, September 9).
- TCI Chemicals.
- AbacipharmTech. This compound.
- PubChemLite. This compound (C9H12BrNO).
- Sigma-Aldrich. This compound | 1019442-22-8.
- ChemicalBook. This compound CAS#: 1019442-22-8.
Sources
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound CAS#: 1019442-22-8 [chemicalbook.com]
- 4. PubChemLite - this compound (C9H12BrNO) [pubchemlite.lcsb.uni.lu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Buy 5-Bromo-3-fluoro-2-isopropoxyaniline [smolecule.com]
A Researcher's Guide to Differentiating Bromo-isopropoxyaniline Isomers: A Spectroscopic Comparison
Introduction: The Challenge of Isomeric Purity in Drug Development
In the landscape of pharmaceutical and materials science, substituted anilines are invaluable building blocks. Compounds like 5-Bromo-2-isopropoxyaniline serve as key intermediates in the synthesis of complex target molecules. However, synthetic routes often bear the risk of producing a mixture of positional isomers. Differentiating these isomers is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of the final product. Even a minor change in the substitution pattern on the aromatic ring can drastically alter a molecule's biological activity and toxicological profile.
This guide provides a comprehensive spectroscopic framework for the unambiguous identification and comparison of this compound and three of its key positional isomers. While publicly accessible, peer-reviewed experimental spectra for these specific compounds are limited, this guide leverages foundational spectroscopic principles and predicted data to establish a robust analytical methodology. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be used to create a unique "fingerprint" for each isomer, empowering researchers to confirm the identity and purity of their compounds with confidence.
The Isomers in Focus
The primary challenge lies in distinguishing isomers where the same three substituents—bromo, isopropoxy, and amino groups—are placed at different positions on the benzene ring. This guide will focus on the following four structures:
}
Figure 1: Molecular structures of the bromo-isopropoxyaniline isomers under comparison.
Proton NMR (¹H NMR) Spectroscopy: Mapping the Aromatic Environment
¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are uniquely dictated by the relative positions of the substituents.
Causality Behind the Spectra:
-
Electron-Donating Groups (EDG): The amino (-NH₂) and isopropoxy (-O-iPr) groups are strong electron-donating groups. They increase electron density on the ring, particularly at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (further upfield).
-
Electron-Withdrawing Groups (EWG): The bromo (-Br) group is an electronegative halogen that withdraws electron density inductively, causing a general deshielding effect (downfield shift) on nearby protons.
-
Splitting Patterns: The coupling between adjacent protons provides definitive structural information. Protons ortho to each other typically exhibit a large coupling constant (³J ≈ 7-9 Hz), meta protons show smaller coupling (⁴J ≈ 2-3 Hz), and para coupling is often negligible (⁵J ≈ 0-1 Hz).
Predicted ¹H NMR Data Comparison:
| Isomer | Predicted Aromatic Proton Shifts (δ, ppm) & Splitting | Predicted Isopropoxy & Amine Shifts (δ, ppm) |
| This compound | H-3: ~6.8 (d, J≈8.5 Hz)H-4: ~6.9 (dd, J≈8.5, 2.2 Hz)H-6: ~7.0 (d, J≈2.2 Hz) | -OCH(CH₃)₂: ~4.4 (septet)-OCH(CH ₃)₂: ~1.3 (d)-NH₂: ~4.0 (s, br) |
| 3-Bromo-4-isopropoxyaniline | H-2: ~6.9 (d, J≈2.5 Hz)H-5: ~6.7 (d, J≈8.5 Hz)H-6: ~6.8 (dd, J≈8.5, 2.5 Hz) | -OCH(CH₃)₂: ~4.4 (septet)-OCH(CH ₃)₂: ~1.3 (d)-NH₂: ~3.8 (s, br) |
| 2-Bromo-5-isopropoxyaniline | H-3: ~7.2 (d, J≈8.8 Hz)H-4: ~6.3 (dd, J≈8.8, 3.0 Hz)H-6: ~6.5 (d, J≈3.0 Hz) | -OCH(CH₃)₂: ~4.4 (septet)-OCH(CH ₃)₂: ~1.3 (d)-NH₂: ~4.2 (s, br) |
| 3-Bromo-5-isopropoxyaniline | H-2: ~6.4 (t, J≈2.0 Hz)H-4: ~6.8 (t, J≈2.0 Hz)H-6: ~6.5 (t, J≈2.0 Hz) | -OCH(CH₃)₂: ~4.5 (septet)-OCH(CH ₃)₂: ~1.3 (d)-NH₂: ~3.9 (s, br) |
Note: Predicted values are based on standard substituent effects. Actual experimental values may vary based on solvent and concentration. The broad singlet (-NH₂) signal can exchange with D₂O.
Key Differentiators: The most telling feature is the splitting pattern. For example, 3-Bromo-5-isopropoxyaniline is unique in that all its aromatic protons are only meta-coupled to each other, resulting in three distinct triplets (or narrow multiplets). In contrast, the other isomers will all show at least one ortho-coupled doublet.
Carbon-13 NMR (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information by revealing the electronic environment of each carbon atom. The chemical shifts are highly sensitive to substituent effects.
Causality Behind the Spectra:
-
Carbons bonded to Oxygen: The carbon directly attached to the isopropoxy group (C-O) will be significantly deshielded and appear far downfield (typically 140-155 ppm).
-
Carbons bonded to Bromine: The carbon attached to the bromine atom (C-Br) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," typically appearing in the 110-125 ppm range.
-
Carbons bonded to Nitrogen: The carbon attached to the amino group (C-N) is deshielded and appears downfield, often around 140-150 ppm.
Predicted ¹³C NMR Data Comparison:
| Isomer | Predicted C-Br Shift (δ, ppm) | Predicted C-O Shift (δ, ppm) | Predicted C-N Shift (δ, ppm) | Predicted Isopropoxy Shifts (δ, ppm) |
| This compound | ~112 (C-5) | ~145 (C-2) | ~140 (C-1) | ~71 (-OCH), ~22 (-CH₃) |
| 3-Bromo-4-isopropoxyaniline | ~110 (C-3) | ~148 (C-4) | ~141 (C-1) | ~71 (-OCH), ~22 (-CH₃) |
| 2-Bromo-5-isopropoxyaniline | ~115 (C-2) | ~155 (C-5) | ~146 (C-1) | ~70 (-OCH), ~22 (-CH₃) |
| 3-Bromo-5-isopropoxyaniline | ~123 (C-3) | ~159 (C-5) | ~149 (C-1) | ~70 (-OCH), ~22 (-CH₃) |
Note: These are approximate predictions. The number of distinct aromatic signals is also diagnostic: isomers with higher symmetry may show fewer than 6 signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for distinguishing positional isomers. However, subtle shifts in the "fingerprint region" can be diagnostic.
Key Vibrational Modes:
-
N-H Stretch: The primary amine (-NH₂) will show two characteristic medium-to-weak bands in the 3350-3500 cm⁻¹ region (asymmetric and symmetric stretching).
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹ , while aliphatic C-H stretches of the isopropoxy group appear just below 3000 cm⁻¹ .
-
C=C Aromatic Stretch: Peaks in the 1500-1620 cm⁻¹ region confirm the presence of the benzene ring.
-
C-O Ether Stretch: A strong, prominent C-O-C stretching band for the isopropoxy ether will be visible around 1200-1250 cm⁻¹ .
-
C-Br Stretch: A weak band in the far IR region, typically 500-650 cm⁻¹ .
-
Out-of-Plane (OOP) Bending: The pattern of C-H OOP bands between 700-900 cm⁻¹ is highly dependent on the substitution pattern of the aromatic ring and can be a key differentiator if analyzed carefully.
While the primary bands will be present in all isomers, their exact frequencies and the fine structure in the fingerprint region (below 1500 cm⁻¹) will differ slightly, providing a unique overlay for each compound.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.
Expected Observations:
-
Molecular Ion (M⁺): All isomers have the same molecular formula, C₉H₁₂BrNO, and a nominal molecular weight of 230 g/mol . Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2 ) of roughly equal intensity, at m/z 229 and 231. This is a definitive confirmation of a monobrominated compound.
-
Key Fragmentation: The primary fragmentation pathway is often the loss of a propyl radical (•CH(CH₃)₂) from the ether linkage, resulting from the cleavage of the isopropyl group. This would lead to a significant fragment ion. Other fragmentations, such as the loss of the entire isopropoxy group or the bromine atom, can also occur. While the major fragments may be similar across isomers, their relative intensities might differ, offering a potential means of differentiation.
Experimental Protocols
To ensure data integrity, the following standardized protocols should be employed.
1. NMR Sample Preparation and Acquisition
-
Solvent: Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Concentration: Prepare a solution of ~5-10 mg of the aniline isomer in 0.6 mL of the deuterated solvent.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
}
Figure 2: Standardized workflow for NMR analysis of aniline isomers.
2. IR Spectroscopy
-
Method: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample on the ATR crystal and apply pressure. For liquid samples, a thin film between salt (NaCl or KBr) plates can be used.
-
Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans. Perform a background scan prior to the sample scan.
3. Mass Spectrometry
-
Ionization Method: Use Electron Impact (EI) ionization at 70 eV for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to prioritize the molecular ion.
-
Analysis: Introduce the sample via a Gas Chromatography (GC-MS) interface for separation and analysis of mixtures, or via direct infusion for pure samples.
-
Detection: Scan a mass range from m/z 50 to 400 to observe the molecular ion pair and key fragments.
Conclusion
While sharing an identical molecular formula, this compound and its positional isomers are distinct chemical entities with unique spectroscopic signatures. A multi-technique approach is essential for their unambiguous differentiation. ¹H NMR spectroscopy stands out as the primary tool , where the splitting patterns and chemical shifts of the three aromatic protons provide a definitive structural fingerprint. ¹³C NMR complements this by confirming the carbon skeleton and the positions of direct substituent attachment. IR spectroscopy serves to verify the presence of the required functional groups, while mass spectrometry confirms the molecular weight and the presence of a single bromine atom. By systematically applying these well-established techniques, researchers can confidently verify the isomeric purity of their materials, a cornerstone of sound scientific and developmental work.
References
- PubChem National Center for Biotechnology Information.PubChem Compound Summary for CID 28401805, this compound.[Link]
- PubChem National Center for Biotechnology Information.PubChem Compound Summary for CID 139031025, 3-Bromo-4-isopropoxyaniline.[Link]
- PubChem National Center for Biotechnology Information.PubChem Compound Summary for CID 145964817, 2-Bromo-5-isopropoxyaniline.[Link]
- PubChem National Center for Biotechnology Information.PubChem Compound Summary for CID 139556885, 3-Bromo-5-isopropoxyaniline.[Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-isopropoxyaniline
This document provides a comprehensive operational and safety guide for the handling of 5-Bromo-2-isopropoxyaniline (CAS No. 1019442-22-8). As a substituted aniline, this compound warrants a cautious and informed approach to personal protection. The guidance herein is synthesized from established safety protocols for analogous chemical structures, aiming to provide a robust framework for minimizing exposure and ensuring laboratory safety. The core principle of this guide is that all chemical handlers must not only follow procedures but understand the rationale behind them, creating a self-validating culture of safety.
Hazard Assessment: Understanding the "Why"
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure as a halogenated aniline derivative allows us to infer its hazard profile from well-documented related compounds. The parent compound, aniline, is toxic and can be absorbed through the skin, causing methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1] Other substituted anilines are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[2][3] Therefore, we must operate under the assumption that this compound presents similar toxicological risks.
Key Inferred Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[2][4]
-
Organ Toxicity: Potential for systemic effects, characteristic of aniline compounds.[1]
This assessment mandates that the primary routes of exposure—dermal contact, inhalation, and ocular contact—must be rigorously controlled through the correct selection and use of Personal Protective Equipment (PPE).
Core PPE Requirements: Your First Line of Defense
All work involving this compound, regardless of scale, must be conducted within a certified chemical fume hood to control inhalation exposure.[5] The following PPE is mandatory for all handling procedures.
| PPE Component | Specification | Rationale and Expert Insight |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes of solutions and incidental contact from airborne particles. Standard safety glasses do not provide an adequate seal against chemical splashes.[5][6] |
| Hand Protection | Double Gloving: Nitrile inner layer, Butyl or Viton® outer layer | This is critical. Anilines can penetrate standard nitrile gloves with prolonged contact.[6] A nitrile inner glove provides dexterity and splash protection, while a chemically resistant outer glove (like Butyl rubber) offers extended protection against aniline-class compounds. Always consult the glove manufacturer's compatibility data.[6] Change outer gloves immediately upon contamination. |
| Body Protection | Fully-Buttoned Laboratory Coat | Provides a barrier against spills and splashes, protecting skin and personal clothing. Ensure the coat is made of a suitable material, such as cotton or a flame-resistant blend, and fits properly.[5] |
| Footwear | Closed-toe, liquid-resistant shoes | Protects feet from spills. Permeable shoes, such as those made of mesh or canvas, are prohibited. |
Operational Protocol: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination.
Donning Sequence:
-
Wash Hands: Thoroughly wash and dry hands.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.
-
Outer Gloves: Don the second, more chemically resistant pair of gloves (e.g., Butyl rubber) over the first pair.
-
Eye Protection: Put on chemical splash goggles.
Doffing Sequence (to be performed in the work area):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your inner clothing.
-
Eye Protection: Remove goggles by handling the strap, avoiding contact with the front surface.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
PPE Selection Workflow
The specific combination of PPE can be adapted based on the task's risk level. The following diagram outlines a decision-making process for selecting appropriate protection.
Caption: Decision workflow for selecting PPE based on the specific handling task.
Disposal of Contaminated PPE
Proper disposal is the final step in the safe handling lifecycle. Failure to do so can lead to inadvertent exposure of personnel who may not be aware of the chemical hazards.
Step-by-Step Disposal Plan:
-
Segregation: All disposable PPE contaminated with this compound must be treated as hazardous waste.[7]
-
Collection: After doffing, immediately place contaminated gloves, absorbent pads, and other disposables into a designated, clearly labeled, and sealable hazardous waste container.[8] This container should be kept closed except when adding waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Final Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][8] Never dispose of contaminated PPE in the regular trash.
By adhering to these rigorous PPE protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Occupational Safety and Health Administration. (2024). ANILINE. U.S. Department of Labor.
- Centers for Disease Control and Prevention. (n.d.). Aniline - IDLH. National Institute for Occupational Safety and Health.
- National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. National Library of Medicine.
- U.S. Environmental Protection Agency. (n.d.). Aniline.
- Spectrum Chemical Mfg. Corp. (2016, September 9). SAFETY DATA SHEET - 3-Isopropoxyaniline.
- Fisher Scientific Company. (2021, December 25). SAFETY DATA SHEET - 5-Bromo-2-methylaniline.
- University of Wisconsin-Milwaukee. (n.d.). Aniline Standard Operating Procedure.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - 4-Isopropoxyaniline.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile.
- Washington State University. (n.d.). Standard Operating Procedure for Aniline.
- Loba Chemie Pvt. Ltd. (n.d.). ANILINE AR - Safety Data Sheet.
- Apollo Scientific. (n.d.). 5-Bromo-2-nitroaniline - Safety Data Sheet.
- Scribd. (n.d.). Aniline Safety Document.
- BenchChem. (2025). Proper Disposal of 5-Bromo-2-chloro-4-methoxypyrimidine: A Safety and Operations Guide.
- BenchChem. (2025). Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
